molecular formula C157H208N56O103P14 B15577026 Anivamersen

Anivamersen

Cat. No.: B15577026
M. Wt: 4961.3 g/mol
InChI Key: DJMVASRJWAOIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anivamersen is a useful research compound. Its molecular formula is C157H208N56O103P14 and its molecular weight is 4961.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C157H208N56O103P14

Molecular Weight

4961.3 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C157H208N56O103P14/c1-259-102-87(218)58(289-131(102)199-24-16-72(158)183-150(199)223)33-274-317(231,232)310-95-65(296-139(110(95)267-9)207-50-176-80-117(163)170-47-173-120(80)207)40-282-321(239,240)305-90-60(291-134(105(90)262-4)202-27-19-75(161)186-153(202)226)34-276-319(235,236)304-89-59(290-133(104(89)261-3)201-26-18-74(160)185-152(201)225)35-277-320(237,238)307-92-63(294-136(107(92)264-6)204-29-21-77(215)188-155(204)228)38-280-327(251,252)314-99-70(301-143(114(99)271-13)211-54-180-84-124(211)192-147(167)196-128(84)220)45-286-329(255,256)312-97-67(298-141(112(97)269-11)209-52-178-82-119(165)172-49-175-122(82)209)42-284-323(243,244)308-93-62(293-137(108(93)265-7)205-30-22-78(216)189-156(205)229)37-279-325(247,248)311-96-66(297-140(111(96)268-10)208-51-177-81-118(164)171-48-174-121(81)208)41-283-322(241,242)309-94-64(295-138(109(94)266-8)206-31-23-79(217)190-157(206)230)39-281-328(253,254)315-100-71(302-144(115(100)272-14)212-55-181-85-125(212)193-148(168)197-129(85)221)46-287-330(257,258)316-101-69(300-145(116(101)273-15)213-56-182-86-126(213)194-149(169)198-130(86)222)44-285-324(245,246)306-91-61(292-135(106(91)263-5)203-28-20-76(162)187-154(203)227)36-278-326(249,250)313-98-68(299-142(113(98)270-12)210-53-179-83-123(210)191-146(166)195-127(83)219)43-275-318(233,234)303-88-57(32-214)288-132(103(88)260-2)200-25-17-73(159)184-151(200)224/h16-31,47-71,87-116,131-145,214,218H,32-46H2,1-15H3,(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H2,158,183,223)(H2,159,184,224)(H2,160,185,225)(H2,161,186,226)(H2,162,187,227)(H2,163,170,173)(H2,164,171,174)(H2,165,172,175)(H,188,215,228)(H,189,216,229)(H,190,217,230)(H3,166,191,195,219)(H3,167,192,196,220)(H3,168,193,197,221)(H3,169,194,198,222)

InChI Key

DJMVASRJWAOIAN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Anivamersen: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anivamersen (formerly RB007) is a key component of the REG1 anticoagulation system, a novel therapeutic approach designed for controllable anticoagulation. Unlike traditional anticoagulants, the REG1 system incorporates a specific reversal agent, this compound, to offer rapid and titratable neutralization of its anticoagulant counterpart, pegnivacogin (B1193231) (formerly RB006). This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its interaction with pegnivacogin and its ultimate effect on the coagulation cascade. While the clinical development of the REG1 system was terminated due to allergic reactions associated with pegnivacogin, the underlying principles of its mechanism remain a significant example of targeted drug reversal.

Core Mechanism of Action: Reversal of Factor IXa Inhibition

This compound's primary mechanism of action is not the modulation of a cellular signaling pathway, but rather the direct, high-affinity binding and neutralization of the anticoagulant drug, pegnivacogin.

Pegnivacogin is a nucleic acid aptamer specifically designed to bind to and inhibit the activity of Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the blood coagulation cascade. By inhibiting FIXa, pegnivacogin effectively blocks the conversion of Factor X to Factor Xa, thereby preventing the downstream generation of thrombin and the subsequent formation of a fibrin (B1330869) clot.[1][2]

This compound is a synthetic oligonucleotide that is complementary in sequence to a specific region of the pegnivacogin aptamer.[1][3] Its function is to act as a specific antidote to pegnivacogin. When introduced into the circulation, this compound rapidly binds to pegnivacogin through Watson-Crick base pairing.[2] This binding event induces a conformational change in the pegnivacogin aptamer, disrupting its ability to bind to Factor IXa.[4] Consequently, the inhibitory effect of pegnivacogin on the coagulation cascade is reversed, and normal hemostasis can be restored in a controlled and dose-dependent manner.[4]

The neutralization of pegnivacogin by this compound is a rapid process, with reversal of the anticoagulant effect observed within minutes of administration.[5]

Quantitative Data

The following tables summarize the available quantitative data for the REG1 anticoagulation system, including pegnivacogin's activity and the reversal effects of this compound.

Table 1: Pharmacodynamic Properties of Pegnivacogin

ParameterValueDescriptionSource
Binding Affinity (Kd) for Factor IX/IXa3 nMThe equilibrium dissociation constant, indicating high-affinity binding of pegnivacogin to its target.[5]
EC50 for aPTT Prolongation14 µg/mLThe concentration of pegnivacogin required to achieve 50% of its maximal effect on prolonging the activated partial thromboplastin (B12709170) time (aPTT).[5]
Onset of Action2 to 5 minutesTime to reach maximal plasma concentrations and anticoagulant effect following intravenous administration.[5]
Factor IXa Inhibition at ≥0.75 mg/kg>99%The level of Factor IXa inhibition achieved at a therapeutic dose of pegnivacogin.[1]
aPTT Prolongation at >99% FIXa Inhibition~2.5 times baselineThe corresponding increase in the activated partial thromboplastin time at near-complete Factor IXa inhibition.[6]

Table 2: Dosing and Reversal in Clinical Studies (RADAR Trial)

Pegnivacogin DoseThis compound Reversal DosePercentage of ReversalKey Clinical Outcome (Major Bleeding Rate)Source
1 mg/kg0.075 mg/kg25%18%[7]
1 mg/kg0.2 mg/kg50%12%[7]
1 mg/kg0.4 mg/kg75%9%[7]
1 mg/kg1 mg/kg100%7%[7]

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not extensively published. However, based on the available literature, the key assays used to characterize its mechanism of action would have included:

1. In Vitro Measurement of Factor IXa Inhibition and Reversal:

  • Objective: To quantify the inhibitory activity of pegnivacogin on Factor IXa and the reversal of this inhibition by this compound.

  • Methodology: A chromogenic assay is a standard method for this purpose.

    • Purified human Factor IXa, Factor X, and a chromogenic substrate for Factor Xa are prepared in a suitable buffer.

    • Pegnivacogin is added at various concentrations to determine its IC50 for Factor IXa inhibition.

    • To assess reversal, a fixed concentration of pegnivacogin (e.g., at its IC80) is pre-incubated with Factor IXa.

    • This compound is then titrated into the reaction mixture to determine the concentration required to restore Factor IXa activity, allowing for the calculation of an IC50 or EC50 for reversal.

    • The rate of color development from the cleavage of the chromogenic substrate by Factor Xa is measured spectrophotometrically, which is proportional to the activity of Factor IXa.

2. Activated Partial Thromboplastin Time (aPTT) Assay:

  • Objective: To measure the effect of pegnivacogin and its reversal by this compound on the intrinsic and common pathways of the coagulation cascade in plasma.

  • Methodology:

    • Human plasma is incubated with pegnivacogin at various concentrations.

    • An activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids (B1166683) are added.

    • Calcium chloride is then added to initiate coagulation.

    • The time taken for a fibrin clot to form is measured.

    • For reversal studies, plasma is pre-incubated with a fixed concentration of pegnivacogin, followed by the addition of varying concentrations of this compound before the initiation of coagulation. The extent of normalization of the aPTT is then quantified. An in vitro calibration curve can be generated to relate the prolongation of aPTT to the percentage of Factor IXa inhibition.[5]

3. In Vivo Models of Thrombosis:

  • Objective: To evaluate the antithrombotic efficacy of pegnivacogin and the in vivo reversal by this compound in animal models.

  • Methodology: Various animal models of arterial or venous thrombosis can be employed. A common model is the ferric chloride-induced thrombosis model in rodents.

    • A selected artery or vein is exposed, and a filter paper saturated with ferric chloride is applied to the vessel wall to induce endothelial injury and thrombus formation.

    • Pegnivacogin is administered intravenously before or after the injury to assess its ability to prevent or treat thrombosis.

    • Following the administration of pegnivacogin, this compound is administered to evaluate its ability to restore hemostasis, often measured by bleeding time from a standardized tail clip or other injury.

    • The size and weight of the thrombus and the time to vessel occlusion are key parameters measured.

Visualizations

The following diagrams illustrate the mechanism of action of this compound within the context of the coagulation cascade and its direct interaction with pegnivacogin.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_intervention Pharmacological Intervention FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->FIXa inhibits Inactive_Complex Inactive Pegnivacogin-Anivamersen Complex This compound This compound This compound->Pegnivacogin binds & neutralizes

Caption: Mechanism of this compound in the Coagulation Cascade.

experimental_workflow cluster_invitro In Vitro Assay: Factor IXa Inhibition & Reversal cluster_exvivo Ex Vivo Assay: aPTT Start Prepare Assay Components: - Purified Factor IXa - Factor X - Chromogenic Substrate Add_P Add Pegnivacogin Start->Add_P Incubate_P Incubate Add_P->Incubate_P Measure_Inhibition Measure Factor IXa Inhibition (Reduced color development) Incubate_P->Measure_Inhibition Add_A Add this compound Incubate_P->Add_A Incubate_A Incubate Add_A->Incubate_A Measure_Reversal Measure Reversal of Inhibition (Restored color development) Incubate_A->Measure_Reversal Plasma Human Plasma Add_P2 Add Pegnivacogin Plasma->Add_P2 Incubate_P2 Incubate Add_P2->Incubate_P2 Measure_aPTT_P Measure aPTT (Prolonged clotting time) Incubate_P2->Measure_aPTT_P Add_A2 Add this compound Incubate_P2->Add_A2 Incubate_A2 Incubate Add_A2->Incubate_A2 Measure_aPTT_A Measure aPTT (Normalized clotting time) Incubate_A2->Measure_aPTT_A logical_relationship Pegnivacogin Pegnivacogin (Anticoagulant Aptamer) FIXa Factor IXa Pegnivacogin->FIXa inhibits Inactive_Complex Inactive Pegnivacogin- This compound Complex Coagulation Coagulation Cascade Progression FIXa->Coagulation promotes Thrombosis Thrombosis Coagulation->Thrombosis This compound This compound (Reversal Agent) This compound->Pegnivacogin binds & neutralizes Hemostasis Restoration of Normal Hemostasis Inactive_Complex->Hemostasis leads to

References

An In-Depth Technical Guide to Anivamersen: Structure, Sequence, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a potential misunderstanding regarding the function of Anivamersen. It is not an aptamer targeting Bcl-2 mRNA. Instead, this compound is a synthetic oligonucleotide designed as a specific antidote to the anticoagulant aptamer, Pegnivacogin. This guide will provide a comprehensive overview of this compound's true nature, its structure, and its role within the REG1 anticoagulation system. A separate section will address the regulation of Bcl-2 mRNA to clarify potential points of confusion.

Introduction to this compound and the REG1 System

This compound is a 15-nucleotide RNA oligonucleotide that functions as a reversal agent for Pegnivacogin, a 31-nucleotide RNA aptamer that inhibits coagulation Factor IXa[1]. Together, Pegnivacogin and this compound form the REG1 anticoagulation system, which was developed for precise, real-time control of anticoagulation during medical procedures like percutaneous coronary intervention (PCI)[1][2]. The system allows for rapid anticoagulation with Pegnivacogin and swift reversal with the administration of this compound[3].

The development of the REG1 system was halted due to severe allergic reactions observed in clinical trials[4]. However, the technology represents a significant approach to controllable anticoagulant therapy.

This compound: Sequence and Chemical Structure

The primary sequence of this compound is composed of 15 ribonucleotides with specific chemical modifications to enhance its stability and function.

Sequence: 5'-Cm-Gm-Cm-Gm-Gm-Um-Am-Um-Am-Gm-Um-Cm-Cm-Am-Cm-3'[5]

Table 1: this compound Sequence and Modifications

PositionNucleotideModification
1Cytidine2'-O-methyl
2Guanosine2'-O-methyl
3Cytidine2'-O-methyl
4Guanosine2'-O-methyl
5Guanosine2'-O-methyl
6Uridine2'-O-methyl
7Adenosine2'-O-methyl
8Uridine2'-O-methyl
9Adenosine2'-O-methyl
10Guanosine2'-O-methyl
11Uridine2'-O-methyl
12Cytidine2'-O-methyl
13Cytidine2'-O-methyl
14Adenosine2'-O-methyl
15Cytidine2'-O-methyl

Note: The "m" following each nucleotide designation indicates a 2'-O-methyl modification on the ribose sugar. This modification is crucial for increasing the oligonucleotide's resistance to degradation by endonucleases, thereby extending its half-life in biological fluids[6].

Mechanism of Action: The REG1 System

The therapeutic utility of this compound is intrinsically linked to the function of Pegnivacogin.

  • Anticoagulation by Pegnivacogin: Pegnivacogin is an RNA aptamer that folds into a specific three-dimensional structure, allowing it to bind with high affinity and specificity to coagulation Factor IXa (FIXa). This binding blocks the active site of FIXa, preventing it from participating in the coagulation cascade and thereby exerting a potent anticoagulant effect[1][7].

  • Reversal by this compound: this compound is designed to be the complementary sequence to a portion of the Pegnivacogin aptamer. When introduced, this compound binds to Pegnivacogin via Watson-Crick base pairing[2]. This hybridization disrupts the tertiary structure of Pegnivacogin, causing it to release Factor IXa. The restored activity of Factor IXa allows the coagulation cascade to proceed, effectively and rapidly reversing the anticoagulant effect[3].

REG1_System cluster_anticoagulation Anticoagulation cluster_reversal Reversal FIXa Factor IXa (Active) InactiveComplex Inactive FIXa-Pegnivacogin Complex FIXa->InactiveComplex Binding & Inhibition Pegnivacogin Pegnivacogin (Aptamer) Pegnivacogin->InactiveComplex Hybrid Pegnivacogin-Anivamersen Hybrid InactiveComplex->Hybrid This compound Administration This compound This compound (Antidote) This compound->Hybrid Released_FIXa Factor IXa (Active) Hybrid->Released_FIXa FIXa Release Oligo_Workflow cluster_QC Quality Control start Design Sequence synthesis Solid-Phase Synthesis (Phosphoramidite Chemistry) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification characterization Characterization purification->characterization mass_spec Mass Spectrometry (Verify Mass) characterization->mass_spec Confirm MW hplc Analytical HPLC (Assess Purity) characterization->hplc Confirm Purity end Final Product mass_spec->end hplc->end Bcl2_Regulation cluster_stabilization mRNA Stabilization (Pro-Survival) cluster_degradation mRNA Degradation (Pro-Apoptotic) Bcl2_mRNA Bcl-2 mRNA Bcl2_Protein Bcl-2 Protein Synthesis Bcl2_mRNA->Bcl2_Protein Translation Degradation mRNA Degradation Bcl2_mRNA->Degradation Degraded Nucleolin Nucleolin Nucleolin->Bcl2_mRNA Binds & Protects Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Protein->Apoptosis_Inhibition AUF1 AUF1 AUF1->Bcl2_mRNA Binds & Recruits Exosome Exosome Complex AUF1->Exosome Exosome->Degradation

References

Anivamersen: A Technical Guide to Its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anivamersen (RB007) was an investigational oligonucleotide aptamer developed as a specific reversal agent for the anticoagulant pegnivacogin (B1193231) (RB006). Together, they formed the REG1 anticoagulation system, designed to provide a controllable and reversible anticoagulant effect, primarily for patients undergoing percutaneous coronary intervention (PCI). Pegnivacogin is a potent inhibitor of Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade. The REG1 system aimed to offer a therapeutic advantage by allowing for rapid neutralization of the anticoagulant effect of pegnivacogin, thereby potentially reducing bleeding complications. Despite promising early-phase clinical data, the development of the REG1 system, including this compound, was terminated during the Phase 3 REGULATE-PCI trial due to an unacceptable incidence of severe allergic reactions. This guide provides a detailed technical overview of the discovery and development of this compound, including its mechanism of action, preclinical and clinical data, and the ultimate reasons for its discontinuation.

Introduction

The development of novel anticoagulants is driven by the need for therapies with improved safety and efficacy profiles compared to traditional agents like heparin and warfarin. A significant challenge in anticoagulant therapy is balancing the prevention of thrombotic events with the risk of bleeding. The ability to rapidly reverse anticoagulation is a highly desirable feature, particularly in emergency situations or when urgent surgical procedures are required. The REG1 system, comprising the Factor IXa inhibitor pegnivacogin and its reversal agent this compound, was designed to address this unmet medical need. This compound, as the specific antidote, was a key component of this system's intended therapeutic value.

Mechanism of Action

This compound is a synthetic RNA oligonucleotide designed to be the complementary sequence to a region of the pegnivacogin aptamer. Its mechanism of action is based on the principle of Watson-Crick base pairing.

  • Pegnivacogin's Action: Pegnivacogin is an RNA aptamer that folds into a specific three-dimensional structure, allowing it to bind with high affinity and specificity to Factor IXa. This binding blocks the active site of Factor IXa, preventing it from participating in the coagulation cascade and thereby inhibiting thrombin generation.

  • This compound's Reversal: When introduced, this compound binds to pegnivacogin, disrupting its three-dimensional structure. This conformational change prevents pegnivacogin from binding to Factor IXa, thus neutralizing its anticoagulant effect and restoring normal hemostasis.

Signaling Pathway

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Activates Factor IX Factor IX Factor XI->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->Factor IXa Inhibits This compound This compound This compound->Pegnivacogin Inactivates

Caption: The Coagulation Cascade and the Mechanism of Action of the REG1 System.

Preclinical Development

Detailed quantitative data and specific experimental protocols from the preclinical development of this compound are not extensively available in the public domain, likely due to the discontinuation of the program and the proprietary nature of the information.

The preclinical program for this compound would have focused on establishing its efficacy as a reversal agent for pegnivacogin and its safety profile, both alone and as part of the REG1 system.

Key Preclinical Experiments (Inferred)
  • In Vitro Characterization:

    • Binding Affinity Assays: Surface plasmon resonance (SPR) or other similar techniques would have been used to determine the binding affinity and kinetics of this compound to pegnivacogin.

    • Reversal of Anticoagulation in Plasma: Clotting assays, such as the activated partial thromboplastin (B12709170) time (aPTT) and thrombin generation assays, would have been performed in human and animal plasma to demonstrate this compound's ability to reverse pegnivacogin-induced anticoagulation in a dose-dependent manner.

  • In Vivo Studies in Animal Models:

    • Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: Studies in relevant animal species (e.g., rodents, primates) would have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in reversing the anticoagulant effects of pegnivacogin.

    • Efficacy in Thrombosis Models: The REG1 system would have been tested in animal models of arterial and venous thrombosis to demonstrate that pegnivacogin could prevent clot formation and that this compound could restore hemostasis.

    • Toxicology Studies: Comprehensive toxicology and safety pharmacology studies would have been performed in accordance with regulatory guidelines to identify any potential toxicities of this compound when administered alone or in combination with pegnivacogin.

Clinical Development

This compound was evaluated as part of the REG1 system in a series of clinical trials.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the proof-of-concept for the REG1 system, demonstrating that pegnivacogin produced a predictable and dose-dependent anticoagulant effect that could be rapidly and completely reversed by this compound.

Phase 2: The RADAR Trial

The RADAR (Randomized, Partially Blinded, Active-Controlled, Dose-Ranging Study of the REG1 System) trial was a Phase 2b study that evaluated the safety and efficacy of the REG1 system in patients with acute coronary syndromes (ACS).

  • Objective: To determine the optimal dose of this compound for reversal of pegnivacogin-induced anticoagulation to allow for safe vascular access sheath removal and to assess the safety and efficacy of the REG1 system compared to heparin.

  • Study Design: A multicenter, randomized, partially blinded, active-controlled, dose-ranging trial.

  • Patient Population: Patients with non-ST-segment elevation ACS undergoing cardiac catheterization.

  • Intervention: Patients were randomized to receive pegnivacogin (1 mg/kg) followed by one of four different doses of this compound (25%, 50%, 75%, or 100% reversal) or active control (heparin).

  • Primary Endpoint: Total ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding through 30 days.

  • Secondary Endpoints: Major bleeding, and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia.

Endpoint (at 30 days)Pegnivacogin + 25% this compound Reversal (n=41)Pegnivacogin + 50% this compound Reversal (n=126)Pegnivacogin + 75% this compound Reversal (n=129)Pegnivacogin + 100% this compound Reversal (n=124)Heparin (n=220)
Total ACUITY Bleeding 65%34%35%30%31%
Major Bleeding 20%11%8%7%10%
Composite Ischemic Endpoint ---3.0% (all REG1 arms combined)5.7%

Data compiled from publicly available sources.

Phase 3: The REGULATE-PCI Trial

The REGULATE-PCI (Randomized, Open-Label, Active-Controlled, Multicenter Superiority Trial of REG1 vs. Bivalirudin (B194457) in Patients Undergoing PCI) trial was the pivotal Phase 3 study designed to evaluate the superiority of the REG1 system over bivalirudin.

  • Objective: To compare the efficacy and safety of the REG1 system with bivalirudin in patients undergoing PCI.

  • Study Design: A multicenter, randomized, open-label, active-controlled trial.

  • Patient Population: Patients with a broad range of coronary artery disease undergoing PCI.

  • Intervention: Patients were randomized in a 1:1 ratio to receive either the REG1 system (pegnivacogin 1 mg/kg followed by partial reversal with this compound) or bivalirudin.

  • Primary Efficacy Endpoint: A composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.

  • Primary Safety Endpoint: Major bleeding.

The REGULATE-PCI trial was terminated prematurely due to a high rate of severe allergic reactions, including one fatality, in the REG1 arm.

EndpointREG1 System (n=1616)Bivalirudin (n=1616)Odds Ratio (95% CI)p-value
Primary Efficacy Endpoint 6.7%6.4%1.05 (0.80-1.39)0.72
Major Bleeding <1% (7 patients)<1% (2 patients)3.49 (0.73-16.82)0.10
Major or Minor Bleeding 6%4%1.64 (1.19-2.25)0.002
Severe Allergic Reactions 0.6% (10 patients)<0.1% (1 patient)--

Data compiled from publicly available sources.

Synthesis and Formulation

Specific details on the chemical synthesis and formulation of this compound are not publicly available. The following is a general overview of RNA aptamer synthesis.

RNA aptamers like this compound are typically produced through solid-phase chemical synthesis. This process involves the sequential addition of ribonucleotide phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support. Following assembly of the full-length sequence, the oligonucleotide is cleaved from the support, and protecting groups are removed. The crude product is then purified, typically using chromatographic techniques, to yield the final, high-purity RNA aptamer.

Experimental Workflow

development_workflow cluster_discovery Discovery and Preclinical cluster_clinical Clinical Development Aptamer_Selection Aptamer Selection (SELEX for Pegnivacogin) Anivamersen_Design This compound Design (Complementary Sequence) Aptamer_Selection->Anivamersen_Design In_Vitro_Assays In Vitro Characterization (Binding, Reversal) Anivamersen_Design->In_Vitro_Assays Animal_Models In Vivo Animal Models (PK/PD, Efficacy, Toxicology) In_Vitro_Assays->Animal_Models Phase_1 Phase 1 Trials (Healthy Volunteers) Animal_Models->Phase_1 Phase_2 Phase 2 RADAR Trial (ACS Patients) Phase_1->Phase_2 Phase_3 Phase 3 REGULATE-PCI Trial (PCI Patients) Phase_2->Phase_3 Termination Development Terminated (Allergic Reactions) Phase_3->Termination

Caption: High-level overview of the discovery and development workflow for this compound.

Conclusion

This compound was a rationally designed oligonucleotide aptamer that effectively reversed the anticoagulant effects of the Factor IXa inhibitor pegnivacogin in preclinical and early clinical studies. The REG1 system, of which this compound was a critical component, represented an innovative approach to controllable anticoagulation. However, the development program was ultimately halted due to an unforeseen high incidence of severe allergic reactions in the pivotal Phase 3 trial. The case of this compound underscores the challenges in drug development, where even promising therapeutic concepts can fail due to safety concerns that emerge in late-stage clinical evaluation. The data and learnings from the REG1 program may still provide valuable insights for the future development of aptamer-based therapeutics and their reversal agents.

Anivamersen: A Technical Overview of a Reversal Agent for Factor IXa Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical and clinical findings related to anivamersen, the reversal agent for the anticoagulant pegnivacogin (B1193231), reveals a novel mechanism of action within the REG1 anticoagulation system. However, the clinical development of this system was ultimately halted due to safety concerns related to the anticoagulant component, pegnivacogin. Consequently, publicly available preclinical data on this compound is limited.

This technical guide provides a comprehensive summary of the known mechanism of action, the clinical context of its development, and the available information regarding its function. While detailed quantitative preclinical data and specific experimental protocols are not extensively published, this document synthesizes the accessible information for researchers, scientists, and drug development professionals.

Mechanism of Action: A System of Aptamer and Reversal Agent

This compound functioned as a specific reversal agent for pegnivacogin, a nucleic acid aptamer that inhibits coagulation Factor IXa. The REG1 system was designed as a controllable anticoagulant therapy.[1][2]

  • Pegnivacogin (the Anticoagulant): This RNA aptamer was designed to bind to and inhibit the activity of Factor IXa, a critical enzyme in the coagulation cascade. This inhibition prevents the formation of blood clots.

  • This compound (the Reversal Agent): this compound is an oligonucleotide specifically designed to be complementary to the pegnivacogin aptamer. When administered, this compound binds to pegnivacogin, neutralizing its anticoagulant effect and restoring normal hemostasis.[1]

The intended clinical application was to provide anticoagulation during procedures like percutaneous coronary intervention (PCI) and then rapidly reverse the effect with this compound to minimize bleeding risks.[3]

Signaling Pathway of the REG1 System

REG1_Mechanism cluster_Coagulation Coagulation Cascade cluster_Intervention Therapeutic Intervention Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Thrombin Thrombin Factor IXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin (Clot) Pegnivacogin Pegnivacogin Pegnivacogin->Factor IXa Inhibits Inactive Complex Inactive Complex Pegnivacogin->Inactive Complex This compound This compound This compound->Pegnivacogin Binds & Inactivates This compound->Inactive Complex

Caption: Mechanism of the REG1 anticoagulation system.

Preclinical Research Findings: Limited Public Data

The available information suggests that in animal studies, Factor IXa inhibitors demonstrated a favorable ratio of antithrombotic activity to bleeding risk when compared to unfractionated heparin.[4] However, at higher doses, the bleeding profiles were similar to heparin, highlighting the need for a controllable reversal agent like this compound.[4]

Clinical Trials and Program Termination

This compound, as part of the REG1 system, progressed to Phase 2 and 3 clinical trials. The RADAR Phase 2b trial was designed to assess the safety and efficacy of the REG1 system compared to heparin in patients with acute coronary syndromes (ACS).[1][5] This trial explored different doses of this compound for partial or complete reversal of pegnivacogin's anticoagulant effect.[2]

A key finding from the RADAR trial was that at least 50% reversal with this compound was necessary for safe sheath removal after cardiac catheterization.[2]

Ultimately, the large-scale REGULATE-PCI clinical trial, which compared the REG1 system to bivalirudin (B194457) in patients undergoing PCI, was terminated prematurely.[6] The reason for the termination was an unacceptably high rate of serious and sometimes fatal anaphylactic reactions to the anticoagulant component, pegnivacogin.[6] This adverse event led to the discontinuation of the entire REG1 program.

Experimental Workflow in Clinical Trials

Clinical_Trial_Workflow Patient with ACS Patient with ACS Randomization Randomization Patient with ACS->Randomization REG1 Arm REG1 Arm Randomization->REG1 Arm Control Arm (e.g., Heparin) Control Arm (e.g., Heparin) Randomization->Control Arm (e.g., Heparin) Administer Pegnivacogin Administer Pegnivacogin REG1 Arm->Administer Pegnivacogin Cardiac Catheterization / PCI Cardiac Catheterization / PCI Control Arm (e.g., Heparin)->Cardiac Catheterization / PCI Administer Pegnivacogin->Cardiac Catheterization / PCI Administer this compound (Dose Ranging) Administer this compound (Dose Ranging) Cardiac Catheterization / PCI->Administer this compound (Dose Ranging) Sheath Removal Sheath Removal Administer this compound (Dose Ranging)->Sheath Removal Monitor for Bleeding & Ischemic Events Monitor for Bleeding & Ischemic Events Sheath Removal->Monitor for Bleeding & Ischemic Events Data Analysis Data Analysis Monitor for Bleeding & Ischemic Events->Data Analysis

References

An In-depth Technical Guide to the REG1 Anticoagulation System

Author: BenchChem Technical Support Team. Date: December 2025

A Novel, Reversible Anticoagulant Targeting Factor IXa

The REG1 anticoagulation system represents a novel approach to controllable anticoagulation, designed for acute and intensive settings such as percutaneous coronary intervention (PCI). This system is composed of two core components: pegnivacogin (B1193231), a potent and specific inhibitor of coagulation Factor IXa, and anivamersen, its complementary active control agent. This technical guide provides a detailed overview of the REG1 system for researchers, scientists, and drug development professionals.

Core Components and Mechanism of Action

The REG1 system's functionality is rooted in the interaction of its two oligonucleotide-based components:

  • Pegnivacogin (RB006): A single-stranded RNA aptamer that selectively binds to and inhibits the enzymatic activity of Factor IXa.[1][2] Pegnivacogin is a 31-nucleotide aptamer that is pegylated to increase its plasma residence time.[2] By binding to Factor IXa, pegnivacogin effectively blocks a critical step in the intrinsic pathway of the coagulation cascade, thereby preventing the amplification of thrombin generation.[1]

  • This compound (RB007): A 15-nucleotide complementary oligonucleotide that acts as a specific reversal agent for pegnivacogin.[2] this compound binds to pegnivacogin with high affinity through Watson-Crick base pairing, neutralizing its anticoagulant effect and rapidly restoring normal hemostasis.[3]

The REG1 system's mechanism of action offers a titratable level of anticoagulation. The degree of reversal is directly related to the molar ratio of the administered components, allowing for precise control of the anticoagulant effect.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of the REG1 system components.

ParameterValueReference
Binding Affinity (Kd) 3 nM[4]

Table 1: Pegnivacogin - Factor IXa Binding Affinity. This table details the dissociation constant (Kd) for the binding of pegnivacogin to its target, Factor IXa.

ParameterValueUnitConditionReference
Cmax 26.1 ± 4.6µg/mLFollowing a 1 mg/kg intravenous bolus[5][6]
Half-life (t1/2) >24hours[7]

Table 2: Pharmacokinetic Parameters of Pegnivacogin. This table summarizes the peak plasma concentration (Cmax) and half-life of pegnivacogin.

ParameterEffectReference
aPTT Prolongation A 1 mg/kg dose of pegnivacogin results in a mean aPTT of 93.0 ± 9.5 seconds, a 2.9-fold increase from baseline.[5][6]
Factor IXa Inhibition A dose of ≥0.75 mg/kg pegnivacogin leads to over 99% inhibition of Factor IXa activity.[3][8]
Reversal of Anticoagulation This compound rapidly reverses the anticoagulant effect of pegnivacogin, with a 2:1 antidote-to-drug ratio leading to reversal of aPTT prolongation within a median of one minute.[2]

Table 3: Pharmacodynamic Properties of the REG1 System. This table outlines the key pharmacodynamic effects of pegnivacogin and the reversal by this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures related to the REG1 system, the following diagrams are provided in the DOT language for use with Graphviz.

Coagulation Cascade and REG1 Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_tenase Tenase Complex FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF VIIa_TF->FIX activates VIIa_TF->FX activates FVII FVII FVII->VIIa_TF FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin FVIIIa FVIIIa FVIIIa->FX Pegnivacogin Pegnivacogin Pegnivacogin->FIXa inhibits This compound This compound This compound->Pegnivacogin neutralizes Preclinical In Vivo Experimental Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_sampling Sample Collection & Analysis Animal_Model Select Animal Model (e.g., Piglet) Anesthesia Anesthetize and Monitor Vitals Animal_Model->Anesthesia Catheterization Place Arterial and Venous Catheters Anesthesia->Catheterization Baseline_Sample Collect Baseline Blood Sample Catheterization->Baseline_Sample Pegnivacogin_Admin Administer IV Bolus of Pegnivacogin Baseline_Sample->Pegnivacogin_Admin Anticoagulation_Phase Maintain Anticoagulation for Defined Period Pegnivacogin_Admin->Anticoagulation_Phase Anivamersen_Admin Administer IV Bolus of this compound Anticoagulation_Phase->Anivamersen_Admin Timepoint_Samples Collect Blood Samples at Pre-defined Timepoints Anticoagulation_Phase->Timepoint_Samples During Anivamersen_Admin->Timepoint_Samples Post-reversal aPTT_Assay Perform aPTT Assay Timepoint_Samples->aPTT_Assay Chromogenic_Assay Perform Chromogenic Factor IXa Assay Timepoint_Samples->Chromogenic_Assay PK_Analysis Analyze Plasma Drug Concentrations Timepoint_Samples->PK_Analysis

References

An In-depth Technical Guide to the Interaction of Pegnivacogin and Anivamersen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the novel anticoagulant system comprising pegnivacogin (B1193231) and its reversal agent, anivamersen. This system, also known as REG1, was developed for precise, real-time control of anticoagulation, primarily in the setting of cardiovascular procedures such as percutaneous coronary intervention (PCI). Pegnivacogin is a single-stranded RNA aptamer that specifically inhibits coagulation Factor IXa. This compound is a complementary oligonucleotide designed to bind to and neutralize pegnivacogin, thereby reversing its anticoagulant effect. This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial data of this interactive drug system. Experimental protocols from key clinical studies are outlined, and signaling pathways and experimental workflows are visually represented. The development of the REG1 system was ultimately halted due to severe allergic reactions observed in a Phase 3 clinical trial.

Mechanism of Action

The REG1 anticoagulation system is a two-component system designed for controllable anticoagulation.[1]

  • Pegnivacogin (RB006): This synthetic, 31-nucleotide single-stranded RNA aptamer is a direct inhibitor of Factor IXa (FIXa).[2][3] By binding to the active site of FIXa, pegnivacogin prevents the conversion of Factor X to Factor Xa, a critical step in the coagulation cascade. This inhibition leads to a potent anticoagulant effect.[2]

  • This compound (RB007): This 15-nucleotide oligonucleotide is the active control agent for pegnivacogin.[4] It is designed to be a complementary sequence to a portion of the pegnivacogin aptamer. This compound binds to pegnivacogin via Watson-Crick base pairing, which alters the three-dimensional structure of pegnivacogin, releasing it from FIXa and neutralizing its anticoagulant activity.[5] This interaction allows for the rapid and titratable reversal of pegnivacogin's effect.[1]

cluster_Coagulation Coagulation Cascade cluster_Intervention Pharmacological Intervention FIX Factor IX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX + Factor VIIIa, Ca2+, Phospholipids FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin + Factor Va, Ca2+, Phospholipids Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->FIXa Inhibits This compound This compound This compound->Pegnivacogin Neutralizes

Mechanism of action of Pegnivacogin and this compound.

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic (PK) and pharmacodynamic (PD) substudy of the RADAR trial provided key insights into the behavior of pegnivacogin.[6][7]

Pharmacokinetics of Pegnivacogin

Following a 1 mg/kg intravenous bolus of pegnivacogin in patients with acute coronary syndrome (ACS), a mean peak plasma concentration of 26.1 ± 4.6 µg/mL was rapidly achieved.[6][7] Plasma concentrations remained stable throughout cardiac catheterization procedures.[6]

Pharmacodynamics of Pegnivacogin

The anticoagulant effect of pegnivacogin was assessed by measuring the activated partial thromboplastin (B12709170) time (aPTT). The 1 mg/kg dose resulted in a mean aPTT of 93.0 ± 9.5 seconds, which corresponded to a mean 2.9 ± 0.3-fold increase from baseline.[6][7] This level of aPTT prolongation was associated with near-complete inhibition of Factor IX activity and was consistently maintained during the period of anticoagulation.[6]

ParameterValueReference
Pegnivacogin Dose 1 mg/kg IV bolus[6][7]
Mean Peak Plasma Concentration 26.1 ± 4.6 µg/mL[6][7]
Mean aPTT 93.0 ± 9.5 seconds[6][7]
Mean Fold Increase in aPTT 2.9 ± 0.3[6][7]

Clinical Trials

The REG1 system was evaluated in a series of clinical trials, most notably the Phase 2b RADAR trial and the Phase 3 REGULATE-PCI trial.

The RADAR Trial (NCT00932100)

The RADAR (A Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System in Patients with ACSs) trial was a Phase 2b study that enrolled 640 patients with non-ST-elevation ACS intended for early cardiac catheterization.[5][8] Patients were randomized to receive pegnivacogin (1 mg/kg IV) followed by one of four different doses of this compound to achieve 25%, 50%, 75%, or 100% reversal, or to receive heparin.[5]

The primary endpoint was total ACUITY bleeding through 30 days.[5] The trial demonstrated a dose-dependent effect of this compound on bleeding rates, with higher degrees of reversal associated with lower rates of major bleeding.[5][8] At least 50% reversal was found to be necessary for safe femoral sheath removal after cardiac catheterization.[5]

This compound ReversalMajor Bleeding RateTotal Bleeding RateIschemic Event Rate (Composite)
25% 20%65%3.0% (all REG1 arms)
50% 11%34%3.0% (all REG1 arms)
75% 8%35%3.0% (all REG1 arms)
100% 7%30%3.0% (all REG1 arms)
Heparin Control 10%31%5.7%

Data from the RADAR Trial[5]

The REGULATE-PCI Trial (NCT01848106)

The REGULATE-PCI trial was a Phase 3, randomized, open-label, active-controlled trial designed to compare the REG1 system to bivalirudin (B194457) in patients undergoing PCI.[9] The trial was terminated prematurely after enrolling 3,232 of the planned 13,200 patients due to a higher than expected rate of serious allergic reactions in the REG1 arm.[9]

Severe allergic reactions occurred in 1% of patients receiving REG1 compared to less than 1% in the bivalirudin group.[9] Due to the early termination, the trial was underpowered to definitively assess the primary efficacy endpoint (a composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3).[9] There was no significant difference in the primary endpoint between the two groups (7% in the REG1 group vs. 6% in the bivalirudin group).[9] Major bleeding rates were also similar between the groups.[9]

EndpointREG1 System (n=1616)Bivalirudin (n=1616)p-value
Primary Efficacy Composite 6.7%6.4%0.72
Major Bleeding (BARC 3 or 5) 0.4%0.1%0.10
Stent Thrombosis (30 days) 0.1%0.8%<0.01
Severe Allergic Reactions 1.0%<0.1%-

Data from the REGULATE-PCI Trial[7]

Experimental Protocols

RADAR Trial Protocol Overview

Patient Population: 640 patients with non-ST-elevation ACS scheduled for cardiac catheterization within 24 hours.[5]

Randomization: Patients were randomized in a 2:1:1:2:2 ratio to one of the following arms:

  • Pegnivacogin with 25% this compound reversal

  • Pegnivacogin with 50% this compound reversal

  • Pegnivacogin with 75% this compound reversal

  • Pegnivacogin with 100% this compound reversal

  • Heparin[5]

Dosing:

  • Pegnivacogin: 1 mg/kg administered as a 1-minute intravenous infusion pre-procedure.[5]

  • This compound: Doses of 0.075, 0.2, 0.4, or 1 mg/kg were administered post-procedure to achieve the targeted reversal levels.[5]

Key Assessments:

  • Primary Endpoint: Total ACUITY bleeding through 30 days.[5]

  • Secondary Endpoints: Major bleeding, and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[5]

  • Pharmacodynamic Assessments: aPTT and Factor IXa activity.[6]

cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_Procedure Procedure and Follow-up Inclusion Inclusion Criteria Met (NSTE-ACS, Planned Cath) Eligible Eligible Patient Inclusion->Eligible Exclusion Exclusion Criteria Met Randomize Randomize Patient Eligible->Randomize Peg_25 Pegnivacogin + 25% this compound Randomize->Peg_25 Peg_50 Pegnivacogin + 50% this compound Randomize->Peg_50 Peg_75 Pegnivacogin + 75% this compound Randomize->Peg_75 Peg_100 Pegnivacogin + 100% this compound Randomize->Peg_100 Heparin Heparin Randomize->Heparin Pre_Cath Pre-Catheterization: Administer Pegnivacogin or Heparin Peg_25->Pre_Cath Peg_50->Pre_Cath Peg_75->Pre_Cath Peg_100->Pre_Cath Heparin->Pre_Cath Cath Cardiac Catheterization Pre_Cath->Cath Post_Cath Post-Catheterization: Administer this compound Cath->Post_Cath Follow_Up 30-Day Follow-up Post_Cath->Follow_Up Endpoints Assess Primary and Secondary Endpoints Follow_Up->Endpoints

References

An In-depth Technical Guide on the Role of Factor XI Antisense Oligonucleotide ISIS 416858 in the Coagulation Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original query mentioned "anivamersen." Initial research clarified that this compound is an RNA aptamer designed to reverse the anticoagulant effect of a Factor IXa inhibitor, pegnivacogin. It does not directly modulate the coagulation cascade in the manner of an anticoagulant. This guide will instead focus on the Factor XI antisense oligonucleotide (ASO), ISIS 416858 (also known as IONIS-FXIRx) , a molecule that directly influences the coagulation cascade by inhibiting the synthesis of Factor XI and aligns with the implied scientific interest of the query.

Executive Summary

Factor XI (FXI) is a key component of the intrinsic pathway of the coagulation cascade. Elevated levels of FXI are associated with an increased risk of thromboembolic events. ISIS 416858 is a second-generation antisense oligonucleotide designed to specifically reduce the synthesis of FXI in the liver. By decreasing the circulating levels of FXI, ISIS 416858 has demonstrated a potent antithrombotic effect in preclinical and clinical studies. Notably, this reduction in thrombotic risk does not appear to be associated with a significant increase in bleeding, a common side effect of traditional anticoagulants. This positions FXI inhibition by antisense technology as a promising therapeutic strategy for the prevention and treatment of thrombotic diseases with an improved safety profile.

Mechanism of Action of ISIS 416858

ISIS 416858 is a synthetic, single-stranded nucleic acid analog designed to be complementary to the messenger RNA (mRNA) sequence that codes for human Factor XI. The mechanism of action is initiated by the binding of ISIS 416858 to the FXI mRNA in hepatocytes. This binding event forms a DNA-RNA heteroduplex. This hybrid molecule is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme. RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the FXI mRNA. The destruction of the FXI mRNA prevents its translation into Factor XI protein by the ribosomal machinery. Consequently, the synthesis of Factor XI is significantly reduced, leading to lower circulating levels of FXI protein and activity in the plasma.[1]

cluster_Hepatocyte Hepatocyte cluster_RNaseH RNase H1 Mediated Degradation ISIS_416858 ISIS 416858 (Antisense Oligonucleotide) FXI_mRNA Factor XI mRNA ISIS_416858->FXI_mRNA FXI_mRNA_Complex DNA-RNA Heteroduplex Ribosome Ribosome FXI_mRNA->Ribosome Translation RNase_H1 RNase H1 RNase_H1->FXI_mRNA_Complex Recognizes & Cleaves Factor_XI_Protein Factor XI Protein (Synthesis Reduced) Ribosome->Factor_XI_Protein Factor_XI_Plasma Reduced Circulating Factor XI Factor_XI_Protein->Factor_XI_Plasma Secretion into Plasma Degraded_mRNA Degraded mRNA Fragments FXI_mRNA_Complex->Degraded_mRNA

Mechanism of ISIS 416858 Action

Role of Factor XI in the Coagulation Cascade and Point of Intervention

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XI is a serine protease that plays a crucial role in the intrinsic pathway. The intrinsic pathway is initiated when Factor XII is activated to Factor XIIa upon contact with a negatively charged surface. Factor XIIa then activates Factor XI to Factor XIa. Factor XIa, in turn, activates Factor IX to Factor IXa. Factor IXa, along with its cofactor Factor VIIIa, forms the "tenase" complex, which activates Factor X to Factor Xa. Factor Xa is the first enzyme in the common pathway, which leads to the generation of thrombin and ultimately the conversion of fibrinogen to fibrin.

ISIS 416858 intervenes at the very beginning of this process by reducing the available pool of Factor XI. With lower levels of Factor XI, the amplification of the intrinsic pathway is significantly dampened, leading to reduced thrombin generation and a decreased propensity for thrombus formation.

cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FIX->FIXa FX Factor X FIXa->FX Activates FVIIIa Factor VIIIa FVIIIa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa Factor Xa FX->FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (FIa) Fibrinogen->Fibrin Fibrinogen->Fibrin FVa Factor Va FVa->Prothrombin ISIS_416858 ISIS 416858 (FXI ASO) ISIS_416858->FXI Inhibits Synthesis

Coagulation Cascade and ISIS 416858 Intervention

Quantitative Data

Preclinical Data in Non-Human Primates
ParameterTreatment GroupResultCitation
Factor XI Activity Reduction ISIS-FXIRx>80% reduction after 4 weeks[2]
Bleeding Parameters ISIS-FXIRxNo increase in bleeding time or blood volume loss[2]
Bleeding Parameters EnoxaparinStatistically significant increases in bleeding time and blood volume loss[2]
Phase 1 Clinical Trial in Healthy Volunteers
ParameterDose CohortResultCitation
Factor XI Protein Level Reduction 200 mgUp to 78% reduction[2]
Factor XI Protein Level Reduction 300 mgUp to 85% reduction[2]
Factor XI Activity Reduction 200 mgUp to 71% reduction[2]
Factor XI Activity Reduction 300 mgUp to 78% reduction[2]
Safety All dosesWell tolerated with no increase in bleeding[2]
Phase 2 Clinical Trial in Patients Undergoing Total Knee Arthroplasty (NCT01713361)
ParameterISIS 416858 (200 mg)ISIS 416858 (300 mg)Enoxaparin (40 mg)Citation
Mean Factor XI Level (U/mL) 0.38 ± 0.010.20 ± 0.010.93 ± 0.02[3][4]
Incidence of Venous Thromboembolism 27% (36/134)4% (3/71)30% (21/69)[3][4]
Incidence of Major or Clinically Relevant Nonmajor Bleeding 3%3%8%[3][4]

Experimental Protocols

Phase 2 Clinical Trial (NCT01713361) Experimental Workflow

cluster_Screening Patient Screening cluster_Randomization Randomization (Open-label, Parallel-group) cluster_Treatment Treatment Regimen cluster_Endpoints Outcome Assessment Screening Enrollment of 300 patients undergoing elective primary unilateral total knee arthroplasty Rand Randomization Screening->Rand Group1 ISIS 416858 200 mg Rand->Group1 Group2 ISIS 416858 300 mg Rand->Group2 Group3 Enoxaparin 40 mg once daily Rand->Group3 Treat1 ISIS 416858 administered preoperatively Group1->Treat1 Group2->Treat1 Treat2 Enoxaparin administered postoperatively Group3->Treat2 Efficacy Primary Efficacy Outcome: Incidence of venous thromboembolism (assessed by mandatory bilateral venography or symptomatic events) Treat1->Efficacy Safety Principal Safety Outcome: Major or clinically relevant nonmajor bleeding Treat1->Safety Treat2->Efficacy Treat2->Safety

Phase 2 Clinical Trial Workflow
Measurement of Factor XI Levels

  • Factor XI Activity: A one-stage activated partial thromboplastin (B12709170) time (aPTT)-based assay is commonly used.[5] This functional assay measures the ability of the FXI in a plasma sample to shorten the clotting time of FXI-deficient plasma. The clotting time is inversely proportional to the FXI activity.[5]

  • Factor XI Antigen: The concentration of FXI protein in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA). This immunoassay utilizes antibodies specific to Factor XI to quantify the amount of protein present.[6]

Assessment of Bleeding

The primary safety outcome in clinical trials of ISIS 416858 was major or clinically relevant nonmajor bleeding.[3][4]

  • Major Bleeding: Defined according to the International Society on Thrombosis and Haemostasis (ISTH) criteria, which includes fatal bleeding, symptomatic bleeding in a critical area or organ, or bleeding causing a fall in hemoglobin of 2 g/dL or more, or leading to transfusion of two or more units of whole blood or red cells.[7]

  • Clinically Relevant Nonmajor Bleeding (CRNMB): Overt bleeding not meeting the criteria for major bleeding but associated with medical intervention, unscheduled contact with a physician, interruption or cessation of study drug, or discomfort or impairment of activities of daily living.[7][8]

Conclusion

The Factor XI antisense oligonucleotide ISIS 416858 represents a novel therapeutic approach to anticoagulation. By specifically inhibiting the synthesis of Factor XI, it effectively reduces the risk of venous thromboembolism with a potentially lower risk of bleeding compared to traditional anticoagulants. The data from preclinical and Phase 1 and 2 clinical trials are promising and support the continued development of this targeted antithrombotic therapy. Further large-scale clinical trials are necessary to fully establish its efficacy and safety profile for various thrombotic indications.

References

Methodological & Application

Application Notes and Protocols: Anivamersen for In Vitro Anticoagulant Reversal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Anivamersen is a synthetic oligonucleotide designed as a specific reversal agent for the anticoagulant effects of pegnivacogin (B1193231).[1][2] Pegnivacogin is an RNA aptamer that selectively inhibits coagulation Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the blood coagulation cascade.[2][3] Together, pegnivacogin and this compound form the REG1 anticoagulation system, which was developed to provide a controllable and reversible anticoagulant effect, primarily for use in cardiovascular procedures.[2][4][5][6] this compound functions by binding with high affinity and specificity to its complementary sequence on the pegnivacogin aptamer, neutralizing its conformation and thereby releasing the inhibition of Factor IXa.[5][6]

These application notes provide detailed protocols for in vitro assays to evaluate the anticoagulant activity of pegnivacogin and its reversal by this compound. The primary assays described are the Activated Partial Thromboplastin (B12709170) Time (aPTT) assay and a Chromogenic Factor IXa Activity Assay. These assays are fundamental in hemostasis research and are well-suited to characterize the dose-dependent effects of pegnivacogin and the neutralizing capacity of this compound.

Mechanism of Action: The REG1 System

The REG1 system offers a dynamic approach to anticoagulation. Pegnivacogin binds to and inhibits Factor IXa, thereby blocking the conversion of Factor X to Factor Xa and interrupting the coagulation cascade. This compound, its complementary oligonucleotide, reverses this effect.

REG1_System cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXI Factor XIa FIX Factor IX FXI->FIX activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin (B1330869) Fibrin Clot Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->FIXa Inhibits InactiveComplex Inactive Pegnivacogin- This compound Complex This compound This compound This compound->Pegnivacogin Binds & Neutralizes

Diagram 1: Mechanism of the REG1 Anticoagulation System.

Data Presentation

The following tables present example data from in vitro aPTT and Chromogenic Factor IXa assays to demonstrate the effects of pegnivacogin and its reversal by this compound.

Table 1: Effect of Pegnivacogin and this compound on Activated Partial Thromboplastin Time (aPTT)

ConditionPegnivacogin (nM)This compound (nM)aPTT (seconds)
Vehicle Control0030.2 ± 1.5
Pegnivacogin Alone50065.8 ± 3.1
Pegnivacogin Alone100098.5 ± 4.7
Pegnivacogin + this compound (1:0.5 molar ratio)1005062.1 ± 2.9
Pegnivacogin + this compound (1:1 molar ratio)10010032.5 ± 1.8
Pegnivacogin + this compound (1:1.5 molar ratio)10015031.1 ± 1.6
This compound Alone015030.5 ± 1.4

Table 2: Effect of Pegnivacogin and this compound on Factor IXa Activity (Chromogenic Assay)

ConditionPegnivacogin (nM)This compound (nM)Residual FIXa Activity (%)
Vehicle Control00100.0 ± 5.0
Pegnivacogin Alone25045.2 ± 3.8
Pegnivacogin Alone50015.7 ± 2.1
Pegnivacogin + this compound (1:0.5 molar ratio)502548.9 ± 4.2
Pegnivacogin + this compound (1:1 molar ratio)505095.3 ± 4.9
Pegnivacogin + this compound (1:1.5 molar ratio)507598.1 ± 5.1
This compound Alone07599.5 ± 4.7

Experimental Protocols

Protocol 1: In Vitro Reversal of Anticoagulation using the aPTT Assay

The aPTT assay is a clot-based test that measures the time it takes for a fibrin clot to form. It assesses the integrity of the intrinsic and common coagulation pathways.[7][8] This protocol is designed to demonstrate the anticoagulant effect of pegnivacogin (prolonged clotting time) and its dose-dependent reversal by this compound.

Materials:

  • Platelet-poor plasma (prepared from citrated whole blood)

  • Pegnivacogin stock solution

  • This compound stock solution

  • aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)[7][8]

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer or a water bath at 37°C and stopwatch

  • Pipettes and appropriate tips

  • Test tubes or cuvettes

Procedure:

  • Preparation of Plasma Samples:

    • Thaw frozen platelet-poor plasma at 37°C.

    • Prepare a series of dilutions of pegnivacogin and this compound in buffer or saline.

    • In a test tube, mix 90 µL of plasma with 10 µL of the test compound solution (pegnivacogin alone, this compound alone, or a pre-incubated mixture of pegnivacogin and this compound).

    • Include a vehicle control (10 µL of buffer/saline).

    • Incubate the plasma-compound mixtures for 5 minutes at 37°C.

  • aPTT Measurement:

    • Add 100 µL of pre-warmed aPTT reagent to the plasma-compound mixture.

    • Incubate for exactly 3-5 minutes at 37°C (the activation time may vary depending on the reagent manufacturer).[9]

    • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂.

    • Simultaneously start the timer on the coagulometer (or a manual stopwatch).

    • Record the time in seconds for the formation of a visible fibrin clot.

    • Perform all tests in duplicate or triplicate.

aPTT_Workflow cluster_prep Sample Preparation cluster_assay aPTT Assay Plasma Platelet-Poor Plasma Incubate1 Incubate at 37°C (5 min) Plasma->Incubate1 Compound Pegnivacogin +/- this compound (or Vehicle) Compound->Incubate1 APTT_Reagent Add aPTT Reagent Incubate1->APTT_Reagent Add prepared sample Incubate2 Incubate at 37°C (3-5 min) APTT_Reagent->Incubate2 CaCl2 Add CaCl₂ & Start Timer Incubate2->CaCl2 Detect Detect Clot Formation CaCl2->Detect Result Record Clotting Time (s) Detect->Result

Diagram 2: Experimental workflow for the aPTT assay.
Protocol 2: Chromogenic Factor IXa Activity Assay

This assay provides a more specific measurement of the inhibition of FIXa by pegnivacogin and its reversal by this compound. It measures the enzymatic activity of FIXa by its ability to activate Factor X to Factor Xa, which then cleaves a chromogenic substrate, producing a color change that can be quantified spectrophotometrically.[10][11]

Materials:

  • Purified Factor IXa

  • Purified Factor X

  • Activated Factor VIII (FVIIIa)

  • Phospholipids

  • Calcium Chloride (CaCl₂)

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • Assay Buffer (e.g., Tris-buffered saline)

  • Pegnivacogin and this compound stock solutions

  • Microplate reader capable of reading absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents and Samples:

    • Prepare working solutions of all protein factors and substrates in the assay buffer.

    • In a 96-well plate, add pegnivacogin to wells at various concentrations.

    • To a subset of wells containing pegnivacogin, add this compound at different molar ratios to test for reversal.

    • Include control wells with buffer only (100% activity) and pegnivacogin alone (inhibition).

    • Add a constant, known amount of purified Factor IXa to all wells.

    • Incubate the plate for 15 minutes at 37°C to allow pegnivacogin to bind to FIXa and this compound to bind to pegnivacogin.

  • Initiation of Enzymatic Reaction:

    • Prepare a "Tenase Complex" reaction mix containing Factor X, FVIIIa, phospholipids, and CaCl₂.

    • Add the Tenase Complex mix to all wells to initiate the activation of Factor X by the remaining active Factor IXa.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Measurement of Factor Xa Activity:

    • Add the Factor Xa chromogenic substrate to all wells.

    • Immediately begin reading the absorbance at 405 nm in kinetic mode using a microplate reader at 37°C.

    • The rate of color change (ΔOD/min) is directly proportional to the amount of Factor Xa generated, and thus to the residual Factor IXa activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Express the activity in the presence of inhibitors as a percentage of the activity in the control wells (no inhibitor).

    • Plot the percentage of residual FIXa activity against the concentrations of pegnivacogin and this compound.

Conclusion

The protocols outlined provide robust in vitro methods for characterizing the anticoagulant activity of pegnivacogin and its reversal by this compound. These assays are essential tools for researchers in drug development and hemostasis, allowing for the precise quantification of the intended pharmacological effects of the REG1 system. Proper execution of these experiments will yield valuable data on the dose-response relationship of pegnivacogin and the stoichiometric neutralization by its specific antidote, this compound.

References

Application Notes and Protocols: The Use of Factor XI Antisense Oligonucleotides in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the user's query specified Anivamersen, it is critical to clarify that this compound is an RNA aptamer designed as a reversal agent for the Factor IXa inhibitor, pegnivacogin. It is not itself an antithrombotic agent for primary research in this context. The REG1 anticoagulation system, which included this compound, was terminated in clinical trials due to allergic reactions[1].

However, the underlying interest in oligonucleotide-based therapies for thrombosis is highly relevant. A leading strategy in this field is the use of Antisense Oligonucleotides (ASOs) targeting Factor XI (FXI) . These FXI ASOs represent a promising novel class of antithrombotic agents with a potentially wider therapeutic window than traditional anticoagulants. This document will provide detailed application notes and protocols for the use of FXI ASOs in preclinical animal models of thrombosis.

FXI is a key component of the intrinsic pathway of coagulation. Preclinical and clinical data suggest that inhibiting FXI can significantly reduce the risk of thrombosis with a lower associated risk of bleeding compared to conventional anticoagulants like warfarin (B611796) or enoxaparin[2][3][4]. FXI ASOs are synthetic single-stranded nucleic acids that bind to the messenger RNA (mRNA) of FXI in the liver, leading to its degradation and a subsequent reduction in the synthesis and plasma concentration of FXI protein[2][4].

Mechanism of Action: FXI Antisense Oligonucleotides

FXI ASOs exert their antithrombotic effect by selectively reducing the hepatic production of Factor XI. This leads to a dose-dependent decrease in circulating FXI levels, which in turn attenuates the propagation phase of thrombin generation, a critical step in thrombus formation. The key advantage of this approach is that it primarily impacts pathologic thrombosis while having a minimal effect on normal hemostasis, the process that stops bleeding at a site of injury[3][4][5].

Below is a diagram illustrating the role of Factor XI in the coagulation cascade and the point of intervention for FXI ASOs.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI activates IX FIX XI->IX activates X FX IX->X Tenase Complex VIIIa FVIIIa VIIIa->X Tenase Complex Prothrombin Prothrombin X->Prothrombin TF Tissue Factor VII FVII X_ext FX VII->X_ext activates X_ext->Prothrombin Thrombin Thrombin Prothrombin->Thrombin activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXI_ASO FXI ASO (e.g., ISIS 416858) Liver Liver Synthesis FXI_ASO->Liver inhibits Liver->XI produces

Caption: Coagulation cascade showing the role of FXI and the inhibitory action of FXI ASOs.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of FXI ASOs in various animal models. These data are compiled from multiple preclinical studies and are intended to serve as a guide for experimental design.

Table 1: Effect of FXI ASO on Factor XI Levels and aPTT

Animal ModelFXI ASO (Compound)Dose RegimenDuration% Reduction in FXI Activity (approx.)% Increase in aPTT (approx.)Reference(s)
Cynomolgus MonkeyISIS 41685820 mg/kg/week (SC)4 weeks80%33% (at 13 weeks)[6][7]
Cynomolgus MonkeyISIS 41685840 mg/kg/week (SC)4 weeks80%33% (at 13 weeks)[6][7]
BaboonBaboon-specific FXI ASO25 mg/kg, 3x/week~25 days50%Not specified[5]

SC: Subcutaneous

Table 2: Antithrombotic Efficacy of FXI ASO in Animal Models

Animal ModelThrombosis ModelFXI ASO Dose Regimen% Reduction in FXI ActivityOutcome MeasureEfficacyReference(s)
MouseFeCl₃ Carotid ArteryNot specified~80%Time to occlusionPotent, dose-dependent antithrombotic activity[5]
MouseIVC ThrombosisNot specified~80%Thrombus weightPotent, dose-dependent antithrombotic activity[5]
BaboonAV Shunt25 mg/kg, 3x/week≥50%Platelet depositionSustained antithrombotic effect[5][8]
RabbitCatheter-induced40 mg/kg/week>90%Time to occlusion2.3-fold prolongation in time to occlusion[9]

FeCl₃: Ferric Chloride; IVC: Inferior Vena Cava; AV: Arteriovenous

Table 3: Effect of FXI ASO on Bleeding

Animal ModelBleeding AssayFXI ASO Dose Regimen% Reduction in FXI ActivityBleeding OutcomeReference(s)
MouseNot specifiedDoses effective for antithrombosis~80%No increase in bleeding compared to controls[4]
Cynomolgus MonkeyPartial tail amputation, gum/skin laceration20-40 mg/kg/week80%No increased bleeding[6][7]
BaboonNot specified25 mg/kg, 3x/week≥50%No increased risk of bleeding[5][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and research questions.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice

This model is widely used to study arterial thrombosis by inducing endothelial injury through oxidative stress.

fecl3_workflow cluster_pre Pre-Treatment Phase cluster_surgery Surgical Procedure administer_aso Administer FXI ASO or Vehicle (e.g., weekly SC injections for 3-6 weeks) anesthetize Anesthetize Mouse (e.g., isoflurane (B1672236) or ketamine/xylazine) administer_aso->anesthetize expose_carotid Expose and Isolate Left Common Carotid Artery anesthetize->expose_carotid place_probe Place Doppler Flow Probe Distal to the Injury Site expose_carotid->place_probe baseline_flow Record Baseline Blood Flow place_probe->baseline_flow apply_fecl3 Apply FeCl₃-soaked Filter Paper (e.g., 1x2 mm paper, 5-10% FeCl₃) to Artery for 3 minutes baseline_flow->apply_fecl3 remove_paper Remove Filter Paper and Rinse with Saline apply_fecl3->remove_paper monitor_flow Monitor Blood Flow until Stable Occlusion (e.g., <10% of baseline) or for a set period (e.g., 30-60 min) remove_paper->monitor_flow euthanize Euthanize Animal and Collect Samples monitor_flow->euthanize ivc_ligation_workflow cluster_pre_ivc Pre-Treatment Phase cluster_surgery_ivc Surgical Procedure cluster_post_ivc Post-Operative Phase administer_aso_ivc Administer FXI ASO or Vehicle (e.g., weekly SC injections for 3-6 weeks) anesthetize_ivc Anesthetize Mouse administer_aso_ivc->anesthetize_ivc laparotomy Perform Midline Laparotomy anesthetize_ivc->laparotomy expose_ivc Expose and Dissect the Inferior Vena Cava (IVC) laparotomy->expose_ivc ligate_branches Ligate all Side Branches of the IVC expose_ivc->ligate_branches ligate_ivc Completely Ligate the IVC with a Suture (e.g., 7-0 Prolene) just below the renal veins ligate_branches->ligate_ivc close_abdomen Close the Abdominal Incision ligate_ivc->close_abdomen recover Allow Animal to Recover close_abdomen->recover harvest Euthanize Animal at a Defined Time Point (e.g., 24, 48 hours, or 6 days) recover->harvest excise_thrombus Excise the IVC Segment Containing the Thrombus harvest->excise_thrombus weigh_thrombus Isolate and Weigh the Thrombus excise_thrombus->weigh_thrombus

References

Anivamersen Administration Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Disclaimer: Anivamersen was developed as a specific reversal agent for the anticoagulant pegnivacogin (B1193231), together forming the REG1 anticoagulation system. Clinical development of the REG1 system was halted due to allergic reactions in human trials. As such, publicly available, detailed preclinical in vivo protocols for this compound are scarce. The following guide provides representative protocols and methodologies based on general principles of oligonucleotide and anticoagulant reversal agent administration in murine models. These protocols should be adapted and optimized by researchers based on their specific experimental needs and institutional guidelines.

Introduction to this compound

This compound is a single-stranded oligonucleotide designed as a complementary antidote to the RNA aptamer anticoagulant, pegnivacogin. The REG1 system offered a novel approach to controllable anticoagulation, where the therapeutic effect of pegnivacogin could be rapidly reversed by the administration of this compound.

Mechanism of Action: this compound's mechanism of action is based on Watson-Crick base pairing. It binds with high specificity to its complementary sequence on the pegnivacogin aptamer. This binding alters the three-dimensional structure of pegnivacogin, disrupting its ability to inhibit coagulation Factor IXa, thereby neutralizing its anticoagulant effect.

Pegnivacogin Pegnivacogin (RNA Aptamer) FXIa Factor IXa Pegnivacogin->FXIa Inhibits Inactive_Complex Inactive Pegnivacogin- This compound Complex This compound This compound (Reversal Agent) This compound->Pegnivacogin Coagulation Coagulation Cascade Proceeds Inactive_Complex->Coagulation Allows

Mechanism of this compound Action.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, pharmacokinetic and pharmacodynamic parameters for this compound in a murine model, based on data from other oligonucleotide therapeutics and aptamers. These values are intended for illustrative purposes and for guiding experimental design.

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) Administration
Dose 1 mg/kg
Half-life (t½) ~1-2 hours
Peak Plasma Concentration (Cmax) ~5-10 µg/mL
Time to Peak (Tmax) < 5 minutes
Volume of Distribution (Vd) ~0.1-0.2 L/kg
Clearance (CL) ~1-2 mL/min/kg

Table 2: Representative Molar Dosing Ratios for Pegnivacogin Neutralization

Molar Ratio (this compound:Pegnivacogin)Expected Reversal of Anticoagulation
0.5:1~50%
1:1~90-100%
2:1>100% (Complete Reversal)

Experimental Protocols

Reagent Preparation

Objective: To prepare this compound for in vivo administration.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)

  • Vortex mixer

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Calculate the required volume of sterile PBS or saline to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Aseptically add the calculated volume of diluent to the vial of lyophilized this compound.

  • Gently vortex the vial until the this compound is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.

In Vivo Administration Protocol: Murine Model

Objective: To administer this compound intravenously to mice to reverse the anticoagulant effect of pegnivacogin.

Materials:

  • This compound solution (prepared as in 3.1)

  • Pegnivacogin solution

  • Adult mice (e.g., C57BL/6 or CD-1, 8-12 weeks old)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol

  • Gauze

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions.

    • Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the lateral tail veins.

    • Place the mouse in a suitable restrainer.

  • Pegnivacogin Administration (Anticoagulation Induction):

    • Administer a predetermined dose of pegnivacogin (e.g., 1 mg/kg) via the lateral tail vein. The injection volume should be approximately 5-10 mL/kg, administered slowly.

  • Time Delay:

    • Allow a sufficient time for pegnivacogin to exert its anticoagulant effect (e.g., 5-15 minutes). This should be determined in pilot studies.

  • This compound Administration (Reversal):

    • Administer the calculated dose of this compound (e.g., based on a 1:1 molar ratio to pegnivacogin) via the contralateral tail vein.

    • Inject the solution slowly and steadily.

  • Post-Procedure Monitoring:

    • Remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatize Acclimatize Mice Warm_Tail Warm Tail for Vasodilation Acclimatize->Warm_Tail Restrain Place in Restrainer Warm_Tail->Restrain Admin_Peg Administer Pegnivacogin (e.g., 1 mg/kg IV) Restrain->Admin_Peg Wait Wait 5-15 min Admin_Peg->Wait Admin_Ani Administer this compound (e.g., 1:1 molar ratio IV) Wait->Admin_Ani Monitor Monitor Animal Admin_Ani->Monitor Collect_Samples Collect Samples (Blood, Tissues) Monitor->Collect_Samples

Experimental Workflow for In Vivo Administration.

Assessment of Anticoagulation Reversal

Objective: To quantify the reversal of pegnivacogin's anticoagulant effect by this compound.

Materials:

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Plasma

  • Coagulation analyzer

  • Activated partial thromboplastin (B12709170) time (aPTT) assay kit

Procedure:

  • Blood Collection:

    • Collect blood samples at baseline (pre-pegnivacogin), post-pegnivacogin/pre-anivamersen, and at various time points post-anivamersen administration (e.g., 5, 15, 30, 60 minutes).

    • Blood can be collected via retro-orbital sinus, submandibular vein, or cardiac puncture (terminal procedure).

  • Plasma Preparation:

    • Process blood samples to obtain plasma by centrifugation according to the assay kit's instructions.

  • aPTT Assay:

    • Perform the aPTT assay on the plasma samples according to the manufacturer's protocol.

    • Record the clotting time in seconds. A decrease in aPTT after this compound administration indicates reversal of anticoagulation.

Safety and Toxicology Considerations

Based on clinical trial data for the REG1 system, the primary safety concern is the potential for allergic or anaphylactic reactions. While this was observed in humans, it is a critical consideration for preclinical studies.

Monitoring for Adverse Effects:

  • Observe animals closely after administration for signs of distress, including changes in respiration, activity level, and grooming behavior.

  • Monitor for any signs of an allergic reaction, such as swelling, redness, or piloerection.

  • For toxicology studies, a broader range of endpoints should be assessed, including clinical chemistry, hematology, and histopathology of major organs.

Note on In Vivo Relevance: The direct translation of findings from murine models to human responses should be approached with caution. The immune systems of mice and humans have notable differences, which can impact the manifestation of hypersensitivity reactions.

Application Notes and Protocols for Anivamersen in in vitro Coagulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anivamersen is a synthetic oligonucleotide designed as a specific reversal agent for pegnivacogin, a Factor IXa (FIXa) inhibitor. Together, they form the REG1 anticoagulation system, which was developed to offer controllable anticoagulation. Pegnivacogin, an RNA aptamer, binds to and inhibits FIXa, a critical component of the intrinsic coagulation cascade. This inhibition leads to a prolongation of clotting time. This compound, being a complementary oligonucleotide to pegnivacogin, binds to it with high affinity, thereby neutralizing its anticoagulant effect and restoring normal hemostasis.

The ability to rapidly reverse anticoagulation is of significant interest in clinical settings where bleeding events may occur or where urgent surgical intervention is required. The in vitro assessment of this compound's reversal activity is crucial for its development and for understanding its dose-response relationship. The most common and relevant laboratory test for this purpose is the Activated Partial Thromboplastin Time (aPTT) assay, which measures the integrity of the intrinsic and common pathways of the coagulation cascade.

These application notes provide detailed protocols for setting up and performing in vitro coagulation assays to evaluate the efficacy of this compound in reversing the anticoagulant effects of pegnivacogin.

Mechanism of Action: The REG1 System

The REG1 system offers a controllable approach to anticoagulation. Pegnivacogin actively inhibits Factor IXa, which in turn prevents the activation of Factor X and the subsequent thrombin generation, leading to a prolongation of clotting time. This compound reverses this effect by binding directly to pegnivacogin, preventing it from inhibiting Factor IXa and thus restoring the normal coagulation cascade.

REG1_Mechanism cluster_intrinsic Intrinsic Pathway cluster_inhibition Anticoagulation & Reversal FXI Factor XIa FIX Factor IX FXI->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->FIXa inhibits Inactive_Complex Inactive Pegnivacogin- This compound Complex This compound This compound This compound->Pegnivacogin binds & inactivates aPTT_Workflow start Start plasma_prep Prepare Normal Human Plasma start->plasma_prep pegnivacogin_prep Prepare Pegnivacogin Dilutions start->pegnivacogin_prep incubation1 Incubate Plasma with Pegnivacogin at 37°C plasma_prep->incubation1 pegnivacogin_prep->incubation1 add_aptt_reagent Add aPTT Reagent incubation1->add_aptt_reagent incubation2 Incubate at 37°C add_aptt_reagent->incubation2 add_cacl2 Add CaCl2 to Initiate Clotting incubation2->add_cacl2 measure_time Measure Clotting Time (aPTT in seconds) add_cacl2->measure_time end End measure_time->end Anivamersen_Reversal_Workflow start Start plasma_prep Prepare Normal Human Plasma start->plasma_prep reagent_prep Prepare Pegnivacogin & This compound Solutions start->reagent_prep mix_plasma_peg Mix Plasma with Pegnivacogin plasma_prep->mix_plasma_peg reagent_prep->mix_plasma_peg add_this compound Add this compound (or buffer) reagent_prep->add_this compound mix_plasma_peg->add_this compound incubation1 Incubate at 37°C add_this compound->incubation1 add_aptt_reagent Add aPTT Reagent incubation1->add_aptt_reagent incubation2 Incubate at 37°C add_aptt_reagent->incubation2 add_cacl2 Add CaCl2 to Initiate Clotting incubation2->add_cacl2 measure_time Measure Clotting Time (aPTT in seconds) add_cacl2->measure_time end End measure_time->end

Application Notes and Protocols for Aptamer Delivery of Anivamersen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anivamersen is an RNA aptamer designed as a specific reversal agent for the anticoagulant effects of pegnivacogin, a factor IXa inhibitor.[1] Together, they formed the REG1 anticoagulation system, which was investigated for use in patients undergoing percutaneous coronary intervention (PCI).[2][3] While the clinical development of the REG1 system was halted due to allergic reactions associated with pegnivacogin, the targeted delivery of this compound and other aptamers remains a significant area of research.[2] Aptamers offer several advantages as therapeutic agents, including high specificity, low immunogenicity, and ease of chemical modification.[4][5]

These application notes provide an overview of potential delivery methods for this compound, moving beyond the simple intravenous administration used in clinical trials to explore advanced formulation strategies that could enhance its therapeutic potential or adapt it for new applications. The protocols provided are based on established methods for oligonucleotide and aptamer delivery and should be adapted and optimized for the specific research context.

This compound: Mechanism of Action

This compound functions as a complementary oligonucleotide to the RNA aptamer pegnivacogin. By binding to pegnivacogin, this compound neutralizes its anticoagulant effect, thereby restoring normal blood coagulation.[1] This on-demand reversal capability was a key feature of the REG1 system.

Pegnivacogin Pegnivacogin (Factor IXa Inhibitor) FactorIXa Factor IXa Pegnivacogin->FactorIXa Inhibits InactiveComplex Inactive Pegnivacogin-Anivamersen Complex Pegnivacogin->InactiveComplex Coagulation Coagulation Cascade FactorIXa->Coagulation Promotes This compound This compound (Reversal Agent) This compound->Pegnivacogin Binds and Inactivates This compound->InactiveComplex

This compound's Mechanism of Action.

I. Intravenous Delivery of this compound (Clinical Approach)

The most direct method for this compound administration, as used in clinical trials, is intravenous (IV) injection.[3][6] This ensures rapid and complete bioavailability.

Protocol 1: Preparation of this compound for Intravenous Administration (Hypothetical Formulation)

Disclaimer: The exact formulation of this compound used in clinical trials is not publicly available. This protocol is a general example for the preparation of an oligonucleotide solution for injection and must be adapted and validated.

Materials:

  • This compound, sterile powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile vials

  • Syringes and needles

  • 0.22 µm sterile syringe filters

Procedure:

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the lyophilized this compound powder with a precise volume of Sterile WFI to achieve a desired stock concentration (e.g., 10 mg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Dilution: Based on the desired final concentration for injection (e.g., 1 mg/mL), calculate the volume of the this compound stock solution and sterile 0.9% Sodium Chloride needed.

  • Under aseptic conditions, withdraw the calculated volume of the this compound stock solution and add it to the appropriate volume of normal saline in a sterile vial.

  • Sterile Filtration: Draw the final diluted this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Quality Control: Before administration, visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless. Perform quality control tests as required, which may include concentration verification by UV-Vis spectroscopy, pH measurement, and endotoxin (B1171834) testing.

Dosage from Clinical Trials: In the REGULATE-PCI trial, this compound was administered at a dose of 0.5 mg/kg following the procedure.[2]

II. Advanced Delivery Methods for Aptamers

To enhance stability, target specific tissues, or achieve controlled release, aptamers like this compound can be formulated using various advanced delivery systems.

A. Lipid Nanoparticle (LNP) Formulation

LNPs are effective carriers for nucleic acids, protecting them from degradation and facilitating cellular uptake.

This protocol is adapted from general methods for oligonucleotide-LNP formulation.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Neutral buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

  • Dialysis tubing or tangential flow filtration system

Procedure:

  • Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Aptamer Solution Preparation: Dissolve this compound in the acidic buffer.

  • LNP Formation (Microfluidic Method): a. Load the lipid-ethanol mixture into one syringe and the this compound-buffer solution into another. b. Set the flow rates on the microfluidic device to achieve a desired ratio of aqueous to alcoholic phase (typically 3:1). c. Initiate mixing to allow for the self-assembly of LNPs.

  • Buffer Exchange: Dialyze the resulting LNP suspension against a neutral buffer (PBS, pH 7.4) to remove ethanol and raise the pH, which neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization: Concentrate the LNP suspension using a suitable method (e.g., ultrafiltration) and sterilize by passing through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

cluster_0 Preparation cluster_1 Formation & Purification cluster_2 Final Product Lipids Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Aptamer This compound in Acidic Buffer Aptamer->Mixing Dialysis Buffer Exchange (Dialysis) Mixing->Dialysis LNPs This compound-LNPs Dialysis->LNPs Characterization Characterization (Size, Zeta, Encapsulation) LNPs->Characterization

Workflow for LNP Formulation of this compound.
B. Polymer-Based Delivery Systems

Polymeric nanoparticles can also be used to encapsulate or conjugate with aptamers for targeted delivery.

This protocol describes the conjugation of an aptamer to a polymer scaffold.

Materials:

  • This compound with a 5' or 3' alkyne modification

  • Azide-functionalized polymer (e.g., PEG-azide)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand to stabilize Cu(I) (e.g., THPTA)

  • Solvent (e.g., DMSO/water mixture)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Dissolve the alkyne-modified this compound and azide-functionalized polymer in the solvent.

  • Prepare the catalyst solution by mixing CuSO4 and the reducing agent with the ligand.

  • Add the catalyst solution to the aptamer-polymer mixture to initiate the click reaction.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours).

  • Purify the resulting aptamer-polymer conjugate using size exclusion chromatography to remove unreacted components.

  • Characterize the conjugate using techniques like gel electrophoresis and mass spectrometry to confirm successful conjugation.

C. Hydrogel-Based Delivery

Hydrogels can provide a scaffold for the sustained release of aptamers.

Materials:

  • This compound solution

  • Hydrogel precursors (e.g., polyethylene (B3416737) glycol diacrylate, PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • UV light source

Procedure:

  • Prepare the hydrogel precursor solution by dissolving PEGDA and the photoinitiator in a suitable buffer.

  • Add the this compound solution to the precursor solution and mix gently.

  • Pipette the mixture into a mold of the desired shape and size.

  • Expose the mold to UV light for a specific duration to initiate photopolymerization and form the hydrogel.

  • Wash the resulting hydrogel extensively with buffer to remove any unreacted components.

  • Characterize the hydrogel for swelling ratio, degradation rate, and aptamer release kinetics.

Quantitative Data on Aptamer Delivery

The following tables summarize key quantitative parameters for different aptamer delivery systems based on published literature. These values can serve as a benchmark for the development and characterization of this compound delivery systems.

Table 1: Physicochemical Properties of Aptamer-Nanoparticle Conjugates

Delivery SystemAptamerNanoparticle CoreSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LNPAS-ODNDOTAP/egg PC/Chol/Ceramide-PEG~150+30 to +40N/A[7]
LNPsiRNADOTAP/egg PC/Chol/Ceramide-PEG~130+20 to +30N/A[7]
Polymeric MicelleAS1411H40-PLA-PEG90-165N/A74-88[8]

Table 2: In Vivo Biodistribution of Aptamers and Aptamer Conjugates

Aptamer/ConjugateModelTime Post-InjectionTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Reference
99mTc-MAG-F3B AptamerMelanoma Mouse Model1 hour1.8 ± 1.2~5~2[9]
111In-DOTA-F3B AptamerMelanoma Mouse Model1 hour2.0~20~3[9]
111In-DOTA-Control OligoMelanoma Mouse Model1 hour0.7~25~2
3064 DNA Aptamer (i.p.)MouseMinutesN/AHighHigh

Table 3: Toxicity of Aptamer Delivery Systems

Delivery SystemCell Line / ModelAssayKey FindingReference
Aptamer-functionalized liposomesHUVECMTT assayNo significant cytotoxicity observed
VEGF-targeted 4-1BB aptamer conjugateMurine tumor modelsIn vivo toxicity assessmentLower toxicity compared to agonistic antibody
Aptamer-conjugated gold nanobipyramidsN/ACytotoxicity studiesReduced cytotoxicity compared to antibody-conjugated nanoparticles[8]

Quality Control and Characterization

Rigorous quality control is essential for the development of any therapeutic formulation.

Table 4: Key Quality Control Assays for Aptamer Formulations

ParameterMethodPurpose
Identity Mass Spectrometry, Gel ElectrophoresisConfirm the correct sequence and integrity of the aptamer.
Purity HPLC, Capillary ElectrophoresisDetermine the percentage of the desired aptamer and detect impurities.
Concentration UV-Vis Spectroscopy (A260)Quantify the amount of aptamer in the formulation.
Potency Binding Assay (e.g., SPR, ELISA)Measure the functional activity of the aptamer (its ability to bind its target).
Sterility Microbial cultureEnsure the absence of microbial contamination in the final product.
Endotoxin Limulus Amebocyte Lysate (LAL) testDetect and quantify bacterial endotoxins.
Particle Size & Distribution Dynamic Light Scattering (DLS)For nanoparticle formulations, measure the size and uniformity of particles.
Zeta Potential Electrophoretic Light ScatteringFor nanoparticle formulations, measure the surface charge, which affects stability.

Conclusion

While this compound's initial application was as a direct intravenous reversal agent, modern drug delivery technologies offer a wide range of possibilities for reformulating this and other therapeutic aptamers. By encapsulating this compound in lipid or polymer nanoparticles, or incorporating it into hydrogels, researchers can potentially enhance its stability, control its release, and even target it to specific sites within the body. The protocols and data presented here provide a foundation for scientists and drug developers to explore these advanced delivery strategies for this compound and other aptamer-based therapeutics. Careful optimization and thorough characterization will be crucial for the successful translation of these formulations from the laboratory to clinical applications.

References

Anivamersen and Factor XI Antisense Oligonucleotides: Application Notes for Research in Hemostasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Factor XI (FXI) targeted therapies in hemostasis research models. While the initial query mentioned anivamersen, it is critical to note that this compound is an RNA aptamer designed specifically as a reversal agent for the Factor IXa inhibitor pegnivacogin. The clinical development of the pegnivacogin/anivamersen system was halted due to allergic reactions to the anticoagulant component.[1][2]

Therefore, for researchers investigating novel antithrombotic strategies, a more relevant and actively explored area is the use of Factor XI antisense oligonucleotides (ASOs). These molecules offer a promising approach to modulating hemostasis by reducing the synthesis of Factor XI, a key component of the intrinsic coagulation pathway.[3][4] This document will focus on the application of FXI ASOs as a research tool in various hemostasis and thrombosis models.

Mechanism of Action: Factor XI Antisense Oligonucleotides

Factor XI is a crucial enzyme in the intrinsic pathway of the coagulation cascade. Upon activation, it amplifies the generation of thrombin, which is essential for fibrin (B1330869) clot formation.[5][6] FXI ASOs are synthetic, single-stranded nucleic acid analogs designed to selectively bind to the messenger RNA (mRNA) encoding for Factor XI, primarily within hepatocytes where FXI is synthesized.[4] This binding event triggers the degradation of the FXI mRNA by RNase H, a cellular enzyme. The resulting reduction in FXI mRNA levels leads to a decrease in the synthesis and secretion of Factor XI protein into the circulation, thereby attenuating the intrinsic coagulation pathway.[3][4]

G cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream FXI_mRNA Factor XI mRNA RNase_H RNase H FXI_mRNA->RNase_H Recruits FXI_ASO FXI Antisense Oligonucleotide FXI_ASO->FXI_mRNA Binds to Degradation mRNA Degradation RNase_H->Degradation Leads to FXI_Protein_Synth Factor XI Protein Synthesis (Reduced) Degradation->FXI_Protein_Synth Inhibits FXI_Protein Factor XI Protein FXI_Protein_Synth->FXI_Protein Circulating_FXI Circulating Factor XI (Reduced Levels) FXI_Protein->Circulating_FXI Secreted as Intrinsic_Pathway Intrinsic Coagulation Pathway (Attenuated) Circulating_FXI->Intrinsic_Pathway Thrombin_Generation Thrombin Generation (Reduced) Intrinsic_Pathway->Thrombin_Generation Fibrin_Formation Fibrin Clot Formation (Reduced) Thrombin_Generation->Fibrin_Formation

Mechanism of Action of Factor XI Antisense Oligonucleotides.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the dose-dependent effects of FXI ASOs on Factor XI levels, thrombotic outcomes, and bleeding parameters in various research models.

Table 1: Effect of FXI ASO in a Mouse Model of Thrombosis [3]

Treatment GroupFXI mRNA Reduction (Liver)FXI Protein Reduction (Plasma)Antithrombotic ActivityBleeding Time
Control--BaselineNormal
FXI ASODose-dependent reductionDose-dependent reductionPotent, dose-dependentNo significant increase
WarfarinN/AN/AComparable to FXI ASOSignificantly increased
EnoxaparinN/AN/AComparable to FXI ASOSignificantly increased

Table 2: Effect of FXI ASO in a Baboon Model of Thrombosis [7]

FXI Plasma Level ReductionAntithrombotic EffectBleeding Risk
≥ 50%Demonstrable and sustainedNo increased risk

Table 3: Phase II Clinical Trial of FXI ASO (ISIS 416858) in Total Knee Arthroplasty [8][9]

Treatment GroupMean FXI Level (units/mL)Incidence of Venous ThromboembolismMajor or Clinically Relevant Nonmajor Bleeding
FXI ASO (200 mg)0.38 ± 0.0127%3%
FXI ASO (300 mg)0.20 ± 0.014%3%
Enoxaparin (40 mg daily)0.93 ± 0.0230%8%

Table 4: Phase IIb Clinical Trial of Fesomersen in Patients with Kidney Failure on Hemodialysis [10]

Treatment GroupMedian FXI Level ReductionMajor Bleeding/Clinically Relevant Non-Major Bleeding
Placebo1.9%4.0%
Fesomersen (40 mg)53.6%6.5%
Fesomersen (80 mg)71.3%5.1%
Fesomersen (120 mg)86.0%3.9%

Experimental Protocols

Protocol 1: Evaluation of Antithrombotic Efficacy of FXI ASO in a Murine Ferric Chloride-Induced Arterial Thrombosis Model

This protocol is adapted from preclinical studies evaluating the efficacy of novel antithrombotic agents.[11]

Objective: To assess the ability of FXI ASO to prevent or reduce thrombus formation in a chemically induced arterial injury model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • FXI Antisense Oligonucleotide (appropriate formulation for in vivo use)

  • Saline (vehicle control)

  • Anesthetic (e.g., isoflurane)

  • Ferric Chloride (FeCl3) solution (e.g., 10% in distilled water)

  • Filter paper discs (1-2 mm diameter)

  • Surgical microscope

  • Doppler flow probe

  • Data acquisition system

Workflow:

G Start Start Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep Surgical_Exposure Surgical Exposure of Carotid Artery Animal_Prep->Surgical_Exposure Baseline_Flow Measure Baseline Blood Flow Surgical_Exposure->Baseline_Flow FeCl3_Injury Induce Injury with FeCl3-soaked Filter Paper Baseline_Flow->FeCl3_Injury Monitor_Flow Monitor Blood Flow for Occlusion FeCl3_Injury->Monitor_Flow Data_Analysis Analyze Time to Occlusion and Thrombus Weight Monitor_Flow->Data_Analysis End End Data_Analysis->End

Workflow for FeCl3-Induced Arterial Thrombosis Model.

Procedure:

  • Administer FXI ASO or vehicle control to mice according to the desired dosing regimen and timeline to achieve target FXI reduction.

  • Anesthetize the mouse and surgically expose the carotid artery.

  • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • Record the time to vessel occlusion.

  • At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.

Data Analysis: Compare the time to occlusion and thrombus weight between the FXI ASO-treated group and the control group.

Protocol 2: In Vitro Assessment of Clot Structure Following FXI Reduction

This protocol is based on methodologies used to study the effects of anticoagulants on fibrin clot characteristics.[12]

Objective: To determine the impact of reduced Factor XI levels on the structure of fibrin clots formed in vitro.

Materials:

  • Pooled normal human plasma

  • Plasma from subjects treated with FXI ASO (if available) or immunodepleted plasma

  • Tissue factor (for initiation of coagulation)

  • Calcium chloride

  • Confocal microscope

  • Fluorescently labeled fibrinogen

  • Scanning Electron Microscope (SEM)

  • Permeation analysis setup

Procedure:

  • Prepare plasma samples with varying levels of Factor XI.

  • Confocal Microscopy:

    • Add fluorescently labeled fibrinogen to the plasma.

    • Initiate clotting by adding tissue factor and calcium chloride.

    • Acquire z-stack images of the forming clot using a confocal microscope.

    • Analyze images for fiber density and structure.

  • Scanning Electron Microscopy:

    • Prepare clots on a suitable surface.

    • Fix, dehydrate, and sputter-coat the clots.

    • Image the clot structure using an SEM to visualize individual fiber thickness and network architecture.

  • Permeation Analysis:

    • Form a clot within a permeation device.

    • Measure the flow rate of buffer through the clot under a constant pressure head.

    • Calculate the permeability coefficient (Ks), which is inversely related to clot density.

Data Analysis: Compare the clot density, fiber thickness, and permeability between clots formed from plasma with normal and reduced Factor XI levels.

Concluding Remarks

Factor XI antisense oligonucleotides represent a valuable research tool for investigating the role of the intrinsic coagulation pathway in various hemostasis and thrombosis models. Their specific mechanism of action allows for a targeted reduction in Factor XI levels, enabling researchers to dissect its contribution to thrombotic processes with potentially minimal impact on normal hemostasis. The protocols and data presented here provide a foundation for incorporating FXI ASOs into preclinical and in vitro research programs aimed at developing safer and more effective antithrombotic therapies.

References

Application Notes and Protocols: Anivamersen Dose-Response Studies in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anivamersen (formerly RB007) was developed as a specific reversal agent for the anticoagulant pegnivacogin (B1193231) (formerly RB006). Together, they formed the REG1 anticoagulation system, designed to offer reversible inhibition of Factor IXa. This document provides a summary of the available dose-response data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The clinical development of the REG1 system was terminated due to severe allergic reactions observed in the REGULATE-PCI trial.[1] Nevertheless, the data from earlier studies, particularly the Phase 2 RADAR trial, offer valuable insights into the dose-dependent reversal effects of this compound.

Data Presentation

The primary human dose-response data for this compound comes from the RADAR (Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging) trial. This study evaluated different levels of anticoagulation reversal by administering varying doses of this compound to patients with acute coronary syndromes (ACS) treated with pegnivacogin.[2][3][4]

While specific plasma concentrations of this compound were not reported in the primary publications, a clear dose-dependent effect on clinical outcomes, specifically bleeding rates, was observed.

Table 1: this compound Dose and Reversal of Pegnivacogin in the RADAR Trial

Target ReversalThis compound Dose (mg/kg)Pegnivacogin Dose (mg/kg)
25%0.0751
50%0.21
75%0.41
100%11

Source: RADAR Trial Publications[2][3]

Table 2: Dose-Response Relationship of this compound on Bleeding Outcomes in the RADAR Trial (PCI Substudy)

Target ReversalThis compound Dose (mg/kg)Major Modified ACUITY Bleeding (30 days)Total Bleeding (30 days)
25%0.07518%68%
50%0.212%39%
75%0.49%35%
100%17%34%
Heparin ControlN/A11%38%

Source: RADAR-PCI Substudy Publication[4][5]

Experimental Protocols

Protocol 1: Administration of this compound in a Clinical Setting (based on the RADAR Trial)

Objective: To achieve a targeted level of reversal of pegnivacogin-induced anticoagulation.

Materials:

  • This compound for injection, sterile solution

  • Pegnivacogin for injection, sterile solution

  • Standard intravenous (IV) administration equipment

Procedure:

  • Administer a 1 mg/kg intravenous bolus of pegnivacogin to induce anticoagulation.[2][4]

  • Following the procedure requiring anticoagulation (e.g., percutaneous coronary intervention), administer a single intravenous bolus of this compound.

  • The dose of this compound is selected based on the desired level of anticoagulation reversal as detailed in Table 1.[2][3]

  • Administer the this compound dose over a short period, typically 1 minute.

  • Monitor the patient for clinical signs of hemostasis and any adverse reactions.

  • In cases of inadequate hemostasis after 20 minutes, administration of an additional 1 mg/kg of this compound to achieve full reversal could be considered as an open-label rescue therapy.[2]

Protocol 2: General Method for Quantification of Oligonucleotides in Plasma

Objective: To determine the concentration of an oligonucleotide therapeutic, such as this compound, in plasma samples. This is a general protocol as the specific assay used for this compound in the clinical trials is not publicly available.

Materials:

  • Human plasma (or other relevant species)

  • Solid-phase extraction (SPE) cartridges for oligonucleotides

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Reference standard of the oligonucleotide

  • Appropriate buffers and reagents for extraction and LC-MS analysis

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the plasma sample onto the cartridge. c. Wash the cartridge to remove proteins and other interfering substances. d. Elute the oligonucleotide from the cartridge using an appropriate elution buffer. e. Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the oligonucleotide from any remaining matrix components using a suitable liquid chromatography method (e.g., ion-pair reversed-phase chromatography). c. Detect and quantify the oligonucleotide using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: a. Prepare a calibration curve using known concentrations of the oligonucleotide reference standard in the same biological matrix. b. Determine the concentration of the oligonucleotide in the unknown samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

REG1_System_Mechanism_of_Action Mechanism of Action of the REG1 System Pegnivacogin Pegnivacogin (RNA Aptamer) FactorIXa Factor IXa Pegnivacogin->FactorIXa Inhibits InactiveComplex Inactive Pegnivacogin- This compound Complex Coagulation Coagulation Cascade (Thrombin Generation) FactorIXa->Coagulation Promotes This compound This compound (Reversal Agent) This compound->Pegnivacogin Binds and Inactivates

Caption: Mechanism of Action of the REG1 System.

RADAR_Trial_Workflow Experimental Workflow of the RADAR Trial Patient ACS Patients (n=640) Randomization Randomization Patient->Randomization PegnivacoginArm Pegnivacogin (1 mg/kg) Randomization->PegnivacoginArm REG1 HeparinArm Heparin Randomization->HeparinArm Control AnivamersenDosing This compound Dosing (Post-procedure) PegnivacoginArm->AnivamersenDosing Outcome Primary Outcome Assessment: Total ACUITY Bleeding at 30 Days HeparinArm->Outcome Dose25 25% Reversal (0.075 mg/kg) AnivamersenDosing->Dose25 Dose50 50% Reversal (0.2 mg/kg) AnivamersenDosing->Dose50 Dose75 75% Reversal (0.4 mg/kg) AnivamersenDosing->Dose75 Dose100 100% Reversal (1 mg/kg) AnivamersenDosing->Dose100 Dose25->Outcome Dose50->Outcome Dose75->Outcome Dose100->Outcome

Caption: Experimental Workflow of the RADAR Trial.

References

Anivamersen in Cardiovascular Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anivamersen is a key component of the REG1 anticoagulation system, designed to offer reversible anticoagulation through its specific interaction with the anticoagulant pegnivacogin (B1193231). Pegnivacogin is an RNA aptamer that inhibits coagulation factor IXa, a critical enzyme in the blood coagulation cascade. This compound, a complementary oligonucleotide, acts as a direct and rapid reversal agent, binding to pegnivacogin to neutralize its anticoagulant effect. This system was investigated for its potential to provide a safer and more controllable anticoagulation strategy, particularly in the context of cardiovascular procedures such as percutaneous coronary intervention (PCI).

The development of the REG1 system, however, was terminated due to an unacceptably high rate of severe allergic reactions observed in clinical trials. Despite its discontinuation for clinical use, the principles behind the REG1 system and the data generated from its investigation offer valuable insights for researchers in the fields of anticoagulation, drug reversal, and aptamer-based therapeutics. These notes provide a comprehensive overview of this compound's mechanism, data from key clinical trials, and detailed experimental protocols for research applications.

Mechanism of Action

The REG1 anticoagulation system is a novel approach that consists of two key components:

  • Pegnivacogin: A single-stranded RNA aptamer that specifically binds to and inhibits coagulation factor IXa (FIXa). By inhibiting FIXa, pegnivacogin effectively blocks the intrinsic pathway of the coagulation cascade, leading to a potent anticoagulant effect.

  • This compound: An oligonucleotide that is complementary to the pegnivacogin aptamer. This compound binds to pegnivacogin through Watson-Crick base pairing, which alters the conformation of the aptamer and prevents it from binding to FIXa. This rapidly and effectively reverses the anticoagulant effect of pegnivacogin.[1][2]

The degree of anticoagulation reversal can be titrated based on the molar ratio of this compound administered relative to pegnivacogin, allowing for a controlled and adjustable level of anticoagulation.[2]

Signaling Pathway

cluster_0 Coagulation Cascade cluster_1 REG1 System Intervention Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Forms Clot Pegnivacogin Pegnivacogin Pegnivacogin->Factor IXa Inhibits Pegnivacogin-Anivamersen Complex Pegnivacogin-Anivamersen Complex Pegnivacogin->Pegnivacogin-Anivamersen Complex This compound This compound This compound->Pegnivacogin Binds and Inactivates This compound->Pegnivacogin-Anivamersen Complex

Caption: Mechanism of the REG1 anticoagulation system.

Key Clinical Trial Data

The REG1 system was evaluated in several clinical trials, with the REGULATE-PCI and RADAR trials being the most significant.

REGULATE-PCI Trial

This Phase 3 trial was designed to evaluate the efficacy and safety of the REG1 system compared to bivalirudin (B194457) in patients undergoing PCI.[3] The trial was terminated prematurely due to a high incidence of severe allergic reactions in the REG1 arm.[3][4]

Table 1: REGULATE-PCI Trial - Patient Demographics and Procedural Characteristics [3]

CharacteristicREG1 System (n=1,616)Bivalirudin (n=1,616)
Mean Age (years)6565
Female (%)2525
Diabetes Mellitus (%)3535
Radial Access (%)5052
Drug-Eluting Stents (%)8181
Vascular Closure Device (%)3231

Table 2: REGULATE-PCI Trial - Key Outcomes (at 3 days) [3]

OutcomeREG1 System (%)Bivalirudin (%)p-value
Primary Efficacy Endpoint
Death, MI, Stroke, or Urgent Target Lesion Revascularization6.76.40.72
Safety Endpoints
Major Bleeding (BARC 3 or 5)0.40.10.10
Anaphylactic Reaction0.6 (9 events, 1 fatal)<0.1 (1 event, non-fatal)<0.01
Stent Thrombosis (at 30 days)0.10.8<0.01
RADAR Trial

This Phase 2b trial assessed the efficacy and safety of variable degrees of anticoagulation reversal with this compound in patients with non-ST-elevation acute coronary syndromes (NSTE-ACS).[2]

Table 3: RADAR Trial - Bleeding and Ischemic Outcomes (at 30 days) [2]

Treatment ArmTotal ACUITY Bleeding (%)Major Bleeding (%)Ischemic Composite Endpoint (%)
REG1 with 25% Reversal21.612.27.3
REG1 with 50% Reversal10.32.66.4
REG1 with 75% Reversal10.32.64.3
REG1 with 100% Reversal7.71.36.4
Heparin11.15.28.0

Experimental Protocols

The following are generalized protocols based on the methodologies described in the clinical trials for research purposes.

Protocol 1: In Vitro Neutralization of Pegnivacogin with this compound

Objective: To determine the in vitro efficacy of this compound in reversing the anticoagulant effect of pegnivacogin.

Materials:

  • Human plasma

  • Pegnivacogin solution

  • This compound solution

  • Activated partial thromboplastin (B12709170) time (aPTT) reagent

  • Coagulometer

Procedure:

  • Prepare a series of human plasma samples spiked with a fixed concentration of pegnivacogin (e.g., 1 µg/mL).

  • To these samples, add increasing molar ratios of this compound to pegnivacogin (e.g., 0:1, 0.25:1, 0.5:1, 0.75:1, 1:1).

  • Incubate the mixtures at 37°C for a specified time (e.g., 5 minutes).

  • Measure the aPTT for each sample using a standard coagulometer.

  • A control sample with plasma and saline (no pegnivacogin or this compound) should be included.

  • Plot the aPTT values against the molar ratio of this compound to pegnivacogin to determine the dose-dependent reversal.

cluster_workflow In Vitro Neutralization Workflow start Start prep_plasma Prepare Plasma with Pegnivacogin start->prep_plasma add_this compound Add this compound (Varying Ratios) prep_plasma->add_this compound incubate Incubate at 37°C add_this compound->incubate measure_aptt Measure aPTT incubate->measure_aptt analyze Analyze Data measure_aptt->analyze end End analyze->end

Caption: Workflow for in vitro neutralization assay.

Protocol 2: Assessment of Anaphylactic Potential (In Vitro)

Objective: To investigate the potential mechanisms of anaphylactic reactions observed in clinical trials.

Materials:

  • Human mast cell line (e.g., HMC-1) or primary human mast cells

  • Pegnivacogin solution

  • This compound solution

  • Positive control (e.g., Compound 48/80)

  • Negative control (buffer)

  • Histamine (B1213489) release assay kit (e.g., ELISA)

  • Complement activation assay kit (e.g., measuring C3a or C5a)

Procedure:

  • Mast Cell Degranulation:

    • Culture human mast cells according to standard protocols.

    • Expose the cells to various concentrations of pegnivacogin, this compound, and the REG1 complex (pegnivacogin + this compound).

    • Include positive and negative controls.

    • After incubation, measure the release of histamine into the supernatant using an ELISA kit.

  • Complement Activation:

    • Incubate human serum with pegnivacogin, this compound, or the REG1 complex.

    • Measure the levels of complement activation products (e.g., C3a, C5a) using a suitable immunoassay.

    • Compare the results to a negative control (serum with buffer).

cluster_mast_cell Mast Cell Degranulation Assay cluster_complement Complement Activation Assay culture_cells Culture Mast Cells expose_agents Expose to Test Agents culture_cells->expose_agents measure_histamine Measure Histamine Release expose_agents->measure_histamine analyze Analyze and Compare Results measure_histamine->analyze incubate_serum Incubate Human Serum add_agents Add Test Agents incubate_serum->add_agents measure_complement Measure C3a/C5a add_agents->measure_complement measure_complement->analyze start Start start->culture_cells start->incubate_serum end End analyze->end

Caption: Workflow for in vitro anaphylaxis assessment.

Conclusion

This compound, as part of the REG1 system, represents an innovative approach to reversible anticoagulation. While the clinical development of this system was halted due to safety concerns, the extensive research conducted provides a valuable foundation for future investigations into aptamer-based therapies and their reversal agents. The data and protocols outlined in these notes are intended to support researchers in exploring the underlying mechanisms of action and adverse events, and in developing safer and more effective anticoagulant and reversal strategies. The high specificity and rapid action of the pegnivacogin-anivamersen interaction remain a compelling concept in the pursuit of controllable antithrombotic therapies.

References

Application Notes and Protocols: Oligonucleotide Use in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols related to the use of oligonucleotides in drug discovery. It first addresses the specific case of Anivamersen , clarifying its role not as a screening tool, but as a targeted reversal agent for a specific anticoagulant, the Factor IXa inhibitor Pegnivacogin. The development of this system, known as REG1, was discontinued (B1498344) due to adverse effects of the anticoagulant component.

Recognizing the broader interest in utilizing oligonucleotide platforms for drug discovery, the second part of this document provides a comprehensive guide to the application of Antisense Oligonucleotides (ASOs) in drug discovery screening. ASOs are a powerful tool for target validation and therapeutic development. This section includes detailed protocols, data presentation from successful ASO clinical trials, and workflow visualizations, providing a practical guide for researchers in the field.

Part 1: this compound and the REG1 Anticoagulation System

This compound is a 15-nucleotide RNA aptamer developed specifically as a reversal agent, or antidote, for Pegnivacogin.[1] Pegnivacogin is an aptamer that inhibits coagulation Factor IXa (FIXa).[2] Together, they formed the REG1 system, designed to provide a controllable and reversible anticoagulation effect, primarily for patients undergoing percutaneous coronary intervention (PCI).[3][4] this compound's mechanism is not related to gene silencing but involves direct, high-affinity binding to Pegnivacogin through Watson-Crick base pairing, which neutralizes the anticoagulant's activity and rapidly restores hemostasis.[4]

Clinical development of the REG1 system was halted during the Phase 3 REGULATE-PCI trial due to a higher-than-expected rate of severe allergic reactions associated with Pegnivacogin.[5] Consequently, this compound is not in current clinical use and is not utilized as a tool for general drug discovery screening.

Mechanism of Action of the REG1 System

The REG1 system involves a two-step process:

  • Anticoagulation: Pegnivacogin binds to the active site of Factor IXa, blocking its role in the coagulation cascade and thus preventing blood clot formation.

  • Reversal: this compound, when introduced, binds specifically to Pegnivacogin. This binding alters the conformation of Pegnivacogin, causing it to release Factor IXa, thereby rapidly reversing the anticoagulant effect.[4]

REG1_System cluster_coagulation Coagulation Cascade cluster_intervention Pharmacological Intervention FIXa Factor IXa Thrombin Thrombin (Clotting) FIXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Pegnivacogin Pegnivacogin (Anticoagulant) Pegnivacogin->FIXa Inhibits This compound This compound (Reversal Agent) This compound->Pegnivacogin Binds & Inactivates

Figure 1. Mechanism of the REG1 Anticoagulation System.
Clinical Data Summary

The Phase 2 RADAR trial evaluated the safety and efficacy of different levels of this compound reversal for Pegnivacogin compared to heparin in patients with acute coronary syndromes. The data highlights the relationship between the degree of reversal and clinical outcomes.

Treatment Arm (this compound Reversal %)Total ACUITY Bleeding (%)Major ACUITY Bleeding (%)Ischemic Events (%)
REG1 with 25% Reversal65%20%3.0% (All REG1 arms combined)
REG1 with 50% Reversal34%11%3.0% (All REG1 arms combined)
REG1 with 75% Reversal35%8%3.0% (All REG1 arms combined)
REG1 with 100% Reversal30%7%3.0% (All REG1 arms combined)
Heparin (Control)31%10%5.7%
Data sourced from the RADAR trial publication.[4]
Protocol 1: Intended Clinical Administration of the REG1 System

This protocol is based on the methodology of the RADAR trial and represents the intended clinical application of this compound as a reversal agent. This is for informational purposes only, as the drug system is not in clinical use.

  • Patient Population: Patients with non-ST-elevation acute coronary syndromes (ACS) requiring anticoagulation for cardiac catheterization.[4]

  • Anticoagulation Initiation:

    • Administer a single intravenous (IV) bolus of Pegnivacogin at a dose of 1.0 mg/kg to achieve near-complete Factor IXa inhibition.[4]

  • Anticoagulation Monitoring:

    • Monitor anticoagulation status using activated clotting time (ACT) or other appropriate coagulation assays.

  • Reversal Procedure (Post-Catheterization):

    • Upon completion of the primary procedure and prior to vascular sheath removal, administer this compound via an IV bolus injection over 1 minute.[2]

    • The dose of this compound is calculated based on the desired level of reversal. For 100% reversal of a 1.0 mg/kg Pegnivacogin dose, a corresponding 1.0 mg/kg dose of this compound would be administered (based on a 1:1 molar ratio for full reversal).[4]

    • Partial reversal could be achieved with lower doses (e.g., 0.5 mg/kg this compound for 50% reversal).[4]

  • Post-Reversal Monitoring:

    • Confirm hemostasis at the vascular access site.

    • Additional open-label this compound could be administered if hemostasis is not achieved within a specified timeframe (e.g., 20 minutes).[4]

Part 2: Application of Antisense Oligonucleotides (ASOs) in Drug Discovery Screening

Antisense Oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid molecules designed to bind to a specific messenger RNA (mRNA) sequence inside a cell.[6][7] This binding event can modulate the function of the target mRNA, most commonly leading to its degradation. This "gene silencing" capability makes ASOs an invaluable tool in drug discovery for target validation, allowing researchers to mimic the effect of a specific inhibitor drug by transiently reducing the levels of its target protein.

Mechanism of Action: RNase H-Dependent ASOs

The most common mechanism for ASO-mediated gene silencing involves the cellular enzyme RNase H1.

  • Cellular Uptake: ASOs are introduced into cells, often via transfection reagents or through gymnotic (naked) uptake, especially with certain chemical modifications.[8]

  • Hybridization: The ASO binds to its complementary target mRNA sequence within the cell's nucleus or cytoplasm.

  • RNase H1 Recruitment: The resulting DNA-RNA hybrid duplex is recognized and bound by the enzyme RNase H1.[6]

  • mRNA Cleavage: RNase H1 cleaves the RNA strand of the hybrid, leaving the ASO intact.

  • Target Degradation: The cleaved mRNA is subsequently degraded by cellular exonucleases.

  • Recycling: The released ASO can then bind to another target mRNA molecule, leading to multiple rounds of degradation from a single ASO molecule.

ASO_Mechanism ASO Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds mRNA Target mRNA mRNA->Hybrid Hybrid->ASO Releases ASO (Recycling) Cleaved_mRNA Cleaved mRNA Hybrid->Cleaved_mRNA Cleaves mRNA RNaseH RNase H1 RNaseH->Hybrid Recruited Protein Target Protein (Synthesis Inhibited) Cleaved_mRNA->Protein Prevents Translation

Figure 2. Mechanism of RNase H-dependent ASO action.
General Workflow for ASO Screening

The process of using ASOs for target validation follows a systematic workflow from design to data analysis. This workflow is crucial for identifying potent and specific ASOs for further investigation.

ASO_Workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Analysis & Validation Target_Selection Identify Target Gene Sequence_Selection Select Candidate ASO Sequences Target_Selection->Sequence_Selection Synthesis Synthesize ASOs & Control Oligos Sequence_Selection->Synthesis Delivery ASO Delivery (e.g., Transfection) Synthesis->Delivery Cell_Culture Culture Appropriate Cell Line Cell_Culture->Delivery Incubation Incubate (24-72h) Delivery->Incubation Harvest Harvest Cells for RNA/Protein Incubation->Harvest qPCR Quantify mRNA (qPCR/ddPCR) Harvest->qPCR Western Quantify Protein (Western Blot/ELISA) Harvest->Western Hit_Selection Select Lead ASO(s) Based on Potency & Specificity qPCR->Hit_Selection Western->Hit_Selection

Figure 3. General workflow for in vitro ASO screening.
Quantitative Data: ASO-Mediated Reduction of Lipoprotein(a)

A prime example of successful ASO therapeutic development is the targeting of apolipoprotein(a) [apo(a)] to reduce levels of Lipoprotein(a) [Lp(a)], a genetic risk factor for cardiovascular disease.[9][10] The table below summarizes results from clinical trials of Pelacarsen (also known as IONIS-APO(a)-LRx or TQJ230), a second-generation ASO.

Drug / StudyDose AdministeredMean Reduction in Lp(a) from Baseline
IONIS-APO(a)Rx (Phase 1)Multiple Doses (up to 300 mg total)39.6% to 77.8%
Pelacarsen (Phase 1/2a)Single 40 mg dose~67%
Pelacarsen (Phase 1/2a)Single 80 mg dose~72%
Pelacarsen (Phase 1/2a)Single 120 mg dose~85%
Pelacarsen (Phase 2)20 mg every 4 weeks35%
Pelacarsen (Phase 2)40 mg every 4 weeks56%
Pelacarsen (Phase 2)60 mg every 4 weeks58%
Pelacarsen (Phase 2)20 mg every 2 weeks72%
Pelacarsen (Phase 2)20 mg every week80%
Data compiled from multiple clinical trial publications.[11][12]
Protocol 2: In Vitro Screening of Antisense Oligonucleotides for Target mRNA Reduction

This protocol provides a general framework for screening ASOs in a laboratory setting to identify candidates for reducing the expression of a specific target gene.

1. Objective: To identify the most potent ASO sequence(s) for reducing the mRNA level of a target gene in a relevant cell line.

2. Materials:

  • ASOs: Lyophilized ASOs targeting various sites on the target mRNA.

  • Control Oligonucleotides: A non-targeting or "scrambled" sequence control ASO with the same length and chemical modifications.

  • Cell Line: A human cell line known to express the target gene at a detectable level (e.g., HEK293, HeLa, or a disease-relevant line like HepG2 for liver targets).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, MEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection Reagent: A lipid-based transfection reagent suitable for oligonucleotides (e.g., Lipofectamine RNAiMAX).

  • Plates: 24-well or 96-well tissue culture-treated plates.

  • Reagents for RNA extraction: (e.g., TRIzol, commercial kit).

  • Reagents for cDNA synthesis: Reverse transcriptase, dNTPs, primers.

  • Reagents for qPCR: qPCR master mix, sequence-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

3. Experimental Procedure:

  • Day 1: Cell Seeding

    • Culture and expand the chosen cell line under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells.

    • Seed the cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 50,000 to 100,000 cells per well).

    • Incubate overnight.

  • Day 2: ASO Transfection

    • Prepare ASO solutions. Reconstitute lyophilized ASOs in nuclease-free water to a stock concentration of 20 µM.

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.

      • Tube B: Dilute the ASO stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range of 1, 5, 10, 25, 50 nM). Include wells for the scrambled control ASO at the highest concentration and a mock-transfected control (reagent only).

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

    • Carefully add the ASO-lipid complex mixture dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Return the plate to the incubator.

  • Day 3 or 4: Cell Lysis and RNA Extraction

    • After 24 to 48 hours of incubation, remove the medium from the wells.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 300-500 µL of lysis reagent (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Day 4: cDNA Synthesis and Quantitative PCR (qPCR)

    • Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.

    • Prepare the qPCR reactions in a 96-well qPCR plate. Each reaction should include qPCR master mix, forward and reverse primers for either the target gene or the housekeeping gene, and the diluted cDNA template.

    • Run the qPCR plate on a real-time PCR machine.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene for each sample.

  • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).

  • Calculate the ΔΔCt relative to the mock-transfected control: ΔΔCt = ΔCt(sample) - ΔCt(mock control).

  • Calculate the relative expression (knockdown) as 2-ΔΔCt.

  • Plot the relative expression against the ASO concentration to determine the potency (e.g., IC50) of each ASO. The most potent ASOs will show the greatest reduction in target mRNA at the lowest concentrations.

References

Troubleshooting & Optimization

Anivamersen-Based Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anivamersen-based experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

I. FAQs: Understanding this compound and the REG1 System

Q1: What is this compound and what is its mechanism of action?

This compound is a 15-nucleotide RNA oligonucleotide that acts as a specific reversal agent, or antidote, for the anticoagulant effects of pegnivacogin (B1193231). It does not have a therapeutic effect on its own. This compound functions as part of the REG1 anticoagulation system .

The REG1 system has two components:

  • Pegnivacogin: A PEGylated RNA aptamer that binds to and inhibits Factor IXa, a critical protein in the blood coagulation cascade. This inhibition prevents blood clotting.

  • This compound: A complementary RNA oligonucleotide that binds to pegnivacogin through Watson-Crick base pairing. This binding neutralizes pegnivacogin, reversing its anticoagulant effect and restoring normal blood clotting.

The controlled administration of this compound allows for a titratable level of anticoagulation, which was investigated for use in clinical settings requiring temporary anticoagulation, such as percutaneous coronary intervention (PCI).

Pegnivacogin Pegnivacogin (RNA Aptamer) FactorIXa Factor IXa Pegnivacogin->FactorIXa Inhibits InactiveComplex Inactive Pegnivacogin- This compound Complex Pegnivacogin->InactiveComplex Coagulation Coagulation Cascade FactorIXa->Coagulation Activates This compound This compound (Reversal Agent) This compound->Pegnivacogin Binds and Neutralizes This compound->InactiveComplex Thrombosis Thrombosis Coagulation->Thrombosis Leads to

Figure 1: Mechanism of action of the REG1 system.

Q2: What is the clinical development and FDA approval status of this compound?

The clinical development of the REG1 system, including this compound, was terminated in Phase 3 clinical trials (REGULATE-PCI study). Consequently, This compound is not FDA-approved and is not available for clinical use. The primary reason for the termination was the occurrence of severe and, in one case, fatal allergic reactions in patients who received pegnivacogin.

Q3: What were the key findings from the clinical trials of the REG1 system?

The REG1 system was evaluated in several clinical trials, most notably the RADAR (Phase 2) and REGULATE-PCI (Phase 3) studies. Here is a summary of the key quantitative findings:

Clinical TrialPhaseComparatorKey Endpoints & Results
RADAR 2Heparin- Primary Endpoint (Total Bleeding): Bleeding rates were dose-dependent on the degree of this compound reversal. At least 50% reversal was needed for safe sheath removal after cardiac catheterization. - Ischemic Events: A trend towards fewer ischemic events was observed in the REG1 group compared to the heparin group.
REGULATE-PCI 3Bivalirudin (B194457)- Primary Efficacy Endpoint (Composite of death, MI, stroke, urgent revascularization): No significant difference between the REG1 and bivalirudin groups. - Primary Safety Endpoint (Major Bleeding): No significant difference in major bleeding. However, moderate-to-severe bleeding was significantly higher in the REG1 group. - Adverse Events: The trial was terminated early due to a higher incidence of severe allergic reactions in the REG1 arm (0.6%) compared to the bivalirudin arm (<0.1%).

II. Troubleshooting Guide for this compound-Based Experiments

This section provides guidance on common issues that may arise during in vitro and in vivo experiments using the this compound/pegnivacogin system.

In Vitro Experiments

Several factors can lead to a lack of anticoagulation reversal in an in vitro setting. Consider the following troubleshooting steps:

  • Molar Ratio of this compound to Pegnivacogin: Ensure you are using an appropriate molar ratio. A 1:1 molar ratio of this compound to pegnivacogin is generally required for complete reversal. Verify the concentrations of your stock solutions.

  • Reagent Integrity:

    • This compound: RNA oligonucleotides can be susceptible to degradation by RNases. Ensure you are using nuclease-free water and consumables. Store this compound as recommended by the manufacturer, typically at -20°C or below.

    • Pegnivacogin: Similarly, ensure the integrity of your pegnivacogin stock.

  • Assay Buffer Conditions: The binding of this compound to pegnivacogin is dependent on the buffer composition, including salt concentration and pH. Use a buffer that is compatible with nucleic acid hybridization.

  • Incubation Time and Temperature: While the binding is generally rapid, ensure sufficient incubation time for the interaction to occur.

Start No Reversal of Anticoagulation CheckRatio Verify this compound: Pegnivacogin Molar Ratio Start->CheckRatio CheckReagents Assess Reagent Integrity CheckRatio->CheckReagents CheckBuffer Evaluate Assay Buffer Conditions CheckReagents->CheckBuffer CheckIncubation Optimize Incubation Time and Temperature CheckBuffer->CheckIncubation Solution Successful Reversal CheckIncubation->Solution

Figure 2: Troubleshooting workflow for lack of in vitro reversal.

Several biophysical techniques can be used to characterize the binding interaction between this compound and pegnivacogin:

  • Gel Mobility Shift Assay (EMSA): This is a common technique to visualize the formation of the this compound-pegnivacogin complex. The complex will migrate slower through a non-denaturing polyacrylamide or agarose (B213101) gel than the individual components.

  • Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinity (KD), and association (ka) and dissociation (kd) rates.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding and can determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

  • Fluorescence-based Assays: If one of the components is fluorescently labeled, changes in fluorescence upon binding can be monitored.

In Vivo Experiments

Given the history of severe allergic reactions in humans, extreme caution is advised when working with the REG1 system in vivo.

  • Hypersensitivity Reactions: The primary concern is the potential for hypersensitivity reactions to the PEGylated pegnivacogin. This is thought to be due to pre-existing anti-PEG antibodies. It is advisable to:

    • Use animal models with a well-characterized immune system.

    • Consider screening for anti-PEG antibodies in your animal colony if possible.

    • Start with very low doses and carefully monitor the animals for any signs of an allergic reaction (e.g., changes in breathing, swelling, lethargy).

  • Dosing and Administration:

    • The route of administration in clinical trials was intravenous (IV).

    • Dosing should be carefully calculated based on the animal's weight.

    • The timing of this compound administration relative to pegnivacogin is critical for achieving the desired level and duration of anticoagulation reversal.

  • Off-Target Effects:

    • This compound: While specific off-target effects of this compound are not well-documented, short RNA oligonucleotides can potentially have off-target effects through partial complementarity to other RNAs. Consider performing transcriptomic analysis (e.g., RNA-seq) to assess potential off-target gene regulation.

    • Pegnivacogin: The primary off-target effect of concern is the immune response to the PEG moiety.

Planning In Vivo Experiment Planning Hypersensitivity Assess Hypersensitivity Risk (Anti-PEG) Planning->Hypersensitivity Dosing Careful Dosing and Administration Protocol Planning->Dosing OffTarget Consider Potential Off-Target Effects Planning->OffTarget Monitoring Implement Robust Animal Monitoring Planning->Monitoring Execution Experiment Execution Hypersensitivity->Execution Dosing->Execution OffTarget->Execution Monitoring->Execution

Figure 3: Key considerations for in vivo experiments.

III. Experimental Protocols

Protocol 1: In Vitro Anticoagulation Reversal Assay (Thrombin Generation Assay)

This protocol provides a general framework for assessing the reversal of pegnivacogin-induced anticoagulation by this compound using a commercially available thrombin generation assay kit.

Materials:

  • Pegnivacogin

  • This compound

  • Platelet-poor plasma

  • Thrombin generation assay kit (containing a fluorogenic substrate for thrombin)

  • Fluorometric plate reader

  • Nuclease-free water and consumables

Methodology:

  • Preparation of Reagents:

    • Reconstitute pegnivacogin and this compound in nuclease-free water to create stock solutions. Determine the concentration accurately using spectrophotometry (A260).

    • Prepare a series of dilutions of pegnivacogin and this compound in the assay buffer provided with the kit.

  • Assay Procedure:

    • In a 96-well plate, add platelet-poor plasma.

    • Add pegnivacogin to the plasma at a concentration known to inhibit thrombin generation.

    • Add varying concentrations of this compound to the wells containing plasma and pegnivacogin to test different molar ratios. Include a control with pegnivacogin only and a control with plasma only.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for the binding of this compound to pegnivacogin.

    • Initiate the coagulation cascade according to the thrombin generation assay kit manufacturer's instructions (this usually involves adding a trigger solution containing tissue factor and phospholipids).

    • Immediately place the plate in a pre-warmed fluorometric plate reader and measure the fluorescence intensity over time.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of thrombin generation.

    • Calculate the peak thrombin concentration and the endogenous thrombin potential (ETP) for each condition.

    • Compare the thrombin generation parameters in the presence of pegnivacogin alone to those with the addition of this compound to determine the extent of anticoagulation reversal.

Protocol 2: In Vivo Administration in a Mouse Model (General Guidance)

This protocol provides a general guideline for the intravenous administration of the REG1 system in a mouse model. All animal procedures must be approved by your institution's Animal Care and Use Committee (IACUC).

Materials:

  • Pegnivacogin

  • This compound

  • Sterile, pyrogen-free saline

  • Mouse restraint device

  • Insulin syringes with appropriate gauge needles for tail vein injection

Methodology:

  • Animal Model:

    • Use a suitable mouse strain for your research question.

    • Allow the animals to acclimate to the facility for at least one week before the experiment.

  • Dose Preparation:

    • On the day of the experiment, dilute the stock solutions of pegnivacogin and this compound in sterile saline to the final desired concentrations.

    • The volume of injection should be appropriate for the size of the mouse (typically 5-10 µL/g body weight).

  • Administration:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Administer pegnivacogin via tail vein injection.

    • At the desired time point for reversal, administer this compound via tail vein injection.

  • Monitoring:

    • Immediately after each injection and for a period thereafter, closely monitor the animals for any signs of distress or allergic reaction, including changes in respiration, lethargy, piloerection, or swelling.

    • Have a plan in place for euthanasia if severe adverse reactions occur.

  • Sample Collection:

    • At the designated time points, collect blood samples (e.g., via retro-orbital bleeding or cardiac puncture) for analysis of coagulation parameters (e.g., aPTT, thrombin generation).

    • Tissues can be collected for histological or molecular analysis.

Disclaimer: This information is for research purposes only and is not intended as medical advice. The REG1 anticoagulation system has known safety concerns and should be handled with appropriate caution in a research setting.

Anivamersen stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of anivamersen, offering troubleshooting advice and answers to frequently asked questions. As an RNA aptamer, the stability of this compound is crucial for maintaining its efficacy and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is best to store this compound in solid (lyophilized) form or as a solution frozen at -20°C or -80°C.[1] For RNA oligonucleotides like this compound, storage as an ethanol (B145695) precipitate at -80°C provides maximal stability by preventing degradation from RNases and hydrolysis.[1] One commercial supplier suggests room temperature for shipping in the continental US but recommends consulting the Certificate of Analysis for specific long-term storage conditions.[2] Given the susceptibility of RNA to degradation, colder temperatures are generally advisable for prolonged storage.

Q2: How should I handle this compound to avoid degradation?

A2: RNA is particularly susceptible to degradation by ribonucleases (RNases), which are commonly present on skin, dust, and in laboratory environments.[1][3][4] To maintain the integrity of this compound, it is critical to use RNase-free water, buffers, and labware.[1] Always wear gloves and work in a clean environment.

Q3: What is the stability of this compound in solution?

A3: The stability of oligonucleotides in solution is influenced by temperature and the composition of the solution. This compound, being an RNA aptamer, is less stable in aqueous solutions compared to DNA.[1] For short-term storage, aliquots of this compound in an appropriate buffer can be stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to divide the stock solution into smaller aliquots to minimize the number of freeze-thaw cycles.[1]

Q4: Can this compound be stored at room temperature?

A4: While some suppliers may ship this compound at ambient temperatures, long-term storage at room temperature is generally not recommended for RNA-based therapeutics.[2] High temperatures can accelerate the chemical and physical degradation of oligonucleotides.[5] If short-term storage at room temperature is necessary, it should be for a minimal amount of time, and the product should be protected from light and moisture.

Q5: Is this compound sensitive to light?

A5: Exposure to light, particularly UV radiation, can induce photochemical reactions that may lead to the degradation of oligonucleotides.[5] While specific photostability data for this compound is not available, it is a standard precaution to store oligonucleotide solutions in amber or opaque vials to protect them from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Activity/Efficacy Degradation of the this compound oligonucleotide.- Ensure that all handling and storage procedures were performed under RNase-free conditions.- Verify the storage temperature and duration. For long-term storage, use -20°C or -80°C.- Avoid multiple freeze-thaw cycles by preparing and using aliquots.- Confirm that the product has not expired.
Variability in Experimental Results Inconsistent sample integrity due to handling or storage.- Standardize the protocol for thawing and preparing this compound solutions.- Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles.- Ensure consistent RNase-free handling techniques across all experiments.
Precipitate Formation Upon Thawing The formulation may not be stable to freezing, or the concentration is too high.- Thaw the solution slowly and vortex gently to redissolve any precipitate.- If the problem persists, consider preparing aliquots at a lower concentration.- Consult the supplier's technical documentation for information on the formulation and appropriate solvents.

Stability and Storage Conditions Summary

Condition Solid Form (Lyophilized) In Solution Ethanol Precipitate
Long-Term Storage -20°C or -80°C-80°C-80°C[1]
Short-Term Storage Room Temperature (with caution)4°C (for a few days)Not Applicable
Handling Use RNase-free techniquesUse RNase-free water, buffers, and tips.[1] Aliquot to avoid freeze-thaw cycles.[1]Resuspend in RNase-free buffer before use.
Light Exposure Store in the darkStore in amber or opaque tubesStore in the dark

Experimental Protocols

As specific stability studies for this compound are not publicly available, a general protocol for assessing the stability of a therapeutic oligonucleotide is provided below.

Protocol: General Oligonucleotide Stability Assessment

  • Objective: To determine the stability of this compound under various temperature and humidity conditions.

  • Materials:

    • This compound (lyophilized powder)

    • RNase-free water

    • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH)

    • HPLC system with a suitable column for oligonucleotide analysis

    • pH meter

  • Methodology:

    • Prepare a stock solution of this compound in RNase-free water at a known concentration.

    • Aliquot the stock solution into multiple vials for each storage condition to be tested.

    • Lyophilize a subset of the aliquots to test the stability of the solid form.

    • Place the vials (both liquid and lyophilized) into the stability chambers.

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each condition.

    • For lyophilized samples, reconstitute with a precise volume of RNase-free water.

    • Analyze the samples by HPLC to determine the percentage of intact this compound.

    • Assess the appearance and pH of the solutions.

  • Data Analysis:

    • Plot the percentage of intact this compound against time for each storage condition.

    • Determine the degradation rate and estimate the shelf-life based on the acceptance criteria (e.g., not more than 10% degradation).

Visualizations

Anivamersen_Handling_Workflow This compound Handling and Storage Workflow cluster_receipt Product Receipt cluster_storage Storage Options cluster_preparation Experiment Preparation cluster_use Experimental Use Receipt Receive Lyophilized this compound LongTerm Long-Term Storage (-20°C or -80°C) Receipt->LongTerm For future use Reconstitution Reconstitute in RNase-free Buffer Receipt->Reconstitution For immediate use LongTerm->Reconstitution ShortTerm Short-Term Storage (4°C or Room Temp - with caution) Aliquoting Create Single-Use Aliquots Reconstitution->Aliquoting Aliquoting->LongTerm Store aliquots Experiment Use in Experiment Aliquoting->Experiment Degradation_Pathway Potential Degradation Pathways for RNA Aptamers cluster_degradation Degradation Products cluster_factors Contributing Factors This compound Intact this compound (RNA Aptamer) Fragments Shorter RNA Fragments This compound->Fragments Enzymatic or Chemical Cleavage ModifiedBases Modified or Depurinated Bases This compound->ModifiedBases Chemical Modification RNases RNase Contamination RNases->this compound Temperature High Temperature Temperature->this compound pH Non-optimal pH (Hydrolysis) pH->this compound Light UV Light Exposure Light->this compound

References

Technical Support Center: Optimizing Anivamersen Reversal of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anivamersen, the specific reversal agent for the novel anticoagulant Pegnivacogin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound and to troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in reversing Pegnivacogin?

A1: this compound is a synthetic antisense oligonucleotide specifically designed to bind to the active site of Pegnivacogin. This binding action neutralizes Pegnivacogin's anticoagulant effect by preventing it from interacting with its target in the coagulation cascade.[1][2][3] The high affinity and specificity of this interaction allow for a rapid and targeted reversal.

Q2: What is the recommended molar ratio of this compound to Pegnivacogin for complete reversal?

A2: The optimal molar ratio can vary depending on the experimental system (in vitro vs. in vivo) and the specific assay being used. As a starting point, a 1.2:1 molar ratio of this compound to Pegnivacogin is recommended. However, empirical testing is crucial for optimization in your specific model. Refer to the data in Table 1 for guidance on dose-ranging experiments.

Q3: How quickly does this compound reverse the effects of Pegnivacogin?

A3: In in vitro plasma-based clotting assays, the reversal effect of this compound is nearly instantaneous upon mixing. In cell-based models and in vivo systems, the onset of action is rapid, with significant reversal observed within minutes of administration. Time-course experiments are recommended to characterize the pharmacodynamics in your specific experimental setup.

Q4: Can this compound be used to reverse other anticoagulants?

A4: No. This compound is designed with high specificity for Pegnivacogin. Its sequence and chemical modifications are optimized for a unique binding interaction. It is not expected to have a reversal effect on other anticoagulants, such as heparins, direct thrombin inhibitors, or Factor Xa inhibitors.[2]

Q5: Are there any known off-target effects of this compound?

A5: At the recommended concentrations, this compound has demonstrated a high degree of specificity for Pegnivacogin. However, like many oligonucleotide therapeutics, non-specific protein binding can occur at very high concentrations, potentially leading to unforeseen effects.[1] It is important to include appropriate controls in your experiments, such as a scrambled-sequence oligonucleotide, to monitor for any potential off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reversal of Pegnivacogin 1. Suboptimal Molar Ratio: The concentration of this compound may be insufficient to fully neutralize the amount of Pegnivacogin present.[4][5] 2. Assay Interference: Components in the assay mixture may be interfering with the this compound-Pegnivacogin interaction. 3. Incorrect Reagent Preparation: Errors in the dilution or storage of this compound or Pegnivacogin may have occurred.1. Perform a dose-response titration of this compound against a fixed concentration of Pegnivacogin to determine the optimal molar ratio for your system. See Table 1 for an example. 2. Review all assay components. Consider a buffer exchange or dialysis step if interference is suspected. Run controls with this compound alone to assess its effect on the assay readout. 3. Prepare fresh solutions of both reagents and verify their concentrations using a reliable quantification method (e.g., UV-Vis spectroscopy for oligonucleotides).
High Variability in Reversal Results 1. Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations, especially with viscous solutions like those containing PEGylated compounds.[6] 2. Inconsistent Mixing: Inadequate mixing of this compound and Pegnivacogin can result in localized areas of incomplete reversal. 3. Pre-analytical Sample Issues: For plasma-based assays, issues with blood collection or plasma processing can introduce variability.[7][8]1. Use calibrated pipettes and consider using reverse pipetting techniques for viscous liquids. 2. Ensure thorough but gentle mixing after the addition of this compound. A brief vortex and spin-down are recommended. 3. Follow standardized procedures for blood sample collection and processing. Ensure proper citrate-to-blood ratios and minimize platelet activation.[7]
Unexpected Prolongation of Clotting Time with this compound Alone 1. High this compound Concentration: At very high concentrations, some oligonucleotides can exhibit mild, non-specific anticoagulant effects. 2. Reagent Contamination: The this compound stock solution may be contaminated with an anticoagulant.1. Titrate this compound alone in your assay to determine if it has any intrinsic effect at the concentrations being used. If so, use the lowest effective concentration for reversal. 2. Test a new, unopened vial of this compound. If the issue persists, contact technical support.
Precipitation Observed Upon Mixing this compound and Pegnivacogin 1. High Reagent Concentrations: The concentrations of one or both components may be too high, leading to insolubility of the resulting complex. 2. Incompatible Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the solubility of the complex.1. Perform the experiment at lower concentrations. If high concentrations are necessary, consider a step-wise addition of this compound. 2. Ensure the buffer pH is within the recommended range of 7.0-8.0. Test different buffer systems if the problem continues.
Data Presentation

Table 1: Example of this compound Dose-Response for Reversal of Pegnivacogin in an Activated Partial Thromboplastin Time (aPTT) Assay

Pegnivacogin Concentration (nM)This compound Concentration (nM)Molar Ratio (this compound:Pegnivacogin)aPTT (seconds)% Reversal
5000:1125.50%
50250.5:182.345.2%
50501:145.184.1%
50601.2:135.899.1%
50751.5:135.599.5%
00-35.2-
% Reversal is calculated relative to the baseline aPTT.
Experimental Protocols

Protocol 1: In Vitro Dose-Response Reversal using aPTT Assay

This protocol details the steps to determine the optimal dose of this compound for the reversal of Pegnivacogin's anticoagulant effect in a plasma-based aPTT assay.

  • Reagent Preparation:

    • Prepare a stock solution of Pegnivacogin at 1 µM in a suitable buffer (e.g., HBS, pH 7.4).

    • Prepare a series of this compound dilutions to achieve the desired molar ratios (e.g., from 0.5:1 to 2:1 relative to the final Pegnivacogin concentration).

    • Thaw pooled normal human plasma at 37°C.

  • Assay Procedure:

    • In a microcentrifuge tube, add 5 µL of the 1 µM Pegnivacogin stock solution to 45 µL of pooled normal plasma to achieve a final concentration of 100 nM.

    • Incubate for 5 minutes at room temperature.

    • Add 5 µL of the appropriate this compound dilution and mix gently.

    • Incubate for 5 minutes at 37°C.

    • Transfer the 55 µL plasma mixture to a coagulometer cuvette.

    • Add 50 µL of pre-warmed aPTT reagent and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl₂.

    • Record the time to clot formation.

  • Controls:

    • Include a plasma-only control (no Pegnivacogin or this compound).

    • Include a Pegnivacogin-only control (plasma + Pegnivacogin, no this compound).

    • Include this compound-only controls at the highest concentration used to check for any intrinsic anticoagulant activity.

Mandatory Visualizations

Pegnivacogin_Reversal_Workflow Experimental Workflow for aPTT Reversal Assay cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_measurement Clotting Measurement A Prepare Pegnivacogin Stock D Add Pegnivacogin to Plasma A->D B Prepare this compound Dilutions F Add this compound Dilution B->F C Thaw Pooled Normal Plasma C->D E Incubate (5 min) D->E E->F G Incubate at 37°C (5 min) F->G H Transfer to Coagulometer G->H I Add aPTT Reagent & Incubate H->I J Add CaCl2 to Initiate Clotting I->J K Record Clotting Time J->K

Caption: Workflow for assessing this compound reversal of Pegnivacogin.

Coagulation_Cascade_Inhibition Mechanism of Action cluster_cascade Coagulation Cascade cluster_agents Therapeutic Agents Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->FactorXa INHIBITS This compound This compound This compound->Pegnivacogin NEUTRALIZES

References

Potential off-target effects of Anivamersen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Anivamersen. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it cause off-target effects?

This compound is an RNA aptamer specifically designed to be a reversal agent for Pegnivacogin, a factor IXa inhibitor.[1] Its primary mechanism of action is to bind to Pegnivacogin through complementary base pairing, forming a stable complex that neutralizes the anticoagulant effect of Pegnivacogin.

Potential off-target effects of oligonucleotide therapeutics like this compound can be broadly categorized into two main types:

  • Hybridization-dependent off-target effects: These occur when this compound binds to unintended RNA molecules in the cell that have a similar sequence to its target, Pegnivacogin. This could potentially lead to the modulation of unintended genes.

  • Hybridization-independent off-target effects: These effects are not related to the specific sequence of the aptamer but rather to its chemical nature and structure. They can include interactions with cellular proteins or activation of innate immune responses.

Q2: Have any off-target effects of this compound been reported in clinical trials?

Clinical trials have primarily focused on the REG1 anticoagulation system, which consists of both Pegnivacogin and its reversal agent, this compound.[2] The most significant adverse events reported in these trials were serious allergic reactions.[3] However, these reactions have been primarily associated with Pegnivacogin.[4] Currently, there is a lack of publicly available data specifically detailing off-target effects attributed solely to this compound.

Q3: What are the common methodologies to evaluate potential off-target effects of RNA aptamers like this compound?

Several experimental approaches can be used to investigate potential off-target effects of RNA aptamers:

  • Transcriptome Analysis (RNA-Sequencing): This is a powerful method to identify hybridization-dependent off-target effects by analyzing changes in the expression levels of all genes in a cell or tissue after treatment with the aptamer.[5]

  • In Silico Analysis: Computational tools can be used to predict potential off-target binding sites for an oligonucleotide sequence throughout the transcriptome.[6]

  • In Vitro Toxicology Assays: A variety of cell-based assays can be used to assess the general toxicity and potential for immune stimulation of the aptamer.

  • Protein Binding Assays: Techniques like surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSA) can be used to identify unintended protein binding partners of the aptamer.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

Issue: You observe an unexpected cellular phenotype (e.g., decreased cell viability, altered morphology, changes in protein expression) in your in vitro experiments after administering this compound.

Potential Cause: This could be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with appropriate controls (e.g., a scrambled RNA aptamer with a similar length and chemical modification but a different sequence) to ensure the effect is specific to this compound.

  • Assess Cytotoxicity: Perform a dose-response experiment to determine the concentration at which the phenotype is observed and assess cell viability using assays like MTT or LDH release.

  • Transcriptome Analysis: Conduct RNA-sequencing on cells treated with this compound and control-treated cells to identify any unintended changes in gene expression.

  • Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any signaling pathways that may be affected.

Guide 2: Addressing Potential Immunostimulatory Effects

Issue: You suspect that this compound may be causing an inflammatory response in your in vivo or in vitro models.

Potential Cause: Oligonucleotides can sometimes be recognized by the innate immune system, leading to the production of pro-inflammatory cytokines.

Troubleshooting Steps:

  • Measure Cytokine Levels: Use ELISA or multiplex assays to measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the plasma of treated animals or in the cell culture supernatant.

  • Analyze Immune Cell Activation: Use flow cytometry to assess the activation status of immune cells (e.g., macrophages, dendritic cells) by looking at the expression of activation markers.

  • Toll-Like Receptor (TLR) Activation Assays: Utilize cell lines that express specific TLRs to determine if this compound is activating these innate immune receptors.

Data Presentation

Table 1: Summary of Potential Off-Target Effects and Investigative Methods

Potential Off-Target Effect Description Recommended Investigative Methods
Hybridization-Dependent Binding of this compound to unintended RNA transcripts, leading to altered gene expression.- Transcriptome Analysis (RNA-Seq)- In Silico Off-Target Prediction- qRT-PCR validation of potential off-targets
Immunostimulation Activation of innate immune pathways (e.g., Toll-like receptors) by the RNA aptamer.- Cytokine Profiling (ELISA, Multiplex)- Immune Cell Activation Assays (Flow Cytometry)- TLR Activation Reporter Assays
Unintended Protein Binding This compound binding to cellular proteins other than its intended target, potentially interfering with their function.- Protein Binding Assays (SPR, EMSA)- Affinity Chromatography with Mass Spectrometry
General Cytotoxicity Non-specific toxic effects on cells at high concentrations.- Cell Viability Assays (MTT, LDH)- Apoptosis Assays (Caspase activity, Annexin V staining)

Experimental Protocols

Protocol 1: Whole Transcriptome Analysis using RNA-Sequencing

Objective: To identify potential hybridization-dependent off-target effects of this compound by analyzing global gene expression changes.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., hepatocytes, endothelial cells) to ~80% confluency.

    • Treat cells with a predetermined concentration of this compound, a scrambled control aptamer, and a vehicle control for 24-48 hours. Include at least three biological replicates for each condition.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA using a standard RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • Perform deep sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform differential gene expression analysis between this compound-treated and control-treated samples.

    • Use bioinformatics tools to perform pathway analysis and gene ontology enrichment on the differentially expressed genes.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Experiment cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome cell_culture Cell Culture treatment Treatment with this compound & Controls cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_seq RNA-Sequencing rna_extraction->rna_seq bioinformatics Bioinformatic Analysis (Differential Expression, Pathway Analysis) rna_seq->bioinformatics off_target_id Identification of Potential Off-Target Genes bioinformatics->off_target_id

Caption: Workflow for identifying hybridization-dependent off-target effects.

signaling_pathway This compound This compound tlr Toll-like Receptor (e.g., TLR7/8) This compound->tlr Potential Recognition myd88 MyD88 tlr->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines

Caption: Potential innate immune activation pathway by RNA aptamers.

logical_relationship This compound This compound off_target_rna Off-Target RNA Binding This compound->off_target_rna protein_binding Unintended Protein Binding This compound->protein_binding immune_activation Innate Immune Activation This compound->immune_activation altered_gene_exp Altered Gene Expression off_target_rna->altered_gene_exp altered_protein_func Altered Protein Function protein_binding->altered_protein_func inflammation Inflammatory Response immune_activation->inflammation

Caption: Logical relationships of potential this compound off-target effects.

References

Anivamersen Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of anivamersen degradation in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: As an RNA aptamer, this compound is primarily degraded by nucleases universally present in biological matrices like plasma and tissue homogenates.[1][2] The degradation occurs through enzymatic hydrolysis of the phosphodiester backbone. The two main types of nucleases involved are:

  • Exonucleases: These enzymes cleave nucleotides sequentially from the ends (either 3' or 5') of the RNA strand.[3][4] In serum, 3'-exonuclease activity is predominant.

  • Endonucleases: These enzymes cleave the RNA strand at internal sites.[1][3][4]

Q2: How do chemical modifications on this compound affect its stability?

A2: this compound's sequence, (Cm-Gm-Cm-Gm-Gm-Um-Am-Um-Am-Gm-Um-Cm-Cm-Am-Cm), indicates the presence of 2'-O-Methyl (Cm, Gm, Um) modifications on some of its nucleotides. These modifications are a common strategy to enhance the stability of RNA oligonucleotides by providing resistance against nuclease degradation.[5] The 2'-O-Methyl modification sterically hinders the access of nucleases to the phosphodiester backbone, thereby increasing the aptamer's half-life in biological fluids.[6][7]

Q3: What is the expected half-life of an RNA aptamer like this compound in human plasma?

A3: The half-life of an unmodified RNA aptamer in plasma can be very short, on the order of minutes.[8] However, with chemical modifications such as the 2'-O-Methyl groups present in this compound, the half-life is expected to be significantly extended, potentially to hours or even days, depending on the extent and type of modification.[8][9] For a definitive half-life, a stability study in the matrix of interest is required.

Q4: What are the most common analytical methods for quantifying this compound and its degradation products?

A4: The gold-standard for quantifying oligonucleotides like this compound and their metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This technique offers high sensitivity and selectivity, allowing for the differentiation of the full-length aptamer from its shorter degradation products.[11] Sample preparation typically involves Solid-Phase Extraction (SPE) to isolate the analyte from complex biological matrices.[10][12]

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Plasma/Tissue Samples
Potential Cause Troubleshooting Step Rationale
Strong Protein Binding Pre-treat the sample with a proteinase K digestion step before SPE.[10]This compound, like other oligonucleotides, can bind tightly to plasma and tissue proteins, leading to co-precipitation and loss during extraction. Proteinase K degrades these proteins, releasing the aptamer for more efficient extraction.
Inefficient SPE Optimize the SPE protocol. This includes ensuring the pH of the loading buffer is appropriate for the chosen sorbent (e.g., pH ~5.5 for mixed-mode SPE) and testing different wash and elution buffers.[13][14]The charge and hydrophobicity of this compound require specific binding and elution conditions for efficient separation on an SPE column.
Sample Loss During Evaporation Avoid evaporating the sample to complete dryness after elution. Instead, evaporate to near-dryness before reconstituting in the mobile phase.[15]Complete dryness can make oligonucleotides difficult to redissolve, leading to significant sample loss.
Incorrect Sample Handling Ensure plasma samples are collected using appropriate anticoagulants and stored at -80°C. Avoid repeated freeze-thaw cycles.Nuclease activity can persist even at low temperatures if not handled properly, leading to pre-analytical degradation.
Issue 2: Poor Peak Shape and Low Sensitivity in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Rationale
Matrix Effects Improve the sample clean-up process. This may involve using a more rigorous SPE protocol or incorporating a liquid-liquid extraction (LLE) step before SPE for very complex matrices.[14]Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer, leading to reduced sensitivity and poor peak shape.
Suboptimal Chromatography Optimize the ion-pairing reagent (e.g., HFIP, TEA) concentration and the gradient elution profile.[12]Ion-pairing reverse-phase (IP-RP) chromatography is typically used for oligonucleotides. The choice and concentration of the ion-pairing reagent are critical for good retention, separation, and peak shape.
Analyte Adsorption Use specialized LC columns and vials designed for oligonucleotide analysis to minimize non-specific binding.The polyanionic nature of RNA can lead to adsorption onto surfaces of standard vials and columns, reducing the amount of analyte reaching the detector.
Incorrect Mass Spectrometer Settings Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature) and the MRM transitions for this compound and its expected metabolites.Proper tuning of the mass spectrometer is essential to achieve the best ionization efficiency and fragmentation for sensitive and specific detection.
Issue 3: Difficulty in Distinguishing this compound from its Metabolites
Potential Cause Troubleshooting Step Rationale
Co-elution of Metabolites Adjust the LC gradient to be shallower, allowing for better separation of the full-length this compound from its n-1, n-2, etc., shortened metabolites.Metabolites often have very similar retention times to the parent compound. A less steep gradient increases the resolution of the chromatographic separation.
Insufficient Mass Resolution If using a high-resolution mass spectrometer (HRMS), ensure it is properly calibrated to accurately differentiate between species with very similar mass-to-charge ratios.HRMS can provide the mass accuracy needed to distinguish between the parent molecule and its metabolites, which may only differ by the mass of a single nucleotide.
Lack of Metabolite Standards If possible, synthesize potential n-1 and n-2 metabolites to serve as standards for confirming retention times and fragmentation patterns.Authentic standards are the most reliable way to confirm the identity of metabolites in a complex sample.

Experimental Protocols

Representative Protocol for this compound Extraction from Human Plasma using SPE

Disclaimer: This is a representative protocol based on general methods for oligonucleotide extraction.[3][10][12] Optimization will be required for specific laboratory conditions and equipment.

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound or another oligonucleotide of similar properties).

    • Add 20 µL of Proteinase K solution (e.g., 20 mg/mL) and incubate at 55°C for 1 hour to digest proteins.[10]

    • After incubation, add 100 µL of a lysis/loading buffer (e.g., a chaotropic agent in a buffered solution at pH 5.5) and vortex.[12][13]

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode SPE cartridge (e.g., weak anion exchange and reversed-phase).

    • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., 10 mM Phosphate pH 5.5).[12]

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of equilibration buffer, followed by 1 mL of a wash buffer (e.g., 10 mM Phosphate pH 5.5 in 50% acetonitrile) to remove impurities.[12]

    • Elution: Elute this compound with 1 mL of an elution buffer (e.g., 100 mM ammonium (B1175870) bicarbonate pH 8.0 in a mixture of acetonitrile (B52724) and another organic solvent like THF).[12]

  • Sample Concentration:

    • Evaporate the eluate to near-dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase.

Representative LC-MS/MS Parameters for this compound Quantification

Disclaimer: These are typical starting parameters and require optimization.

  • LC System: UPLC/HPLC system

  • Column: Reversed-phase C18 column suitable for oligonucleotides (e.g., ACQUITY Premier Oligonucleotide C18).[10]

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP)).

  • Mobile Phase B: Methanol with the same concentration of ion-pairing agent.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes to elute this compound and its metabolites.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard of this compound.

Quantitative Data Summary

Disclaimer: No specific degradation kinetic data for this compound was found in the public domain. The following table presents hypothetical stability data for an RNA aptamer with 2'-O-Methyl modifications, based on typical values reported for such molecules, to illustrate data presentation.

Table 1: Hypothetical Stability of a 2'-O-Me Modified RNA Aptamer in Human Plasma at 37°C

Time (hours)% Remaining Parent Compound (Mean ± SD, n=3)
0100 ± 0
195.2 ± 2.1
485.1 ± 3.5
872.5 ± 4.2
1260.3 ± 5.1
2438.6 ± 4.8

This data would be used to calculate the in vitro half-life of the compound in plasma.

Visualizations

Anivamersen_Degradation_Pathway This compound Degradation Pathway cluster_exonucleases Exonuclease Activity cluster_endonucleases Endonuclease Activity This compound This compound (Full-Length RNA Aptamer) Exo3 3'-Exonucleases This compound->Exo3 3' end cleavage Exo5 5'-Exonucleases This compound->Exo5 5' end cleavage Endo Endonucleases This compound->Endo Internal cleavage Metabolites_n1 n-1 Metabolites (Loss of one nucleotide) Exo3->Metabolites_n1 Exo5->Metabolites_n1 Internal_Fragments Internal Fragments Endo->Internal_Fragments Metabolites_n2 n-2 Metabolites (Loss of two nucleotides) Metabolites_n1->Metabolites_n2 Further cleavage Nucleotides Individual Nucleotides Metabolites_n2->Nucleotides Complete degradation Internal_Fragments->Nucleotides Further degradation

Caption: Nuclease-mediated degradation pathways of this compound.

Experimental_Workflow This compound Quantification Workflow Start Plasma/Tissue Sample Collection Pretreatment Sample Pre-treatment (Internal Standard Spike, Proteinase K) Start->Pretreatment SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Pretreatment->SPE Concentration Evaporation & Reconstitution SPE->Concentration LCMS LC-MS/MS Analysis (IP-RP Chromatography, MRM Detection) Concentration->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Troubleshooting Low this compound Recovery Start Low Recovery Observed Check_Pretreatment Review Sample Pre-treatment Start->Check_Pretreatment Start Here Check_Extraction Review SPE Protocol Optimize_SPE Optimize Wash/Elution Buffers Check_Extraction->Optimize_SPE Inefficient elution/wash Check_Evaporation Check Evaporation Step Check_Extraction->Check_Evaporation SPE Protocol OK Check_Pretreatment->Check_Extraction Pre-treatment OK Add_ProteinaseK Incorporate Proteinase K Step Check_Pretreatment->Add_ProteinaseK Protein binding suspected Optimize_SPE->Check_Evaporation Resolved Issue Resolved Optimize_SPE->Resolved Add_ProteinaseK->Check_Extraction Add_ProteinaseK->Resolved Avoid_Dryness Avoid Complete Dryness Check_Evaporation->Avoid_Dryness Sample loss after elution Avoid_Dryness->Resolved

Caption: Logic diagram for troubleshooting low recovery issues.

References

Anivamersen Quality Control & Purity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anivamersen. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) and purity assessment of this compound, an antisense oligonucleotide. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its critical quality attributes (CQAs)?

This compound is a complementary oligonucleotide designed as a reversal agent for the anticoagulant Pegnivacogin.[1][2] Together, they form the REG1 anticoagulation system, where Pegnivacogin inhibits coagulation factor IXa, and this compound binds to and inactivates Pegnivacogin to restore normal coagulation.[1][2][3]

As a synthetic oligonucleotide therapeutic, its critical quality attributes (CQAs) are essential for ensuring product identity, purity, strength, and safety. These attributes are monitored throughout the manufacturing process.[4][5]

Table 1: Critical Quality Attributes for this compound

Quality AttributeAnalytical Method(s)PurposeIllustrative Acceptance Criteria
Identity Mass Spectrometry (ESI-MS, MALDI-TOF), LC-MSConfirms the molecular weight and primary sequence of the oligonucleotide.[6][7][8]Measured Mass ± 0.02% of Theoretical Mass
Purity IP-RP-HPLC, Capillary Gel Electrophoresis (CGE)Quantifies the percentage of the full-length product relative to impurities.[5][9][10]≥ 95.0% Full-Length Product
Impurity Profile LC-MS, HPLC, CGEIdentifies and quantifies product-related impurities (e.g., shortmers, longmers) and process-related impurities.[4][11][12]Individual unspecified impurity: ≤ 0.20%
Strength/Assay UV Spectrophotometry, HPLCDetermines the concentration and amount of the active substance.90.0% - 110.0% of Label Claim
Safety Limulus Amebocyte Lysate (LAL) TestDetects and quantifies bacterial endotoxins.≤ 5 EU/mg
Higher Order Structure Circular Dichroism (CD), NMRCharacterizes the secondary structure (e.g., helices, loops), which can impact function.[7]Conformation consistent with reference standard

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Unexpected Peaks in Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Chromatogram

Q: My IP-RP-HPLC analysis of this compound shows multiple unexpected peaks in addition to the main product peak. What are the potential causes and how can I identify them?

A: Unexpected peaks in an HPLC chromatogram of an oligonucleotide are common and typically represent synthesis-related impurities.[11] Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for identifying these species.[13][14]

Table 2: Common Product-Related Impurities in Oligonucleotide Synthesis

Impurity TypeDescriptionTypical Mass Difference from TargetIdentification Method
Shortmers (n-1, n-2) Sequences missing one or more nucleotide bases from either the 3' or 5' end.[4]Mass of missing nucleoside(s)LC-MS, CGE
Longmers (n+1) Sequences with an extra nucleotide base added during synthesis.[4]Mass of added nucleosideLC-MS, CGE
Depurination Products Loss of a purine (B94841) base (Adenine or Guanine) from the oligonucleotide backbone.[4]-135.13 Da (dAMP) or -151.13 Da (dGMP)LC-MS
Oxidized Species Oxidation of the phosphodiester or phosphorothioate (B77711) backbone or nucleobases.+16 Da per oxidation eventLC-MS
Failure Sequences Truncated sequences that were capped during synthesis to prevent further elongation.VariesLC-MS, CGE

Troubleshooting Steps:

  • Couple HPLC to a Mass Spectrometer: Use LC-MS to determine the molecular weight of the species in each unexpected peak. This is the most definitive way to identify impurities.[8][15]

  • Optimize Chromatography: Adjusting the gradient slope, temperature, or ion-pairing agent can improve the resolution between the main peak and impurities.[16][17] Elevated temperatures (e.g., 60 °C) can help denature secondary structures, leading to sharper peaks.[18]

  • Use an Oligonucleotide Ladder: Run a standard containing a mix of known oligonucleotide lengths (e.g., an n-1 ladder) to help identify shortmer and longmer impurities by retention time.[19]

  • Perform Forced Degradation: Subjecting a sample to heat or acid can intentionally generate degradation products like depurinated species, helping to confirm the identity of similar peaks in your test sample.

Issue 2: Discrepancy Between HPLC and CGE Purity Results

Q: Why is the purity value for my this compound sample different when measured by Capillary Gel Electrophoresis (CGE) versus HPLC?

A: It is common for purity values to differ between CGE and HPLC because they are orthogonal methods that separate molecules based on different physicochemical principles.

  • Capillary Gel Electrophoresis (CGE) separates oligonucleotides primarily by size (i.e., chain length).[20][21] It excels at resolving shortmer (n-1) and longmer (n+1) impurities from the full-length product.[9]

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) separates based on a combination of hydrophobicity and charge. The ion-pairing agent neutralizes the anionic phosphate (B84403) backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase (like C18) and separated based on differences in the nucleobases.[16][17]

This difference in separation mechanism means that CGE may not resolve impurities of the same length but with different sequences, while HPLC might. Conversely, HPLC may struggle to resolve impurities that have similar hydrophobicity but differ slightly in length. Using both methods provides a more complete purity profile.[9][22]

Experimental Protocols

Protocol 1: Purity and Impurity Analysis by IP-RP-HPLC/MS

This protocol provides a general method for the analysis of this compound. Optimization is likely required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Mass Spectrometer (MS), preferably ESI-QTOF or Orbitrap for high resolution.[7]

  • Materials:

    • Column: Agilent AdvanceBio Oligonucleotide or Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

    • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.

    • Sample Diluent: Nuclease-free water.

  • Procedure:

    • Sample Preparation: Dissolve this compound sample in the sample diluent to a final concentration of ~0.1 mg/mL.[13]

    • Chromatographic Conditions:

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 60 °C[18]

      • UV Detection: 260 nm

      • Injection Volume: 5 µL

      • Gradient:

        Time (min) % Mobile Phase B
        0.0 30
        15.0 55
        15.5 90
        17.0 90
        17.5 30

        | 20.0 | 30 |

    • MS Conditions (Negative Ion Mode):

      • Scan Range: 400–4000 m/z

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 350 °C

    • Data Analysis: Integrate the peak areas from the UV chromatogram to calculate purity. Use the MS data and deconvolution software to identify the molecular weights of the main peak and all impurity peaks.[15]

G cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review & Reporting sample_receipt Receive this compound Drug Substance dissolution Dissolve in Nuclease-Free Water sample_receipt->dissolution hplc_ms IP-RP-HPLC-MS (Identity, Purity, Impurities) dissolution->hplc_ms cge Capillary Gel Electrophoresis (Purity by Size) dissolution->cge uv_spec UV Spectrophotometry (Concentration/Assay) dissolution->uv_spec data_review Review & Compare Data Against Specifications hplc_ms->data_review cge->data_review uv_spec->data_review report Generate Certificate of Analysis (CoA) data_review->report

Mechanism of Action

This compound functions as a specific reversal agent for the Factor IXa inhibitor, Pegnivacogin. It does not target Lipoprotein(a). The diagram below illustrates the intended biological mechanism of the REG1 system.

G pegnivacogin pegnivacogin This compound This compound fixa fixa fixa_free fixa_free prothrombin prothrombin prothrombin_free prothrombin_free thrombin thrombin thrombin_free thrombin_free

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anivamersen in vivo. The information focuses on identifying and mitigating potential immune-related responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in vivo?

This compound is an RNA aptamer specifically designed to be a reversal agent for the anticoagulant effects of pegnivacogin, a factor IXa inhibitor.[1][2] Together, they form the REG1 anticoagulation system, which allows for a controlled and reversible anticoagulant effect.[1][3]

Q2: What are the potential immune responses that can be triggered by this compound or other antisense oligonucleotides (ASOs) in vivo?

While specific data on this compound-related immune responses is limited, the class of antisense oligonucleotides (ASOs) can potentially trigger innate immune responses.[4] These are often sequence-dependent and can be mediated by Toll-like receptors (TLRs), such as TLR7, TLR8, and TLR9, which recognize nucleic acid structures.[5][6][7] Activation of these receptors can lead to the production of pro-inflammatory cytokines and chemokines.[6] In some clinical trials involving ASOs, immune-related adverse events have been observed, including injection site reactions, fever, and chills.[4]

Q3: Are there any known sequence motifs in ASOs that are associated with an increased risk of an immune response?

Yes, certain sequence motifs are known to be more immunogenic. For example, unmethylated CpG motifs are known to be potent activators of TLR9.[6] While most therapeutic ASOs are designed to avoid such motifs, it is a critical consideration in their design and evaluation.[6] Guanine-rich sequences can also sometimes be associated with pro-inflammatory responses.[4]

Q4: Can chemical modifications to this compound reduce its immunogenic potential?

Chemical modifications are a key strategy for mitigating the immunogenicity of ASOs.[4] Modifications to the sugar, backbone, and nucleobases can reduce recognition by immune receptors. Common modifications include 2'-O-methoxyethyl (2'-MOE) and 2'-O-methyl (2'OMe) substitutions, which can decrease TLR7 and TLR8 activation.[5][8] Phosphorothioate (PS) backbone modifications, while increasing stability, can sometimes be associated with TLR activation.[4][5]

Troubleshooting Guide

Issue: Unexpected inflammatory response observed in animal models following this compound administration (e.g., elevated cytokines, local inflammation).

Potential Cause Troubleshooting Steps
Innate immune activation via TLRs 1. Analyze Sequence: Check the this compound sequence for potential immunogenic motifs (e.g., CpG-like sequences). 2. In Vitro Screening: Perform an in vitro screen using human peripheral blood mononuclear cells (PBMCs) or a relevant animal cell line to assess cytokine induction (e.g., IL-6, TNF-α) upon this compound exposure.[6] 3. Consider Modified Versions: If possible, test chemically modified versions of this compound (e.g., with 2'-MOE or 2'-OMe wings) to see if this mitigates the response.[5]
Contaminants in the formulation 1. Purity Analysis: Ensure the this compound preparation is of high purity and free from contaminants like endotoxins, which can cause strong inflammatory responses. Perform a Limulus Amebocyte Lysate (LAL) test for endotoxin (B1171834) levels.
Species-specific effects 1. Cross-species Comparison: The immune response to oligonucleotides can be species-specific.[6] If the response is only seen in one species, consider that the TLR recognition might differ. Testing in a different animal model or using humanized models could provide more insight.

Issue: Lack of efficacy of this compound in reversing anticoagulation in the presence of an immune response.

Potential Cause Troubleshooting Steps
Altered Pharmacokinetics 1. PK/PD Studies: An inflammatory response could potentially alter the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Conduct PK/PD studies in the presence and absence of the observed immune response to determine if clearance is accelerated or distribution is altered.
Immune cell interference 1. Mechanism of Interference: Investigate if activated immune cells are interfering with the binding of this compound to pegnivacogin. This is less likely to be a direct interference but could be a secondary effect of the inflammatory milieu.

Experimental Protocols

Protocol: In Vitro Assessment of this compound-induced Cytokine Production in Human PBMCs

Objective: To determine the potential of this compound to induce a pro-inflammatory cytokine response in human immune cells.

Materials:

  • This compound (test article)

  • Positive control (e.g., a known TLR9 agonist like a CpG-containing oligonucleotide)

  • Negative control (e.g., a non-immunogenic oligonucleotide of similar chemistry)

  • Ficoll-Paque

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human whole blood from healthy donors

  • 96-well cell culture plates

  • ELISA kits for human IL-6 and TNF-α

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Treatment: Add this compound, positive control, and negative control oligonucleotides to the wells at various concentrations (e.g., 0.1, 1, 10 µM). Include an untreated well as a baseline control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Analysis: Quantify the levels of IL-6 and TNF-α in the supernatants using ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated wells to the negative control and positive control wells. A significant increase in cytokine production compared to the negative control suggests a potential for an in vivo inflammatory response.

Visualizations

TLR9_Activation_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASO This compound (ASO) TLR9 TLR9 ASO->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation I_kB IκB IKK_complex->I_kB Phosphorylation & Degradation NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation I_kB->NF_kB Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induction

Caption: TLR9 signaling pathway potentially activated by ASOs.

PBMC_Assay_Workflow start Start: Healthy Donor Whole Blood isolate_pbmcs 1. Isolate PBMCs (Ficoll-Paque) start->isolate_pbmcs plate_cells 2. Plate PBMCs (2x10^5 cells/well) isolate_pbmcs->plate_cells add_treatment 3. Add Treatments: - this compound - Positive Control - Negative Control plate_cells->add_treatment incubate 4. Incubate (24 hours, 37°C, 5% CO2) add_treatment->incubate collect_supernatant 5. Collect Supernatant incubate->collect_supernatant elisa 6. Quantify Cytokines (ELISA for IL-6, TNF-α) collect_supernatant->elisa analyze 7. Analyze Data elisa->analyze end End: Immunogenic Potential Assessment analyze->end

Caption: Workflow for in vitro immunogenicity assessment.

References

Anivamersen formulation for research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing anivamersen in their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic RNA aptamer specifically designed as a reversal agent for pegnivacogin (B1193231), an anticoagulant that inhibits Factor IXa.[1][2] Together, this compound and pegnivacogin form the REG1 anticoagulation system, which allows for precise control over anticoagulation.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by binding directly to its complementary sequence on the pegnivacogin aptamer through Watson-Crick base pairing.[3] This binding alters the conformation of pegnivacogin, leading to its inactivation and the rapid reversal of its anticoagulant effect on Factor IXa.[3]

Q3: In what form is this compound typically supplied for research?

A3: For research purposes, this compound is generally supplied as a lyophilized powder. It requires reconstitution in an appropriate buffer before use.

Q4: What are the recommended storage conditions for this compound?

A4: Lyophilized this compound should be stored at room temperature in the continental US, though this may vary in other locations.[1] Once reconstituted, it is recommended to follow specific storage guidance, which typically involves refrigeration at 2-8°C for short-term storage or freezing at -20°C or -80°C for long-term storage to maintain stability. Always refer to the Certificate of Analysis for specific recommendations.[1]

Q5: Can this compound be used independently of pegnivacogin?

A5: this compound's biological activity is specific to its interaction with pegnivacogin. In the absence of pegnivacogin, this compound has no known anticoagulant or other biological effects.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete reversal of pegnivacogin's anticoagulant effect - Incorrect molar ratio of this compound to pegnivacogin.- Inaccurate quantification of this compound or pegnivacogin.- Degradation of this compound due to improper handling or storage.- Ensure a 1:1 or slightly higher molar ratio of this compound to pegnivacogin for complete reversal.- Verify the concentrations of both aptamer solutions using a reliable method such as UV-Vis spectrophotometry.- Prepare fresh this compound solutions from lyophilized powder. Ensure proper storage of stock solutions.
High background signal in binding assays - Non-specific binding of this compound or pegnivacogin to assay surfaces or other proteins.- Contamination of reagents.- Increase the number of washing steps in your assay protocol.- Include a blocking agent (e.g., bovine serum albumin, salmon sperm DNA) in your buffers.- Use fresh, filtered buffers and high-purity reagents.
Variability between experimental replicates - Inconsistent pipetting technique.- Temperature fluctuations during incubation.- Edge effects in multi-well plates.- Use calibrated pipettes and practice consistent pipetting.- Ensure uniform temperature across all samples during incubation steps.- Avoid using the outer wells of plates for critical samples, or ensure proper sealing to minimize evaporation.
No detectable this compound activity - Degradation of the RNA aptamer by ribonucleases (RNases).- Use of an incorrect buffer system.- Use RNase-free water, pipette tips, and tubes when preparing and handling this compound.- Maintain a sterile work environment.- Ensure the buffer composition and pH are appropriate for aptamer folding and binding. A common starting point is a phosphate-buffered saline (PBS) based buffer.

Quantitative Data Summary

The following table summarizes the dosages of this compound and pegnivacogin used in key clinical trials. These values can serve as a reference for designing in-vivo experiments.

StudyDrugDosageNotes
RADAR Trial Pegnivacogin1 mg/kgAdministered as a bolus injection.[3][4]
This compoundVariable (25%, 50%, 75%, or 100% reversal)The degree of reversal is directly related to the molar ratio of this compound to pegnivacogin.[3][4]
REGULATE-PCI Trial Pegnivacogin1 mg/kgAdministered as a bolus injection prior to percutaneous coronary intervention (PCI).[5]
This compound0.5 mg/kgProvided approximately 80% reversal of the anticoagulant effect.[5]

Experimental Protocols

In-Vitro Anticoagulation Reversal Assay

This protocol describes a method to assess the ability of this compound to reverse the anticoagulant effect of pegnivacogin using a standard activated partial thromboplastin (B12709170) time (aPTT) assay.

Materials:

  • This compound, lyophilized powder

  • Pegnivacogin, lyophilized powder

  • Human plasma (citrated)

  • aPTT reagent

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulation analyzer

  • RNase-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Reconstitution of this compound and Pegnivacogin:

    • Prepare stock solutions of this compound and pegnivacogin by reconstituting the lyophilized powders in RNase-free PBS to a concentration of 1 mg/mL.

    • Gently vortex and allow the solutions to fully dissolve.

    • Prepare serial dilutions of both aptamers in PBS to the desired experimental concentrations.

  • Incubation of Plasma with Pegnivacogin:

    • In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the pegnivacogin working solution (or PBS for control).

    • Incubate the mixture for 3 minutes at 37°C.

  • Addition of this compound:

    • To the plasma-pegnivacogin mixture, add 10 µL of the this compound working solution (or PBS for control).

    • Gently mix and incubate for 1 minute at 37°C.

  • aPTT Measurement:

    • Add 100 µL of the aPTT reagent to the plasma mixture.

    • Incubate for 5 minutes at 37°C.

    • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl2.

    • Measure the time to clot formation using a coagulation analyzer.

  • Data Analysis:

    • Record the clotting times for all samples.

    • Compare the clotting time of samples treated with pegnivacogin alone to those treated with both pegnivacogin and this compound to determine the extent of anticoagulation reversal.

Visualizations

anivamersen_mechanism_of_action cluster_coagulation Coagulation Cascade cluster_intervention Therapeutic Intervention Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Thrombin Thrombin Factor IXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Pegnivacogin Pegnivacogin Pegnivacogin->Factor IXa Inhibits Inactive Complex Inactive Complex Pegnivacogin->Inactive Complex This compound This compound This compound->Pegnivacogin Binds & Inactivates This compound->Inactive Complex

Caption: Mechanism of action of the REG1 anticoagulation system.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reconstitute this compound Reconstitute this compound Add this compound Add this compound Reconstitute this compound->Add this compound Reconstitute Pegnivacogin Reconstitute Pegnivacogin Incubate Plasma + Pegnivacogin Incubate Plasma + Pegnivacogin Reconstitute Pegnivacogin->Incubate Plasma + Pegnivacogin Prepare Plasma Samples Prepare Plasma Samples Prepare Plasma Samples->Incubate Plasma + Pegnivacogin Incubate Plasma + Pegnivacogin->Add this compound Add aPTT Reagent Add aPTT Reagent Add this compound->Add aPTT Reagent Initiate Clotting with CaCl2 Initiate Clotting with CaCl2 Add aPTT Reagent->Initiate Clotting with CaCl2 Measure Clotting Time Measure Clotting Time Initiate Clotting with CaCl2->Measure Clotting Time Compare Treatment Groups Compare Treatment Groups Measure Clotting Time->Compare Treatment Groups

Caption: Workflow for an in-vitro anticoagulation reversal assay.

References

Validation & Comparative

Anivamersen vs. Ciraparantag: A Comparative Guide to Anticoagulant Reversal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant reversal agents, anivamersen and ciraparantag (B606701) represent two distinct strategies for restoring hemostasis. While both were developed to counteract the effects of anticoagulants, their fundamental mechanisms of action, spectrum of activity, and clinical development paths diverge significantly. This guide provides an objective comparison of this compound and ciraparantag, supported by available experimental data, to inform research and development in the field of anticoagulant reversal.

At a Glance: Key Differences

FeatureThis compound (as part of the REG1 System)Ciraparantag
Mechanism of Action RNA aptamer-based reversal of a specific anticoagulant (pegnivacogin) via Watson-Crick base pairing.[1][2][3]Broad-spectrum reversal via non-covalent binding (hydrogen bonds and charge-charge interactions) to various anticoagulants.[4][5][6]
Target Anticoagulant(s) Specifically reverses the Factor IXa inhibitor, pegnivacogin.[1][7]Reverses direct oral anticoagulants (DOACs) including Factor Xa and IIa inhibitors, as well as heparins.[4][5][6]
Clinical Development Status Development terminated due to safety concerns (severe allergic reactions) associated with pegnivacogin.[8][9]Actively in clinical development, with Phase 2 trials completed.[5][10]

Mechanism of Action

This compound: A Targeted Reversal Approach

This compound's mechanism of action is intrinsically linked to its partner anticoagulant, pegnivacogin. The REG1 anticoagulation system was designed as a two-component system:

  • Pegnivacogin: A single-stranded RNA aptamer that specifically binds to and inhibits coagulation Factor IXa.[1][7]

  • This compound: A complementary oligonucleotide sequence to pegnivacogin.[7]

The reversal of anticoagulation by this compound is a highly specific process based on the fundamental principle of Watson-Crick base pairing . This compound binds directly to pegnivacogin, forming a stable duplex. This binding alters the three-dimensional structure of pegnivacogin, preventing it from inhibiting Factor IXa and thereby restoring its activity in the coagulation cascade.[1][2][3] The degree of anticoagulant reversal could be titrated by adjusting the molar ratio of this compound to pegnivacogin.[3]

Anivamersen_Mechanism cluster_0 Anticoagulation cluster_1 Reversal Pegnivacogin Pegnivacogin (RNA Aptamer) FIXa_active Factor IXa (Active) Pegnivacogin->FIXa_active Binds and Inhibits Inactive_Complex Pegnivacogin-Anivamersen Complex (Inactive) FIXa_inactive Factor IXa (Inactive) Prothrombin Prothrombin FIXa_active->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin This compound This compound (Oligonucleotide) This compound->Pegnivacogin Binds via Watson-Crick base pairing FIXa_active_rev Factor IXa (Active) Prothrombin_rev Prothrombin FIXa_active_rev->Prothrombin_rev Activates Thrombin_rev Thrombin Prothrombin_rev->Thrombin_rev Ciraparantag_Mechanism cluster_0 Anticoagulation cluster_1 Reversal DOAC DOACs (e.g., Rivaroxaban) UFH/LMWH CoagFactor Coagulation Factors (e.g., Factor Xa, Thrombin) DOAC->CoagFactor Inhibits Inactive_Complex Ciraparantag-Anticoagulant Complex (Inactive) CoagFactor_inactive Coagulation Factors (Inactive) Clotting Clot Formation CoagFactor->Clotting Ciraparantag Ciraparantag Ciraparantag->DOAC Binds via non-covalent interactions CoagFactor_rev Coagulation Factors (Active) Clotting_rev Clot Formation CoagFactor_rev->Clotting_rev RADAR_Trial_Workflow Patient ACS Patients for Cardiac Catheterization Randomization1 Randomization Patient->Randomization1 REG1_Arm REG1 System Arm Randomization1->REG1_Arm Heparin_Arm Heparin Arm (Control) Randomization1->Heparin_Arm Pegnivacogin_Admin Administer Pegnivacogin (1 mg/kg IV) REG1_Arm->Pegnivacogin_Admin Catheterization Cardiac Catheterization Heparin_Arm->Catheterization Endpoint_Assessment Endpoint Assessment (30-day Bleeding & Ischemic Events) Heparin_Arm->Endpoint_Assessment Pegnivacogin_Admin->Catheterization Randomization2 Post-Procedure Randomization Catheterization->Randomization2 Reversal_25 25% Reversal (this compound) Randomization2->Reversal_25 Reversal_50 50% Reversal (this compound) Randomization2->Reversal_50 Reversal_75 75% Reversal (this compound) Randomization2->Reversal_75 Reversal_100 100% Reversal (this compound) Randomization2->Reversal_100 Reversal_25->Endpoint_Assessment Reversal_50->Endpoint_Assessment Reversal_75->Endpoint_Assessment Reversal_100->Endpoint_Assessment WBCT_Workflow Blood_Sample Whole Blood Sample (Reagent-free tube) Incubation Incubation at 37°C Blood_Sample->Incubation Observation Observe for Clot Formation Incubation->Observation Timing Record Time to Clot (WBCT) Observation->Timing

References

Validating Novel Anticoagulant and Reversal Agent Activity: A Comparison of a Factor XI ASO and the REG1 System

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The landscape of anticoagulant therapy is rapidly evolving, with a focus on developing safer and more effective treatments that offer a better balance between preventing thrombosis and minimizing bleeding risks. Key to this development is the robust validation of a drug's activity using established coagulation assays. This guide provides a comparative overview of the validation process for two distinct therapeutic strategies targeting the intrinsic coagulation pathway: a Factor XI (FXI) antisense oligonucleotide (ASO), a therapeutic anticoagulant, and Anivamersen, a reversal agent for a Factor IXa (FIXa) inhibitor.

This comparison will highlight how coagulation assays are employed differently to characterize the activity of a direct-acting anticoagulant versus a specific reversal agent. We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols for the key assays.

Mechanisms of Action: A Tale of Two Strategies

Factor XI Antisense Oligonucleotide (FXI-ASO): Prophylactic Anticoagulation

Factor XI is a key component of the intrinsic pathway of the coagulation cascade.[1] FXI-ASOs, such as IONIS-FXIRx (formerly ISIS 416858), are second-generation antisense drugs designed to reduce the production of Factor XI in the liver.[2][3] By binding to the messenger RNA (mRNA) of FXI, these ASOs trigger its degradation, leading to a decrease in the circulating levels of FXI protein.[1] This reduction in FXI levels dampens the amplification of the coagulation cascade, resulting in an antithrombotic effect with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][4]

This compound (REG1 System): On-Demand Reversal of Anticoagulation

This compound is not an anticoagulant itself but a specific reversal agent.[5] It is the control agent for pegnivacogin (B1193231), an RNA aptamer that inhibits Factor IXa.[5][6] Together, they form the REG1 anticoagulation system.[6] Pegnivacogin produces a rapid and potent anticoagulant effect by binding to and inhibiting FIXa.[7] this compound is a complementary oligonucleotide that binds to pegnivacogin through Watson-Crick base pairing, neutralizing its anticoagulant effect within minutes of administration.[7][8] This system was designed to provide a titratable and rapidly reversible anticoagulant effect, particularly for acute settings like percutaneous coronary intervention (PCI).[9]

Visualizing the Mechanisms

The following diagram illustrates the points of intervention for both a Factor XI ASO and the REG1 system within the intrinsic pathway of the coagulation cascade.

XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates VIIIa Factor VIIIa VIIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin (B1330869) Fibrin Fibrinogen->Fibrin FXI_ASO Factor XI ASO (reduces synthesis) FXI_ASO->XI Pegnivacogin Pegnivacogin (inhibits activity) Pegnivacogin->IXa

Caption: Intrinsic pathway of the coagulation cascade showing the targets of Factor XI ASO and Pegnivacogin.

Data Presentation: Comparing Anticoagulant and Reversal Effects

The following table summarizes the effects of a Factor XI ASO and the REG1 system on key coagulation parameters as demonstrated in clinical studies.

Drug/System Parameter Effect Alternative Key Findings
Factor XI ASO (ISIS 416858) Factor XI ActivityDose-dependent reductionEnoxaparinIn patients undergoing total knee arthroplasty, the 300 mg dose of FXI-ASO resulted in a mean FXI level of 0.20 U/mL compared to 0.93 U/mL in the enoxaparin group.[3]
aPTTProlongationEnoxaparinA reduction in plasma FXI activity by 80% in monkeys led to a 33% increase in aPTT.[10][11]
REG1 System (Pegnivacogin + this compound) Factor IXa ActivityInhibition and ReversalHeparinPegnivacogin at doses ≥ 0.75 mg/kg completely inhibits Factor IX activity.[12]
aPTTProlongation and NormalizationHeparinPegnivacogin produces an approximate 2.5-fold increase in aPTT values, which is reversed within minutes of administering this compound.[7]
Bleeding Events (30-day)Dose-dependent reduction with reversalHeparinIn the RADAR trial, major bleeding rates were lower with higher degrees of this compound reversal (7% with 100% reversal vs. 18% with 25% reversal).[9]

Experimental Protocols

1. Activated Partial Thromboplastin (B12709170) Time (aPTT)

The aPTT assay is a fundamental screening test used to evaluate the integrity of the intrinsic and common pathways of the coagulation cascade.[13][14]

  • Principle: This assay measures the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin) and calcium to a sample of platelet-poor plasma.[14] The activator initiates the intrinsic pathway, and the subsequent clotting time reflects the activity of the coagulation factors involved.[13]

  • Methodology:

    • Specimen Collection: Collect whole blood in a light blue-top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[13]

    • Plasma Preparation: Centrifuge the sample to obtain platelet-poor plasma (platelet count <10 x 10⁹/L). The test should be performed within 4 hours of collection if stored at room temperature.[13]

    • Assay Procedure:

      • Pre-warm the patient's plasma sample to 37°C.

      • Add a partial thromboplastin reagent (containing a contact activator and phospholipids) to the plasma and incubate.[14]

      • Initiate the coagulation reaction by adding pre-warmed calcium chloride.

      • Measure the time until a fibrin clot is detected, typically using an automated coagulometer.[14]

  • Interpretation: A prolonged aPTT indicates a deficiency or inhibition of one or more factors in the intrinsic or common pathways. For FXI-ASOs, a prolonged aPTT is an expected pharmacodynamic effect. For the REG1 system, a prolonged aPTT after pegnivacogin administration, followed by a normalization of the aPTT after this compound, would validate the activity of both the anticoagulant and its reversal agent.

2. Factor XI Activity Assay

This is a specific one-stage clotting assay used to quantify the functional activity of Factor XI in plasma.[15][16]

  • Principle: The assay is based on the ability of the patient's plasma to correct the prolonged aPTT of a plasma sample that is immunodepleted of Factor XI (deficient plasma).[16] The degree of correction is proportional to the amount of active Factor XI in the patient's sample.[17]

  • Methodology:

    • Specimen and Plasma Preparation: Follow the same procedures as for the aPTT assay to obtain platelet-poor plasma.[18]

    • Standard Curve Generation:

      • Perform serial dilutions of a standard plasma with known Factor XI activity (100%).

      • For each dilution, mix with an equal volume of Factor XI-deficient plasma and perform an aPTT test.

      • Plot the clotting times against the corresponding Factor XI concentrations on a log-log scale to generate a standard curve.[17]

    • Patient Sample Analysis:

      • Prepare a dilution of the patient's plasma.

      • Mix the diluted patient plasma with an equal volume of Factor XI-deficient plasma.

      • Perform an aPTT test on this mixture.

      • Determine the Factor XI activity in the patient's sample by interpolating the clotting time on the standard curve.[17]

  • Interpretation: This assay provides a quantitative measure of the reduction in Factor XI activity due to treatment with an FXI-ASO, directly validating the drug's mechanism of action.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the activity of a reversal agent like this compound using coagulation assays.

Start Baseline Sample (Patient Plasma) Measure_Baseline Measure Baseline aPTT (Normal Range) Start->Measure_Baseline Administer_Anticoagulant Administer Anticoagulant (e.g., Pegnivacogin) Measure_Baseline->Administer_Anticoagulant Post_Anticoagulant_Sample Collect Post-Anticoagulant Sample Administer_Anticoagulant->Post_Anticoagulant_Sample Measure_Prolonged_aPTT Measure aPTT (Expected Prolongation) Post_Anticoagulant_Sample->Measure_Prolonged_aPTT Administer_Reversal Administer Reversal Agent (this compound) Measure_Prolonged_aPTT->Administer_Reversal Post_Reversal_Sample Collect Post-Reversal Sample Administer_Reversal->Post_Reversal_Sample Measure_Reversed_aPTT Measure aPTT (Expected Normalization) Post_Reversal_Sample->Measure_Reversed_aPTT End Validation Complete Measure_Reversed_aPTT->End

Caption: Experimental workflow for validating a reversal agent using aPTT.

Conclusion

The validation of novel anticoagulants and their reversal agents relies on a thorough understanding of their mechanisms of action and the appropriate application of coagulation assays. For a therapeutic anticoagulant like a Factor XI ASO, a dose-dependent prolongation of the aPTT and a reduction in specific factor activity confirm its intended biological effect. In contrast, for a reversal agent such as this compound, its activity is validated by its ability to normalize the prolonged coagulation times induced by its partner anticoagulant, pegnivacogin. By employing these established assays and understanding their principles, researchers can effectively demonstrate the pharmacodynamic effects of these innovative therapies, paving the way for safer and more controlled anticoagulant treatments.

References

A Comparative Guide to Anivamersen and Other Anticoagulant Reversal Agents: An Analysis of Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anivamersen and other anticoagulant reversal agents, with a focus on their binding affinity and specificity. The information presented is intended to assist researchers and drug development professionals in understanding the mechanisms and performance characteristics of these critical therapeutic agents. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key binding assays are provided.

Introduction to Anticoagulant Reversal Agents

Anticoagulant therapies are essential for the prevention and treatment of thromboembolic events. However, their use carries an inherent risk of bleeding. Rapid and effective reversal of anticoagulation is crucial in cases of life-threatening hemorrhage or the need for emergency surgery. This has led to the development of specific reversal agents designed to bind to and neutralize the effects of anticoagulant drugs. This guide focuses on this compound and provides a comparative analysis with other prominent reversal agents: Andexanet alfa, Idarucizumab, and Ciraparantag.

Mechanism of Action: A Comparative Overview

The primary mechanism by which these reversal agents function is through direct and specific binding to their target anticoagulant molecules.

  • This compound is an RNA aptamer that acts as a specific reversal agent for pegnivacogin (B1193231), a Factor IXa inhibitor. Its mechanism is based on the highly specific Watson-Crick base pairing between the complementary oligonucleotide sequences of this compound and pegnivacogin. This interaction leads to the inactivation of pegnivacogin with rapid kinetics.

  • Andexanet alfa is a recombinant modified human Factor Xa protein that acts as a decoy.[1][2] It has a high affinity for Factor Xa inhibitors such as apixaban (B1684502) and rivaroxaban.[1][2] By binding to these inhibitors, Andexanet alfa prevents them from interacting with endogenous Factor Xa, thereby restoring normal coagulation.[1]

  • Idarucizumab is a humanized monoclonal antibody fragment (Fab) that specifically targets the direct thrombin inhibitor dabigatran (B194492).[3][4] It binds to both free and thrombin-bound dabigatran with an affinity that is approximately 350 times greater than that of thrombin, effectively neutralizing its anticoagulant effect.[5][6]

  • Ciraparantag is a small, synthetic, water-soluble molecule designed to reverse the effects of a broad range of anticoagulants, including heparins and direct oral anticoagulants (DOACs).[7][8] Its mechanism involves non-covalent hydrogen bonding and charge-charge interactions with the anticoagulant drugs, which blocks their ability to bind to their target coagulation factors.[7]

Comparative Analysis of Binding Affinity and Specificity

The efficacy of a reversal agent is largely determined by its binding affinity (the strength of the interaction) and specificity (the ability to bind only to the intended target) for the anticoagulant. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.

Reversal AgentTarget Anticoagulant(s)Binding MechanismDissociation Constant (Kd)Specificity
This compound Pegnivacogin (Factor IXa inhibitor)Watson-Crick base pairingNot explicitly reported, but expected to be in the low nanomolar to picomolar range due to nucleic acid hybridization.High
Andexanet alfa Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban)Decoy protein bindingNot explicitly reported, described as "high affinity".High
Idarucizumab Dabigatran (Direct thrombin inhibitor)Monoclonal antibody-antigen interaction~2 pM[9]Very High
Ciraparantag Heparins, DOACs (e.g., Apixaban, Rivaroxaban, Edoxaban, Dabigatran)Non-covalent hydrogen bonding and charge-charge interactionsNot explicitly reported, suggested to have weaker affinity than other specific agents.[10]Broad

Experimental Protocols for Binding Affinity Analysis

The determination of binding affinity and kinetics for these reversal agents typically involves advanced biophysical techniques. Surface Plasmon Resonance (SPR) is a widely used method for the label-free, real-time analysis of biomolecular interactions.

Surface Plasmon Resonance (SPR) for Aptamer-Oligonucleotide Binding

Objective: To determine the binding affinity and kinetics of this compound to its complementary oligonucleotide, pegnivacogin.

Methodology:

  • Immobilization: A streptavidin-coated sensor chip is used. A biotinylated version of the pegnivacogin oligonucleotide (ligand) is injected over the sensor surface, allowing for its capture by the immobilized streptavidin.

  • Analyte Injection: A series of concentrations of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+) are injected sequentially over the sensor surface.

  • Association and Dissociation Monitoring: The binding of this compound to the immobilized pegnivacogin is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU). This is followed by a dissociation phase where the running buffer flows over the chip, and the dissociation of the complex is monitored.

  • Regeneration: The sensor surface is regenerated between analyte injections using a solution (e.g., a pulse of NaOH) that disrupts the aptamer-oligonucleotide interaction without damaging the immobilized ligand.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

experimental_workflow cluster_preparation Sensor Chip Preparation cluster_binding_assay Binding Assay cluster_analysis Data Analysis p1 Streptavidin-coated sensor chip p2 Immobilize Biotinylated Pegnivacogin (Ligand) p1->p2 Capture b1 Inject this compound (Analyte) at various concentrations p2->b1 b2 Monitor Association (SPR Signal Increase) b1->b2 b3 Inject Running Buffer b2->b3 b4 Monitor Dissociation (SPR Signal Decrease) b3->b4 a1 Regenerate Sensor Surface (e.g., NaOH) b4->a1 a2 Fit Sensorgrams to Binding Model a1->a2 a3 Calculate ka, kd, Kd a2->a3

Figure 1: Experimental workflow for SPR analysis of this compound-Pegnivacogin binding.

Signaling Pathway: The Coagulation Cascade

This compound and its counterparts act within the intricate coagulation cascade. Pegnivacogin inhibits Factor IXa, a critical component of the intrinsic pathway of coagulation. By neutralizing pegnivacogin, this compound restores the normal function of the cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa XIIa->XI XIa->IX X Factor X IXa->X VIIIa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa V Factor V Va Factor Va V->Va Prothrombin Prothrombin (II) Xa->Prothrombin Va->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->IXa Inhibits This compound This compound This compound->Pegnivacogin Neutralizes

Figure 2: The coagulation cascade showing the site of action of Pegnivacogin and its reversal by this compound.

Logical Relationship: Selecting a Reversal Agent

The choice of an appropriate reversal agent is a critical clinical decision based on the specific anticoagulant used and the clinical scenario.

reversal_agent_selection start Bleeding Event or Emergency Surgery anticoagulant Identify Anticoagulant start->anticoagulant pegnivacogin Pegnivacogin (Factor IXa Inhibitor) anticoagulant->pegnivacogin factor_xa Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban) anticoagulant->factor_xa thrombin_inhibitor Direct Thrombin Inhibitor (Dabigatran) anticoagulant->thrombin_inhibitor broad_spectrum Broad Spectrum (Heparins, DOACs) anticoagulant->broad_spectrum This compound Administer this compound pegnivacogin->this compound andexanet Administer Andexanet alfa factor_xa->andexanet idarucizumab Administer Idarucizumab thrombin_inhibitor->idarucizumab ciraparantag Consider Ciraparantag broad_spectrum->ciraparantag

Figure 3: Decision tree for selecting an anticoagulant reversal agent.

Conclusion

This compound represents a highly specific approach to anticoagulant reversal, leveraging the precision of nucleic acid hybridization to neutralize its target, pegnivacogin. While quantitative binding affinity data in the public domain is limited, its mechanism of action implies a very strong and specific interaction. In comparison, Andexanet alfa and Idarucizumab also demonstrate high affinity and specificity for their respective targets through different molecular mechanisms. Ciraparantag offers a broader spectrum of activity but potentially with a lower binding affinity. The choice of a reversal agent is dictated by the specific anticoagulant being used, and the continued development of these targeted therapies is crucial for improving the safety of anticoagulation. Further research providing direct quantitative comparisons of the binding kinetics of all available reversal agents would be of significant value to the scientific and medical communities.

References

Comparative Efficacy of Aptamer-Based Reversal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aptamer-based reversal agents, supported by experimental data. Aptamers, with their high specificity and the unique advantage of reversible action through complementary oligonucleotides, present a promising frontier in therapeutic control.

This guide focuses on two key areas where aptamer-based reversal agents have shown significant potential: anticoagulation therapy and overcoming multidrug resistance (MDR) in cancer chemotherapy. We will delve into the performance of specific aptamer-antidote pairs, presenting quantitative data in easily digestible tables, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Aptamer-Based Reversal of Anticoagulation

A significant advancement in anticoagulant therapy is the development of aptamer-antidote systems that offer precise and rapid control over anticoagulation, a critical feature in managing bleeding events or for surgical interventions.

Comparative Performance of Anticoagulant Aptamer-Reversal Agents
Aptamer-Antidote SystemTargetAptamer Binding Affinity (Kd)Reversal AgentReversal TimeKey In Vivo ModelNotable Findings
REG1 System Factor IXaNot explicitly stated in reviewed documents.Anivamersen (RB007)Rapid, dose-dependent reversal.Human Clinical Trial (Phase 2b RADAR)A 1 mg/kg dose of Pegnivacogin results in a mean aPTT of 93.0 ± 9.5 seconds. This compound allows for titrated reversal from 25% to 100%.[1][2][3][4]
Aptamer 9.3t - Antidote 5-2 Factor IXaNot explicitly stated in reviewed documents.Oligonucleotide 5-2 < 10 minutes in vitro.[5][6][7]Porcine model of cardiopulmonary bypass.Effectively maintained circuit patency and demonstrated durable reversal upon antidote administration.
Anti-Thrombin Aptamers (e.g., NU172) ThrombinNU172: 0.1 nMComplementary oligonucleotidesRapidPreclinical studiesBivalent anti-thrombin aptamers have shown higher anticoagulant activity compared to single exosite-binding aptamers.
Experimental Protocols: Anticoagulation Reversal

The aPTT assay is a critical in vitro method to evaluate the efficacy of anticoagulant aptamers and their reversal agents.

Objective: To measure the time it takes for plasma to clot after the addition of a substance that activates the intrinsic coagulation pathway, in the presence of the aptamer and its reversal agent.

Materials:

  • Patient or pooled normal plasma

  • Anticoagulant aptamer

  • Aptamer reversal agent (antidote)

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer or a water bath and stopwatch

Procedure:

  • Sample Preparation: Prepare dilutions of the anticoagulant aptamer and its reversal agent in a suitable buffer.

  • Incubation with Aptamer: In a test tube, mix a specific volume of plasma with the anticoagulant aptamer solution. Incubate the mixture for a defined period (e.g., 3 minutes at 37°C) to allow the aptamer to bind to its target coagulation factor.

  • Addition of aPTT Reagent: Add the aPTT reagent to the plasma-aptamer mixture and incubate for a further specified time (e.g., 3-5 minutes at 37°C).

  • Initiation of Clotting and Reversal:

    • To measure the anticoagulant effect, add pre-warmed CaCl2 to the mixture and start the timer. Record the time taken for a clot to form.

    • To measure the reversal effect, add the aptamer reversal agent to the plasma-aptamer mixture before the addition of CaCl2. Incubate for a short period (e.g., 1-10 minutes) to allow the antidote to neutralize the aptamer. Then, add CaCl2 and record the clotting time.

  • Data Analysis: Compare the clotting times of the plasma with aptamer alone, with the aptamer and reversal agent, and a control (plasma with buffer). A return of the clotting time to near baseline levels indicates successful reversal.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Aptamer-based anticoagulants, such as those targeting Factor IXa, interrupt this cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa VIIIa IXa->VIIIa TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va Va Xa->Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Aptamer Factor IXa Aptamer (e.g., Pegnivacogin) Aptamer->IXa Inhibits

Caption: The coagulation cascade, highlighting the inhibition of Factor IXa by an aptamer.

Aptamer-Based Reversal of Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Aptamers are being developed to specifically target and inhibit the mechanisms of MDR, thereby re-sensitizing cancer cells to chemotherapeutic agents.

Comparative Performance of MDR-Reversing Aptamers
AptamerTargetAptamer Binding Affinity (Kd)Reversal EffectKey In Vivo ModelNotable Findings
d3 Multidrug Resistance Protein 1 (MDR1/P-glycoprotein)7.0 nM3.5-fold in vivo MDR reversal.Xenograft of doxorubicin-resistant human hepatocellular carcinoma (HepG2/DOX) in mice.A combination of aptamer d3 (10 mg/kg) with doxorubicin (B1662922) (2 mg/kg) significantly suppressed tumor growth.[8]
Experimental Protocols: Multidrug Resistance Reversal

Systematic Evolution of Ligands by EXponential enrichment (SELEX) using whole cells is a powerful technique to identify aptamers that bind to cell surface proteins in their native conformation.

Objective: To select for DNA or RNA aptamers that specifically bind to multidrug-resistant cancer cells.

Materials:

  • Doxorubicin-resistant cancer cell line (e.g., HepG2/DOX)

  • Parental, non-resistant cancer cell line (e.g., HepG2)

  • ssDNA or RNA library with randomized sequences flanked by constant regions for PCR amplification

  • PCR primers

  • Taq polymerase and dNTPs

  • Binding buffer

  • Washing buffer

  • Elution buffer

Procedure:

  • Negative Selection: Incubate the nucleic acid library with the parental (non-resistant) cells. Collect the unbound sequences in the supernatant. This step removes aptamers that bind to common cell surface proteins.

  • Positive Selection: Incubate the unbound sequences from the negative selection step with the target MDR cells (e.g., HepG2/DOX).

  • Washing: Wash the cells with washing buffer to remove non-specifically bound sequences.

  • Elution: Elute the specifically bound aptamers from the cell surface, for example, by heating or using a competitive ligand.

  • Amplification: Amplify the eluted aptamers by PCR.

  • ssDNA/RNA Generation: Generate single-stranded DNA or RNA from the PCR product for the next round of selection.

  • Iterative Rounds: Repeat the selection cycle (steps 1-6) for multiple rounds (typically 8-15 rounds) to enrich for high-affinity and high-specificity aptamers.

  • Sequencing and Characterization: Sequence the enriched aptamer pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the selected aptamers.

Objective: To quantify the effect of the MDR-reversing aptamer on the intracellular accumulation of a chemotherapeutic drug.

Materials:

  • MDR cancer cell line (e.g., HepG2/DOX)

  • MDR-reversing aptamer (e.g., d3)

  • Fluorescent chemotherapeutic drug (e.g., doxorubicin, which is intrinsically fluorescent)

  • Flow cytometer

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture the MDR cancer cells to the desired confluency.

  • Treatment: Treat the cells with:

    • The fluorescent chemotherapeutic drug alone.

    • The fluorescent chemotherapeutic drug in combination with the MDR-reversing aptamer.

    • A control aptamer with a scrambled sequence and the chemotherapeutic drug.

    • Untreated cells (as a negative control).

  • Incubation: Incubate the cells for a specific period (e.g., 2-4 hours) at 37°C.

  • Washing: Wash the cells with cold PBS to remove extracellular drug and aptamer.

  • Cell Detachment: Detach the cells from the culture plate using a gentle method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite the cells with the appropriate laser and measure the fluorescence emission of the intracellular drug.

  • Data Analysis: Compare the mean fluorescence intensity of the different treatment groups. An increase in fluorescence in the cells treated with the aptamer and drug combination indicates increased intracellular drug accumulation and reversal of MDR.

Signaling Pathway: MDR1-Mediated Drug Efflux

The overexpression of MDR1 (P-glycoprotein) is a common mechanism of multidrug resistance. This protein acts as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cancer cell.

MDR1_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic Drug (e.g., Doxorubicin) MDR1 MDR1 (P-glycoprotein) Chemo->MDR1 Binds Extracellular Extracellular Space Chemo->Extracellular ADP ADP + Pi MDR1->ADP Chemo_out Chemotherapeutic Drug MDR1->Chemo_out Efflux ATP ATP ATP->MDR1 Powers Aptamer_d3 Aptamer d3 Aptamer_d3->MDR1 Inhibits

Caption: Inhibition of MDR1-mediated drug efflux by the d3 aptamer.

Conclusion

Aptamer-based reversal agents represent a highly specific and controllable therapeutic strategy. The REG1 system demonstrates the clinical potential of aptamer-antidote pairs in anticoagulation, offering a level of control not achievable with traditional anticoagulants. Similarly, aptamers like d3 showcase a novel approach to combat multidrug resistance in cancer by directly targeting the efflux pump mechanism. Further research and clinical trials are essential to fully realize the therapeutic potential of this versatile class of molecules. The detailed experimental protocols provided herein offer a foundation for researchers to explore and expand upon these promising findings.

References

Anivamersen: A Comparative Analysis of its Role as a Reversal Agent in Anticoagulation

Author: BenchChem Technical Support Team. Date: December 2025

The initial search results provided a lot of information about "Anivamersen" and its role in the REG1 anticoagulation system, where it acts as a reversal agent for Pegnivacogin (B1193231), a factor IXa inhibitor. The results also contained information about other anticoagulants, particularly Factor XI inhibitors like IONIS-FXI-Rx (now known as Fesomersen).

However, there is a significant lack of direct information and quantitative data on the performance of This compound itself in ex vivo blood samples. The searches focused on its clinical use as a reversal agent and on the performance of other, unrelated anticoagulants.

Therefore, the plan needs to be adjusted to specifically target the ex vivo effects of this compound, if any such data exists. It's possible that "this compound" is primarily studied in the context of its interaction with Pegnivacogin, and not for its independent effects on blood samples. If direct data on this compound's ex vivo performance is not available, the focus will have to shift to its performance as part of the REG1 system and compare that system's effects to other anticoagulation strategies.

Given the current results, creating a comparison guide on this compound's own performance in ex vivo blood samples is not feasible. The provided information is about its function as a reversal agent and clinical trial outcomes of the REG1 system, not about its specific effects on blood parameters in a lab setting. There is also a lot of information about a different class of drugs (Factor XI inhibitors) which are not directly comparable to this compound's mechanism of action.

To fulfill the user's request as closely as possible with the available information, the plan should pivot to what can be documented: the performance of the REG1 system (Pegnivacogin + this compound) and a comparison with other anticoagulants for which data has been found. The lack of specific ex vivo data for this compound alone must be noted.

Based on the initial search, it appears there is a misunderstanding in the prompt's premise. This compound is not an anticoagulant itself, but a reversal agent for the anticoagulant pegnivacogin. They form the REG1 system. Therefore, a comparison of this compound's "performance" in ex vivo blood samples against other anticoagulants is not a valid comparison. The search results primarily discuss the clinical performance of the REG1 system (pegnivacogin and this compound together) in terms of bleeding and ischemic events, and also provide information on a different class of anticoagulants, Factor XI inhibitors.

There is no direct information or experimental data on the isolated effects of this compound on ex vivo blood samples. Its function is to bind to and inactivate pegnivacogin.

Therefore, I cannot create the requested comparison guide as the fundamental premise is flawed based on the available scientific information. This compound's role is not comparable to that of anticoagulant alternatives.

I will state that the requested comparison cannot be provided due to the fundamental difference in the mechanism of action of this compound (a reversal agent) compared to anticoagulant drugs. I will explain what this compound is and its role in the REG1 system based on the search results.

This compound is not an anticoagulant but a specific reversal agent for the anticoagulant pegnivacogin. Together, they form the REG1 anticoagulation system, which was designed for precise control of anticoagulation during medical procedures. Due to its distinct mechanism of action, a direct comparison of this compound's performance against traditional anticoagulants in ex vivo blood samples is not appropriate. This guide will, therefore, focus on the function and performance of the REG1 system, drawing comparisons to other anticoagulation strategies where relevant, based on available clinical data.

The REG1 Anticoagulation System: A Novel Approach

The REG1 system consists of two components:

  • Pegnivacogin: A potent and highly selective Factor IXa inhibitor, which blocks a key step in the coagulation cascade to prevent blood clotting.[1]

  • This compound: A complementary oligonucleotide that binds specifically to pegnivacogin, neutralizing its anticoagulant effect.[2][3]

This system was developed to offer rapid and reversible anticoagulation, a desirable feature in procedures like percutaneous coronary intervention (PCI).[1] The degree of reversal can be titrated by adjusting the dose of this compound, allowing for a tailored approach to managing a patient's clotting status.[3]

Performance of the REG1 System in Clinical Trials

Clinical trials of the REG1 system have provided insights into its efficacy and safety profile compared to standard anticoagulants like heparin.

RADAR Phase 2b Trial

The RADAR trial evaluated the REG1 system in patients with acute coronary syndromes (ACS) undergoing cardiac catheterization. The primary goal was to determine the optimal dose of this compound for reversing the effects of pegnivacogin to minimize bleeding complications.[1][3]

Key Findings:

  • Dose-Dependent Reversal: The trial confirmed that this compound could achieve predictable, dose-dependent reversal of pegnivacogin's anticoagulant effect.[3]

  • Bleeding Rates: Higher degrees of reversal with this compound were associated with a dose-related decrease in major bleeding events.[3] Rates of bleeding in the 75% and 100% reversal arms were lower than those observed with heparin.[1]

  • Ischemic Events: The incidence of ischemic events was lower in patients treated with the REG1 system compared to those treated with heparin.[1]

Reversal ArmMajor Bleeding Rate (P-value for trend = 0.01)
25%Highest
50%Lower
75%Lower
100%Lowest

Table 1: Dose-Related Effect of this compound on Major Bleeding in the RADAR Trial.[3]

REGULATE-PCI Phase 3 Trial

The subsequent REGULATE-PCI trial was designed to further assess the efficacy and safety of the REG1 system compared to bivalirudin (B194457) in patients undergoing PCI. However, the trial was terminated prematurely due to a higher than expected incidence of serious allergic reactions in the REG1 arm.[4]

Mechanism of Action: The Coagulation Cascade

To understand the function of the REG1 system and other anticoagulants, it is essential to visualize the coagulation cascade.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIIa Factor XIIa Factor XIIa->Factor XI Activates Factor XIa->Factor IX Activates Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VII Factor VII Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Pegnivacogin Pegnivacogin Pegnivacogin->Factor IXa Inhibits This compound This compound This compound->Pegnivacogin Neutralizes

Caption: The Coagulation Cascade and the REG1 System's Target.

Experimental Protocols

The clinical trials of the REG1 system involved standard protocols for patients with ACS undergoing cardiac procedures.

RADAR Trial Methodology
  • Patient Population: 640 patients with non-ST-elevation ACS scheduled for cardiac catheterization.[3]

  • Randomization: Patients were randomized to receive either pegnivacogin with varying doses of this compound for reversal (25%, 50%, 75%, or 100%) or heparin.[3]

  • Primary Endpoint: The primary outcome measured was the rate of total ACUITY bleeding through 30 days.[1][3]

  • Secondary Endpoints: Included major bleeding and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[1][3]

Comparison with Other Anticoagulants: Factor XI Inhibitors

While not a direct competitor to a reversal agent, a newer class of anticoagulants targeting Factor XI is under development. These drugs, like the antisense oligonucleotide IONIS-FXI-Rx (fesomersen), aim to reduce the production of Factor XI, a key component of the intrinsic coagulation pathway.[5][6]

Studies on Factor XI inhibitors have shown:

  • Reduced Factor XI Activity: Dose-dependent reductions in Factor XI activity have been observed in clinical trials.[7][8] For instance, in a study of patients with end-stage renal disease, IONIS-FXI-Rx led to mean reductions in FXI activity of 56.0% and 70.7% at doses of 200 mg and 300 mg, respectively.[7][8]

  • Bleeding Risk: A key therapeutic hypothesis is that inhibiting Factor XI can reduce the risk of thrombosis with a lower risk of bleeding compared to traditional anticoagulants.[6][9] Phase 2 trials have suggested a favorable bleeding profile compared to enoxaparin.[10]

Anticoagulant StrategyTargetMechanism of ActionReversibility
REG1 System Factor IXaInhibition of a key clotting factorRapidly reversible with this compound
Heparin Antithrombin IIIPotentiates antithrombin, which inhibits multiple clotting factorsReversible with protamine sulfate
Factor XI Inhibitors Factor XIReduces production or inhibits activity of Factor XIVaries by agent; may require factor replacement

Table 2: Comparison of Anticoagulant Strategies.

Experimental Workflow Patient Patient with ACS Randomization Randomization Patient->Randomization REG1 REG1 System (Pegnivacogin + this compound) Randomization->REG1 Heparin Heparin Randomization->Heparin Procedure Cardiac Catheterization REG1->Procedure Heparin->Procedure FollowUp 30-Day Follow-up Procedure->FollowUp Endpoint Primary Endpoint Assessment (Bleeding) FollowUp->Endpoint SecondaryEndpoint Secondary Endpoint Assessment (Ischemic Events) FollowUp->SecondaryEndpoint

Caption: Simplified Workflow of the RADAR Clinical Trial.

Conclusion

This compound, as part of the REG1 system, represented an innovative approach to anticoagulation, offering precise and reversible control. While the clinical development of the REG1 system was halted due to safety concerns, the concept of a rapidly reversible anticoagulant remains a significant goal in the management of thrombotic diseases. The ongoing development of new anticoagulant classes, such as Factor XI inhibitors, highlights the continued search for safer and more effective therapies. The data from the REG1 trials provide valuable insights into the potential benefits and challenges of novel anticoagulation strategies.

References

Anivamersen and the REG1 Anticoagulation System: A Comparative Analysis of Cross-Reactivity and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted anticoagulant therapies and their specific reversal agents represents a significant advancement in cardiovascular medicine. The REG1 anticoagulation system, comprising the Factor IXa inhibitor pegnivacogin (B1193231) and its reversal agent anivamersen, was a promising candidate in this arena. However, its clinical development was halted due to safety concerns, specifically severe allergic reactions. This guide provides a detailed comparison of the REG1 system with other established and novel anticoagulation strategies, focusing on safety profiles, particularly hypersensitivity reactions, and supported by available clinical trial data.

Executive Summary

This compound is an RNA aptamer designed to reverse the anticoagulant effect of pegnivacogin by binding to it through Watson-Crick base pairing.[1] The REG1 system, the combination of these two agents, offered the potential for a titratable and rapidly reversible anticoagulant effect. Clinical trials, however, revealed a significant risk of severe allergic-like reactions associated with the REG1 system, leading to the termination of its development.[2][3][4][5] This guide compares the safety and efficacy data of the REG1 system from the pivotal RADAR and REGULATE-PCI trials with alternative anticoagulants, including heparin (with its reversal agent protamine sulfate), bivalirudin (B194457), and direct oral anticoagulants (DOACs) with their respective reversal agents.

Comparative Safety Analysis: Hypersensitivity Reactions

A critical differentiator for anticoagulant therapies is their safety profile, particularly the risk of hypersensitivity reactions. The data below summarizes the incidence of such reactions across different anticoagulation systems.

Anticoagulation SystemActive AnticoagulantReversal AgentIncidence of Severe Allergic/Hypersensitivity ReactionsClinical Trial/Source
REG1 System PegnivacoginThis compound 1.0% (10/1605 patients) REGULATE-PCI [2][4]
REG1 System PegnivacoginThis compound ~0.5% (3/640 patients) RADAR [1][6]
BivalirudinBivalirudinNone<0.1% (1/1601 patients)REGULATE-PCI[2][4]
Heparin / ProtamineUnfractionated HeparinProtamine Sulfate0.06% to 10.6% (anaphylactic reactions to protamine)Multiple Studies[1][4]
Dabigatran (B194492) / IdarucizumabDabigatranIdarucizumab0.7% - 2.1% (hypersensitivity to idarucizumab)Japanese Postmarketing Study[3]
Factor Xa Inhibitors / Andexanet AlfaApixaban, Rivaroxaban (B1684504)Andexanet AlfaData on hypersensitivity to andexanet alfa is limited.-
ApixabanApixabanAndexanet Alfa<1% (hypersensitivity reactions)ARISTOTLE Study[7]
RivaroxabanRivaroxabanAndexanet Alfa0.1% - 1% (hypersensitivity reactions)ROCKET-AF Study[7]

Efficacy and Bleeding Outcomes: A Snapshot from Clinical Trials

While safety was the primary concern for the REG1 system, a comparison of efficacy and bleeding outcomes provides a broader context for its performance relative to its comparators.

Clinical TrialTreatment ArmsPrimary Efficacy Outcome (Composite of death, MI, stroke, urgent revascularization)Major or Minor Bleeding
REGULATE-PCI REG1 System vs. BivalirudinNo significant difference (7% vs. 6.4%)[2][4]Increased with REG1 (6% vs. 4%)[2][4]
RADAR REG1 System vs. HeparinNot powered for efficacy comparison.Bleeding rates were dose-dependent on this compound reversal.[1][6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of the REG1 system and its comparators.

REG1_System cluster_coagulation Coagulation Cascade cluster_reg1 REG1 System Intervention Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Activation Thrombin Thrombin Factor IXa->Thrombin Activates Prothrombin to Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen to Fibrinogen Fibrinogen Pegnivacogin Pegnivacogin Pegnivacogin->Factor IXa Inhibits Inactive_Complex Inactive Pegnivacogin- This compound Complex Pegnivacogin->Inactive_Complex This compound This compound This compound->Pegnivacogin Binds and Inactivates This compound->Inactive_Complex

Mechanism of the REG1 Anticoagulation System.

Heparin_Protamine cluster_coagulation Coagulation Cascade cluster_intervention Heparin and Protamine Action Thrombin Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Factor Xa Factor Xa Antithrombin Antithrombin Antithrombin->Thrombin Inhibits Antithrombin->Factor Xa Inhibits Heparin Heparin Heparin->Antithrombin Potentiates Inactive_Complex Inactive Heparin- Protamine Complex Heparin->Inactive_Complex Protamine Protamine Protamine->Heparin Binds and Neutralizes Protamine->Inactive_Complex

Mechanism of Heparin and its reversal by Protamine.

Bivalirudin cluster_coagulation Coagulation Cascade cluster_intervention Bivalirudin Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen to Fibrinogen Fibrinogen Bivalirudin Bivalirudin Bivalirudin->Thrombin Directly Inhibits

Mechanism of Bivalirudin.

DOACs cluster_coagulation Coagulation Cascade cluster_intervention DOACs and Reversal Agents Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Activates Prothrombin to Prothrombin Prothrombin Dabigatran Dabigatran Dabigatran->Thrombin Inhibits Idarucizumab Idarucizumab Idarucizumab->Dabigatran Binds and Neutralizes FactorXa_Inhibitors Rivaroxaban, Apixaban FactorXa_Inhibitors->Factor Xa Inhibits Andexanet_Alfa Andexanet Alfa Andexanet_Alfa->FactorXa_Inhibitors Binds and Neutralizes

Mechanism of DOACs and their Reversal Agents.

Experimental Protocols

The following are summaries of the methodologies employed in the key clinical trials cited in this guide.

REGULATE-PCI (NCT01848106)
  • Study Design: A randomized, open-label, active-controlled, multicenter superiority trial.[8][9]

  • Patient Population: Patients undergoing percutaneous coronary intervention (PCI).[10]

  • Intervention Arms:

    • REG1 Group: Pegnivacogin (1 mg/kg bolus) administered just prior to PCI, followed by 80% reversal with this compound after the procedure.[8]

    • Bivalirudin Group: Bivalirudin (0.75 mg/kg bolus followed by an infusion of 1.75 mg/kg/h) for the duration of the PCI.[10]

  • Primary Efficacy Endpoint: A composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3 after randomization.[8][9]

  • Primary Safety Endpoint: Major bleeding.[8][9]

  • Adverse Event Monitoring: All adverse events, with a particular focus on allergic or hypersensitivity reactions, were recorded and adjudicated by an independent clinical events committee.

RADAR (NCT00932100)
  • Study Design: A Phase 2, randomized, partially blinded, active-controlled, dose-ranging study.

  • Patient Population: Non-ST-elevation acute coronary syndrome (ACS) patients planned for early cardiac catheterization.

  • Intervention Arms:

    • REG1 Groups: Pegnivacogin with 25%, 50%, 75%, or 100% reversal with this compound.

    • Heparin Group: Standard unfractionated heparin therapy.

  • Primary Endpoint: Total ACUITY bleeding through 30 days.

  • Adverse Event Monitoring: A Data Safety Monitoring Board (DSMB) reviewed safety data, including allergic-like reactions, at predefined intervals. The trial was stopped early due to the observation of three such reactions.[1][6]

Conclusion

The story of this compound and the REG1 system serves as a critical case study in drug development, highlighting the paramount importance of safety, particularly immunogenicity and hypersensitivity, in the evaluation of novel therapeutics. While the concept of a rapidly reversible anticoagulant remains highly attractive, the unacceptable rate of severe allergic reactions associated with the REG1 system prevented its advancement.

In contrast, established anticoagulants like heparin and bivalirudin, despite their own limitations, have more predictable and manageable safety profiles in terms of hypersensitivity. The newer direct oral anticoagulants have also demonstrated a generally low incidence of severe allergic reactions. The development of specific reversal agents for DOACs, such as idarucizumab and andexanet alfa, further enhances their clinical utility and safety in emergency situations.

For researchers and drug development professionals, the experience with this compound underscores the need for thorough preclinical and early clinical assessment of the potential for hypersensitivity reactions with novel oligonucleotide-based therapeutics and their delivery systems. Future innovations in anticoagulant therapy will undoubtedly require a continued focus on achieving a favorable balance between efficacy and a robust safety profile.

References

Anivamersen vs. Standard Anticoagulation Reversal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is continually evolving, with a critical focus on the development of effective and targeted reversal agents to manage bleeding events and facilitate emergency procedures. This guide provides a detailed comparison of anivamersen, a novel oligonucleotide-based reversal agent, with standard anticoagulation reversal therapies. While this compound's clinical development as part of the REG1 system was halted, its unique mechanism of action offers valuable insights into the future of targeted anticoagulant reversal.

Introduction to this compound and the REG1 System

This compound is a single-stranded RNA oligonucleotide designed as a specific reversal agent for pegnivacogin, a factor IXa-inhibiting aptamer.[1] Together, they formed the REG1 anticoagulation system, intended to provide a titratable and rapidly reversible anticoagulant effect. The principle behind this system was the high-affinity binding of this compound to its complementary sequence on pegnivacogin, leading to a conformational change that inactivates the anticoagulant.[2] This offered the potential for precise control over anticoagulation levels, a significant departure from traditional reversal strategies. However, the Phase 3 REGULATE-PCI trial investigating the REG1 system was terminated due to a higher than acceptable rate of severe allergic reactions associated with pegnivacogin.[3]

Standard Anticoagulation Reversal Agents

Standard anticoagulation reversal agents encompass a range of therapies with different mechanisms of action, each targeted at specific anticoagulants. These include:

  • Vitamin K: Reverses the effects of vitamin K antagonists (e.g., warfarin) by replenishing the vitamin K-dependent clotting factors.[4][5] Its onset of action is slow, taking several hours to days for full effect.[4][5]

  • Protamine Sulfate: Primarily used to reverse the effects of unfractionated heparin and, to a lesser extent, low molecular weight heparins (LMWHs). It works by forming an inert complex with heparin.

  • Fresh Frozen Plasma (FFP): Contains all coagulation factors and can be used to reverse the effects of various anticoagulants, but it requires administration of large volumes and carries risks of transfusion-related complications.[4]

  • Prothrombin Complex Concentrates (PCCs): Contain a combination of vitamin K-dependent clotting factors (II, VII, IX, and X) and are used for the rapid reversal of vitamin K antagonists.[5][6]

  • Idarucizumab: A monoclonal antibody fragment that specifically binds to and neutralizes the direct thrombin inhibitor dabigatran.[5][6]

  • Andexanet Alfa: A recombinant and modified human factor Xa protein that acts as a decoy to bind and sequester factor Xa inhibitors (e.g., rivaroxaban, apixaban).[6]

Mechanism of Action: A Comparative Overview

The fundamental difference between this compound and standard reversal agents lies in their specificity and mechanism. This compound's action is a direct, stoichiometric neutralization of its specific anticoagulant partner, pegnivacogin. In contrast, standard agents often work by replenishing clotting factors or by less specific binding to the anticoagulant.

Signaling and Interaction Pathways

cluster_0 This compound-Pegnivacogin Reversal cluster_1 Standard Reversal Mechanisms cluster_2 Factor Xa Inhibitor Reversal cluster_3 Direct Thrombin Inhibitor Reversal Pegnivacogin Pegnivacogin (Factor IXa Inhibitor) FIXa Factor IXa Pegnivacogin->FIXa Inhibits InactiveComplex Inactive Pegnivacogin- This compound Complex Prothrombin Prothrombin This compound This compound (Reversal Agent) This compound->Pegnivacogin Binds & Inactivates Thrombin Thrombin FXa_Inhibitor Factor Xa Inhibitor (e.g., Rivaroxaban) FXa Factor Xa FXa_Inhibitor->FXa Inhibits Andexanet Andexanet Alfa (Decoy) Andexanet->FXa_Inhibitor Binds & Sequesters Dabigatran Dabigatran (Thrombin Inhibitor) Thrombin_2 Thrombin Dabigatran->Thrombin_2 Inhibits Idarucizumab Idarucizumab (Antibody) Idarucizumab->Dabigatran Binds & Neutralizes cluster_0 REG1 Arms Start Patient with NSTE-ACS (n=640) Randomization Randomization Start->Randomization Pegnivacogin Pegnivacogin Administration Randomization->Pegnivacogin Heparin_Arm Heparin Administration Randomization->Heparin_Arm Anivamersen_25 25% this compound Reversal Pegnivacogin->Anivamersen_25 Anivamersen_50 50% this compound Reversal Pegnivacogin->Anivamersen_50 Anivamersen_75 75% this compound Reversal Pegnivacogin->Anivamersen_75 Anivamersen_100 100% this compound Reversal Pegnivacogin->Anivamersen_100 Endpoint_Analysis Endpoint Analysis (Bleeding & Ischemic Events) Anivamersen_25->Endpoint_Analysis Anivamersen_50->Endpoint_Analysis Anivamersen_75->Endpoint_Analysis Anivamersen_100->Endpoint_Analysis Heparin_Arm->Endpoint_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Anivamersen in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Anivamersen Disposal

Given that this compound is a synthetic RNA aptamer intended for research use only, its disposal should be approached with the caution required for any novel chemical entity. The primary steps involve characterization of the waste, adherence to institutional and regulatory guidelines, and proper documentation.

Recommended Disposal Protocol

Researchers should adopt the following multi-step process for the safe disposal of this compound waste, which includes unused product, contaminated labware, and solutions.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine the nature of the this compound waste.

  • Unused or Expired this compound: Pure, unused this compound should be treated as a chemical waste.

  • Contaminated Materials: This category includes personal protective equipment (PPE), vials, pipette tips, and any other labware that has come into direct contact with this compound. These items must be segregated from general laboratory trash.

  • Aqueous Solutions: Solutions containing this compound should be collected and treated as aqueous chemical waste.

Step 2: Consultation with Environmental Health and Safety (EHS)

Before initiating any disposal procedure, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. The EHS office will provide specific guidance based on local, state, and federal regulations and will determine if this compound is classified as a hazardous waste.

Step 3: Packaging and Labeling

Proper packaging and labeling are essential for safe transport and disposal.

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof waste container lined with a chemically resistant bag.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, shatter-resistant container.

  • Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste"), the primary hazard (e.g., "Chemical Waste for Incineration"), the date, and the responsible researcher's name and lab location.

Step 4: Storage Pending Disposal

Store the segregated and labeled waste in a designated, secure area within the laboratory, away from incompatible materials. Storage conditions should align with any specific recommendations for this compound, which is typically stored at -20°C for long-term stability.

Step 5: Disposal via Approved Vendor

The EHS department will coordinate the pickup and disposal of the this compound waste through a licensed hazardous waste vendor. The most common and recommended method for the destruction of such chemical waste is high-temperature incineration[1][2]. This method ensures the complete destruction of the compound, minimizing its potential environmental impact. A certificate of destruction should be obtained from the vendor and kept for laboratory records[1].

Quantitative Data Summary

While specific quantitative data for this compound's environmental impact is not available, general data on pharmaceutical waste disposal costs can provide context for laboratory budget planning.

Disposal MethodTypical Cost Range (per kg)Efficacy
High-Temperature Incineration$2.20 - $4.10Complete destruction of the compound
Landfill (Not Recommended)VariablePotential for environmental contamination

Note: Costs are estimates based on general pharmaceutical waste disposal and may vary based on location and vendor.[2]

Experimental Protocols

As this compound is a research compound, specific experimental protocols for its use are not publicly available. Researchers will be following protocols developed in-house or provided by the manufacturer. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a research setting.

AnivamersenDisposal cluster_0 This compound Disposal Procedure start Start: this compound Waste Generated characterize Step 1: Characterize & Segregate Waste (Solid, Liquid, Unused Product) start->characterize consult Step 2: Consult Institutional EHS characterize->consult package Step 3: Package & Label Waste Containers consult->package store Step 4: Secure Temporary Storage package->store dispose Step 5: EHS Coordinated Disposal (High-Temperature Incineration) store->dispose end End: Disposal Complete & Documented dispose->end

Caption: Logical workflow for the safe disposal of this compound waste in a research laboratory.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a culture of safety and responsibility is a cornerstone of scientific excellence.

References

Personal protective equipment for handling Anivamersen

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Anivamersen was not publicly available at the time of this writing. The following guidance is based on best practices for handling RNA aptamers and oligonucleotide therapeutics in a research setting. Researchers must always consult their institution's safety office and adhere to all applicable local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Overview and Hazard Assessment

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against contamination of the product and exposure to the researcher.

PPE ComponentSpecificationRationale
Gloves Powder-free, disposable nitrile glovesPrevents RNase contamination from skin contact and protects the user from the chemical.[2][3][4] Change gloves frequently, especially after touching any potentially contaminated surfaces.[3][4][5]
Lab Coat Standard laboratory coatProtects skin and personal clothing from splashes.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of solutions containing this compound.
Respiratory Protection Not generally required for small-scale solution handlingA certified respirator (e.g., N95) may be necessary if creating aerosols or handling powders. Consult your institution's safety officer.

Laboratory Setup and Environmental Controls

Maintaining an RNase-free environment is critical to preserving the integrity of this compound.

  • Designated Workspace: Whenever possible, designate a specific area of the laboratory for RNA work to prevent cross-contamination.[2][4]

  • Surface Decontamination: Before and after work, clean benchtops, pipettes, and other equipment with RNase-decontaminating solutions, followed by a rinse with RNase-free water.[5]

  • RNase-Free Materials: Use certified RNase-free disposable plasticware (e.g., pipette tips, microcentrifuge tubes) and reagents.[2][3]

  • Water Quality: Use nuclease-free or DEPC-treated water for all solutions.[1]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Receiving and Initial Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound as recommended by the supplier, which is typically at -20°C or -80°C for long-term storage to ensure stability.[6]

Reconstitution and Aliquoting:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect the material at the bottom.

  • Reconstitute the oligonucleotide in an appropriate RNase-free buffer or water to the desired stock concentration.

  • To avoid multiple freeze-thaw cycles which can degrade the RNA, create single-use aliquots and store them at -80°C.[3]

General Handling:

  • Keep this compound solutions on ice during experiments to minimize degradation.[3][4]

  • Always use filtered pipette tips to prevent aerosol contamination.

  • Keep tubes and containers closed as much as possible to avoid exposure to environmental RNases.[5]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Decontaminate the area with an appropriate disinfectant or RNase decontamination solution. Place the absorbed material into a sealed container for disposal.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Disposal Plan

All waste contaminated with this compound, including solutions, consumables, and contaminated PPE, should be treated as regulated medical waste or chemical waste, in accordance with institutional and local regulations.

Waste TypeDisposal Method
Liquid Waste Collect in a designated, labeled, leak-proof container. Decontaminate with a 10% bleach solution for at least 30 minutes before drain disposal (if permitted by local regulations), or have it disposed of by your institution's hazardous waste management service.[7]
Solid Waste (tubes, tips, gloves, etc.) Collect in a designated biohazard bag or container.[7] This waste should be autoclaved or incinerated.
Sharps Dispose of any contaminated needles or other sharps in a designated sharps container.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety and handling protocols at each step.

Anivamersen_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Safety Protocols (Throughout) Receiving Receiving and Storage (-20°C/-80°C) Reconstitution Reconstitution in RNase-Free Buffer Receiving->Reconstitution Equilibrate to RT Aliquoting Aliquoting for Single Use Reconstitution->Aliquoting Create Aliquots Experiment Experimental Use (Keep on Ice) Aliquoting->Experiment  Use RNase-Free  Techniques LiquidWaste Liquid Waste (Decontaminate) Experiment->LiquidWaste SolidWaste Solid Waste (Biohazard Bag) Experiment->SolidWaste PPE Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) Decon Decontaminate Workspace (RNase-Free)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.